3-Amino-5-ethoxybenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-amino-5-ethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-2-13-8-4-6(9(11)12)3-7(10)5-8/h3-5H,2,10H2,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRQQHGTWXSLHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Amino-5-ethoxybenzamide chemical structure and properties
This guide provides a comprehensive technical overview of 3-Amino-5-ethoxybenzamide, a substituted benzamide of interest to researchers and professionals in drug discovery and chemical synthesis. While specific data for this compound is not extensively documented in public literature, this document consolidates available information and provides expert-driven insights into its structure, properties, synthesis, and potential applications based on established chemical principles and data from analogous compounds.
Chemical Identity and Structure
3-Amino-5-ethoxybenzamide is a derivative of benzamide with an amino group and an ethoxy group substituted at the 3 and 5 positions of the benzene ring, respectively.
IUPAC Name: 3-Amino-5-ethoxybenzamide
CAS Number: 1505656-00-7[1]
Molecular Formula: C₉H₁₂N₂O₂
Molecular Weight: 180.20 g/mol
The structural arrangement of the functional groups on the aromatic ring suggests potential for hydrogen bonding and specific steric and electronic properties that can influence its chemical reactivity and biological activity.
Figure 1: Chemical structure of 3-Amino-5-ethoxybenzamide.
Physicochemical Properties
Detailed experimental data for 3-Amino-5-ethoxybenzamide is scarce. However, based on the properties of structurally similar compounds such as 3-amino-5-methoxybenzoic acid and other substituted benzamides, the following properties can be anticipated.
| Property | Predicted Value/Information | Source/Justification |
| Physical State | Solid at room temperature. | Similar substituted benzamides are typically solids. |
| Melting Point | Expected to be in the range of 100-150 °C. | Based on melting points of related aminobenzamides. |
| Solubility | Likely soluble in organic solvents like DMSO and methanol. Limited solubility in water. | Common for small organic molecules with both polar and non-polar groups. |
| pKa | The amino group would have a pKa around 3-4, typical for anilines. | Electron-withdrawing groups on the ring lower the basicity of the amino group. |
Synthesis of 3-Amino-5-ethoxybenzamide: A Proposed Experimental Protocol
The synthesis of 3-Amino-5-ethoxybenzamide can be logically approached through a multi-step process starting from a commercially available precursor. A common and reliable strategy for introducing an amino group is through the reduction of a nitro group. The benzamide moiety can be formed from the corresponding carboxylic acid.
Figure 2: Proposed synthetic workflow for 3-Amino-5-ethoxybenzamide.
Step 1: Conversion of 3-Ethoxy-5-nitrobenzoic Acid to 3-Ethoxy-5-nitrobenzoyl Chloride
Rationale: The conversion of the carboxylic acid to the more reactive acyl chloride facilitates the subsequent amidation reaction. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.
Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-ethoxy-5-nitrobenzoic acid (1.0 eq) in an excess of thionyl chloride (5-10 eq).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).
-
Heat the reaction mixture to reflux (approximately 75-80 °C) and maintain for 2-4 hours, or until the evolution of gas (HCl and SO₂) ceases and the solid has dissolved.
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure. The resulting crude 3-ethoxy-5-nitrobenzoyl chloride can often be used in the next step without further purification.
Step 2: Formation of 3-Ethoxy-5-nitrobenzamide
Rationale: The acyl chloride readily reacts with ammonia to form the primary amide. Using aqueous ammonia is a standard and efficient method.
Protocol:
-
Cool a concentrated aqueous solution of ammonium hydroxide (a large excess) in an ice bath.
-
Dissolve the crude 3-ethoxy-5-nitrobenzoyl chloride from the previous step in a minimal amount of a suitable inert solvent (e.g., tetrahydrofuran or dioxane).
-
Slowly add the acyl chloride solution dropwise to the cold, stirred ammonium hydroxide solution. A precipitate of 3-ethoxy-5-nitrobenzamide should form immediately.
-
Continue stirring in the ice bath for an additional 30-60 minutes after the addition is complete.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum to yield crude 3-ethoxy-5-nitrobenzamide.
Step 3: Reduction of 3-Ethoxy-5-nitrobenzamide to 3-Amino-5-ethoxybenzamide
Rationale: The nitro group is reduced to an amino group. Catalytic hydrogenation is a clean and efficient method, though other reducing agents like tin(II) chloride can also be used.
Protocol (Catalytic Hydrogenation):
-
Dissolve 3-ethoxy-5-nitrobenzamide (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate.
-
Add a catalytic amount of 10% palladium on carbon (Pd/C) (typically 5-10 mol%).
-
Place the reaction vessel under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).
-
Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude 3-Amino-5-ethoxybenzamide can be purified by recrystallization or column chromatography.
Characterization and Analytical Methods
For a novel or sparsely documented compound, rigorous characterization is essential. The following techniques would be employed to confirm the identity and purity of synthesized 3-Amino-5-ethoxybenzamide.
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethoxy group protons (a triplet and a quartet), and the protons of the amino and amide groups. The splitting patterns and chemical shifts of the aromatic protons would confirm the 3,5-substitution pattern.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The carbon NMR spectrum would show the expected number of signals corresponding to the unique carbon atoms in the molecule, including the carbonyl carbon of the amide.
-
FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine and amide, the C=O stretching of the amide, and C-O stretching of the ethoxy group.
-
Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the molecular formula.
-
Purity Analysis (HPLC/LC-MS): High-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) would be used to determine the purity of the final compound.
Potential Applications and Fields of Research
While specific biological activities of 3-Amino-5-ethoxybenzamide have not been reported, the aminobenzamide scaffold is a well-known pharmacophore present in numerous biologically active compounds. This suggests that 3-Amino-5-ethoxybenzamide could serve as a valuable building block or a candidate for screening in various therapeutic areas.
-
Histone Deacetylase (HDAC) Inhibition: Many 2-aminobenzamide derivatives are known to be selective inhibitors of class I HDACs and have been investigated as anti-cancer agents[2][3]. The structural features of 3-Amino-5-ethoxybenzamide make it a candidate for investigation in this area.
-
Antimicrobial Agents: Substituted benzamides have been explored for their potential as antimicrobial agents[4][5][6].
-
Kinase Inhibition: The benzamide moiety is present in various kinase inhibitors used in oncology[7].
-
Drug Discovery and Medicinal Chemistry: As a versatile chemical intermediate, 3-Amino-5-ethoxybenzamide can be used in the synthesis of more complex molecules with potential therapeutic applications. The amino group provides a reactive handle for further derivatization.
Conclusion
3-Amino-5-ethoxybenzamide is a chemical entity with potential for applications in drug discovery and materials science. This guide has provided a detailed, albeit predictive, overview of its chemical structure, properties, and a plausible, robust synthetic route. The experimental protocols outlined herein are based on well-established and reliable chemical transformations, offering a solid foundation for researchers to synthesize and further investigate this compound. The potential biological activities, inferred from the broader class of aminobenzamides, highlight promising avenues for future research.
References
-
Al-Ostoot, F. H., et al. (2022). Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. Molecules, 27(1), 133. Available at: [Link]
-
Wang, H., et al. (2022). Synthesis and biological evaluation of aminobenzamides containing purine moiety as class I histone deacetylases inhibitors. Bioorganic & Medicinal Chemistry Letters, 58, 128522. Available at: [Link]
-
Barakat, A., et al. (2014). Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site. International Journal of Molecular Sciences, 15(3), 5115-5130. Available at: [Link]
-
Barakat, A., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. ResearchGate. Available at: [Link]
-
Al-Majid, A. M., et al. (2014). Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site. International journal of molecular sciences, 15(3), 5115–5130. Available at: [Link]
-
Asaki, T., et al. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(5), 1421-1425. Available at: [Link]
Sources
- 1. labfind.co.kr [labfind.co.kr]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and biological evaluation of aminobenzamides containing purine moiety as class I histone deacetylases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comprehensive Technical Guide on 3-Amino-5-ethoxybenzamide and Its Isomeric Landscape: Synthesis, Characterization, and Applications
Executive Summary
In modern drug discovery, the benzamide scaffold is a privileged structure, frequently utilized in the development of targeted therapeutics such as PARP inhibitors, HDAC inhibitors, and CNS-active agents. The precise regiochemistry of substituents on the benzamide ring dictates the molecule's electronic distribution, lipophilicity, and hydrogen-bonding capacity.
This whitepaper provides an in-depth technical analysis of 3-Amino-5-ethoxybenzamide and its positional isomers. By mapping the Chemical Abstracts Service (CAS) registry landscape, detailing causal synthetic methodologies, and establishing self-validating analytical protocols, this guide serves as a robust framework for scientists engineering targeted small-molecule libraries.
Isomeric Landscape & Physicochemical Profiling
The placement of the amino (-NH₂) and ethoxy (-OCH₂CH₃) groups on the benzamide core drastically alters the molecule's pharmacological profile. For instance, ortho-amino derivatives often participate in intramolecular hydrogen bonding with the amide carbonyl, altering the molecule's 3D conformation. Conversely, meta-substituted derivatives like 3-Amino-5-ethoxybenzamide project their substituents into distinct receptor pockets, maximizing intermolecular interactions[1][2].
To facilitate precise library design and procurement, the quantitative and registry data for the target compound and its primary isomers are summarized below.
Table 1: CAS Registry and Physicochemical Data for Ethoxybenzamide Isomers
| Compound Name | CAS Number | Molecular Formula | Molar Mass | Substitution Pattern |
| 3-Amino-5-ethoxybenzamide | 1505656-00-7 | C₉H₁₂N₂O₂ | 180.20 g/mol | meta, meta |
| 3-Amino-4-ethoxybenzamide | 103796-65-2 | C₉H₁₂N₂O₂ | 180.20 g/mol | meta, para |
| 4-Amino-3-ethoxybenzamide | 917909-47-8 | C₉H₁₂N₂O₂ | 180.20 g/mol | para, meta |
| 2-Amino-5-ethoxybenzamide | 1250898-29-3 | C₉H₁₂N₂O₂ | 180.20 g/mol | ortho, meta |
| 5-Amino-2-ethoxybenzamide | 81929-48-8 | C₉H₁₂N₂O₂ | 180.20 g/mol | meta, ortho |
| 2-Amino-4-ethoxybenzamide | 35739-46-9 | C₉H₁₂N₂O₂ | 180.20 g/mol | ortho, para |
Data cross-verified via authoritative chemical databases including [3][4] and .
Structural Logic & Pharmacophore Modeling
When designing targeted therapeutics, we must understand why specific functional groups are chosen. The 3-amino-5-ethoxy substitution pattern offers a unique trifecta of interactions:
-
The Amide Core: Acts as the primary anchoring point, offering both hydrogen-bond donor and acceptor capabilities.
-
The Meta-Amino Group: Modulates the electron density of the aromatic ring (activating it) while providing an additional polar contact point for solvent-exposed regions or secondary receptor interactions.
-
The Meta-Ethoxy Group: Introduces a flexible, lipophilic vector. Unlike a rigid methoxy group, the ethoxy chain can undergo conformational adjustments to optimally fill hydrophobic sub-pockets in target proteins.
Pharmacophore model illustrating the structure-activity relationship of 3-Amino-5-ethoxybenzamide.
De Novo Synthesis & Causal Methodology
Standard catalog purchasing is sufficient for screening, but lead optimization requires scalable, in-house synthesis. The following protocol details the causal choices behind the synthesis of 3-Amino-5-ethoxybenzamide from commercially available 3-hydroxy-5-nitrobenzoic acid.
Step-by-Step Experimental Protocol
Step 1: Esterification (Protection)
-
Procedure: Dissolve 3-hydroxy-5-nitrobenzoic acid in anhydrous methanol. Add a catalytic amount of concentrated H₂SO₄. Reflux for 12 hours.
-
Causality: The carboxylic acid must be protected as a methyl ester. If left unprotected, the acid would preferentially deprotonate during the subsequent alkylation step, consuming the base and halting the etherification of the phenol.
Step 2: Alkylation (Etherification)
-
Procedure: To a solution of the intermediate in N,N-Dimethylformamide (DMF), add anhydrous K₂CO₃ (1.5 eq) and ethyl iodide (1.2 eq). Stir at 60°C for 8 hours.
-
Causality: DMF is a polar aprotic solvent that strips the solvation shell from the potassium cation, rendering the phenoxide anion highly nucleophilic. K₂CO₃ is explicitly chosen over stronger bases (like NaOH) because it is mild enough to drive the Sₙ2 alkylation without hydrolyzing the newly formed methyl ester.
Step 3: Direct Amidation
-
Procedure: Suspend the methyl 3-ethoxy-5-nitrobenzoate in a 7N solution of ammonia in methanol. Stir in a sealed pressure tube at 80°C for 24 hours.
-
Causality: Aminolysis of the ester with NH₃ directly yields the amide. This strategic choice avoids a convoluted three-step sequence (ester hydrolysis → acid chloride formation → amidation), thereby maximizing atom economy and overall yield.
Step 4: Chemoselective Reduction
-
Procedure: Dissolve the 3-ethoxy-5-nitrobenzamide in ethanol. Add 10% Pd/C catalyst. Stir under a hydrogen atmosphere (1 atm) at room temperature until hydrogen uptake ceases. Filter through Celite.
-
Causality: Catalytic hydrogenation is strictly chemoselective for the nitro group under these conditions. Alternative chemical reductions (e.g., SnCl₂/HCl) require harsh acidic workups that risk partial hydrolysis of the amide bond.
Synthetic workflow for 3-Amino-5-ethoxybenzamide detailing causal reagent selection.
Self-Validating Analytical Protocol
Trustworthiness in chemical synthesis requires that the analytical workflow is a self-validating system . Proving that you have synthesized a compound with a mass of 180.20 g/mol is insufficient; you must prove you have the correct isomer.
We employ an orthogonal validation matrix using LC-MS and ¹H-NMR:
-
Primary Confirmation (LC-MS): Liquid Chromatography-Mass Spectrometry confirms the exact mass. The target compound will exhibit a molecular ion peak at m/z [M+H]⁺ = 181.09 . While this confirms the chemical formula (C₉H₁₂N₂O₂), it cannot differentiate between the isomers listed in Table 1.
-
Regiochemical Self-Validation (¹H-NMR): Proton Nuclear Magnetic Resonance acts as the definitive validating step. In the target 3,5-disubstituted benzamide , the three aromatic protons are all meta to one another. Consequently, the ¹H-NMR spectrum will display three distinct signals in the aromatic region (6.0 – 7.5 ppm) characterized by small meta-coupling constants (J ≈ 2 Hz) . Validation Logic: If the synthesis accidentally yielded a 3,4-disubstituted isomer (e.g., 3-Amino-4-ethoxybenzamide), the NMR spectrum would reveal a pair of protons with a large ortho-coupling constant (J ≈ 8 Hz). The absence of ortho-coupling definitively self-validates the 3,5-regiochemistry of the final product.
References
-
ChemSrc. (2024). CAS Database for Benzamide Derivatives. ChemSrc. [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for Ethoxybenzamides. PubChem.[Link]
Sources
An In-Depth Technical Guide to the Reduction of 3-Ethoxy-5-nitrobenzamide to 3-Amino-5-ethoxybenzamide
Abstract
The transformation of 3-ethoxy-5-nitrobenzamide to its corresponding amino-benzamide is a pivotal reaction in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the prevalent methodologies for this reduction, focusing on the underlying chemical principles, practical execution, and analytical validation. We will delve into the mechanistic details of catalytic hydrogenation, metal-mediated reductions, and other notable methods. Each section is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to select and optimize the most suitable reduction strategy for their specific needs, ensuring high yield, purity, and scalability.
Introduction: The Significance of 3-Amino-5-ethoxybenzamide
3-Amino-5-ethoxybenzamide serves as a crucial building block in medicinal chemistry. Its bifunctional nature, possessing both an aniline-type amino group and a benzamide moiety, allows for diverse subsequent chemical modifications. This versatility makes it an attractive starting material for the synthesis of a wide range of compounds with potential therapeutic applications. The efficient and selective reduction of the nitro group in 3-ethoxy-5-nitrobenzamide is therefore a critical first step in many synthetic routes.
The choice of reduction method is paramount and depends on several factors, including the presence of other functional groups, desired yield and purity, cost-effectiveness, and scalability for industrial production. This guide will explore the most common and effective methods for this transformation.
Methodologies for Nitro Group Reduction
The reduction of aromatic nitro compounds is a well-established transformation in organic chemistry, with numerous reagents and conditions reported.[1] The most relevant and widely applied methods for the synthesis of 3-amino-5-ethoxybenzamide are detailed below.
Catalytic Hydrogenation
Catalytic hydrogenation is often the method of choice for nitro group reductions due to its high efficiency and clean reaction profile, typically yielding water as the only byproduct.[2][3] This method involves the use of a metal catalyst and a hydrogen source.
2.1.1. Mechanism of Catalytic Hydrogenation
The widely accepted mechanism for the catalytic hydrogenation of nitroarenes, originally proposed by Haber, involves a stepwise reduction on the catalyst surface.[4][5] The process is believed to proceed through nitroso and hydroxylamine intermediates.[6] However, a newer mechanism suggests a different pathway that is crucial for understanding byproduct formation and optimizing reaction conditions.[4][7]
There are two primary pathways for the hydrogenation of nitroarenes to anilines. The direct pathway involves the formation of nitrosoarene and hydroxylamine intermediates. The condensation pathway occurs when a nitrosoarene and a hydroxylamine condense to form an azoxy compound, which is then further reduced.[8]
2.1.2. Common Catalysts and Conditions
-
Palladium on Carbon (Pd/C): This is one of the most frequently used catalysts for the reduction of both aromatic and aliphatic nitro groups.[2] It is highly active and can be used under relatively mild conditions (room temperature and atmospheric pressure of hydrogen).[3][9]
-
Raney Nickel (Raney-Ni): An alternative to Pd/C, Raney Nickel is particularly useful when the substrate contains functionalities sensitive to hydrogenolysis, such as aryl halides.[2]
-
Platinum(IV) Oxide (PtO₂): Also known as Adams' catalyst, PtO₂ is another effective catalyst for this transformation.[1]
Table 1: Comparison of Common Catalysts for Catalytic Hydrogenation
| Catalyst | Advantages | Disadvantages | Typical Conditions |
| Pd/C | High activity, mild conditions, readily available. | Can cause dehalogenation and reduction of other functional groups.[2][10] | H₂ (balloon or Parr shaker), methanol or ethanol solvent, room temperature.[9] |
| Raney-Ni | Less prone to causing dehalogenation.[2] | Pyrophoric, requires careful handling. | H₂ (Parr shaker), ethanol solvent, room temperature to slightly elevated temperatures. |
| PtO₂ | Effective for a wide range of substrates. | More expensive than other catalysts. | H₂ (Parr shaker), various solvents including acetic acid, room temperature. |
2.1.3. Experimental Protocol: Catalytic Hydrogenation using Pd/C
This protocol provides a general procedure for the reduction of 3-ethoxy-5-nitrobenzamide using 10% Pd/C.
Materials:
-
3-Ethoxy-5-nitrobenzamide
-
10% Palladium on Carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Celite®
Procedure:
-
In a round-bottom flask, dissolve 3-ethoxy-5-nitrobenzamide (1.0 eq) in a suitable solvent like methanol or ethanol.[3]
-
Carefully add 10% Pd/C (typically 5-10 mol% by weight) to the solution under an inert atmosphere.[10]
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle 3-4 times to ensure an inert atmosphere is replaced by hydrogen.[3]
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]
-
Upon completion, carefully purge the flask with an inert gas to remove excess hydrogen.[9]
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Do not allow the catalyst to dry on the filter paper as it can be pyrophoric. Keep it wet with the solvent.[9]
-
Wash the Celite® pad with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the crude 3-amino-5-ethoxybenzamide.[9] The product can be further purified by recrystallization or column chromatography if necessary.
Metal-Mediated Reductions
The use of metals in acidic or neutral media is a classic and reliable method for the reduction of nitro groups.[3] These methods are often chemoselective, leaving other reducible functional groups intact.[11]
2.2.1. Mechanism of Metal-Mediated Reductions
This reduction proceeds via a series of single-electron transfers (SET) from the metal to the nitro group, followed by protonation.[3]
2.2.2. Common Reagents and Conditions
-
Tin(II) Chloride (SnCl₂): A mild and effective reagent that is highly selective for the reduction of nitro groups in the presence of other reducible functionalities like aldehydes, ketones, and esters.[2][10][12] The reaction is typically carried out in an acidic medium.[9]
-
Iron (Fe) in Acidic Media: The Béchamp reduction, using iron powder in the presence of an acid like hydrochloric acid or acetic acid, is a robust and economical method.[1][2][11]
-
Zinc (Zn) in Acidic Media: Similar to iron, zinc metal in acidic conditions can also be used for the reduction of nitro groups.[2]
Table 2: Comparison of Common Metal-Mediated Reducing Agents
| Reagent | Advantages | Disadvantages | Typical Conditions |
| SnCl₂·2H₂O | High chemoselectivity, mild conditions.[2][10] | Generates tin-based byproducts that can be difficult to remove.[13] | Ethanol, concentrated HCl, reflux.[9] |
| Fe/Acid | Inexpensive, high functional group tolerance.[11] | Requires stoichiometric amounts of metal, generates significant waste.[8][14] | Ethanol, water, acetic acid, reflux.[3][11] |
| Zn/Acid | Good for substrates sensitive to other methods.[2] | Can sometimes lead to over-reduction. | Acetic acid, elevated temperatures. |
2.2.3. Experimental Protocol: Reduction using Tin(II) Chloride
This protocol outlines a general procedure for the reduction of 3-ethoxy-5-nitrobenzamide using tin(II) chloride dihydrate.
Materials:
-
3-Ethoxy-5-nitrobenzamide
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 10 M)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 3-ethoxy-5-nitrobenzamide (1.0 eq) in ethanol.[9]
-
Add tin(II) chloride dihydrate (3.0-5.0 eq) to the solution.[9]
-
Slowly add concentrated hydrochloric acid with stirring. An exothermic reaction may occur.[9]
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.[9]
-
Upon completion, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture by the slow addition of a concentrated NaOH solution until the solution is basic (pH > 10). Tin salts may precipitate.[9]
-
Extract the aqueous layer with ethyl acetate (3 x volumes).[9]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.[9]
-
Remove the solvent under reduced pressure to yield the crude 3-amino-5-ethoxybenzamide.[9] Further purification can be achieved by column chromatography or recrystallization.
Other Reduction Methods
While catalytic hydrogenation and metal-mediated reductions are the most common, other reagents can also be employed.
-
Sodium Dithionite (Na₂S₂O₄): This is a versatile and inexpensive reducing agent.[15][16] It is often used in a two-phase system or in aqueous-organic solvent mixtures.[15][17] The reaction is typically performed at elevated temperatures.[17] It's important to use fresh sodium dithionite as it can degrade.[17]
-
Sodium Sulfide (Na₂S): Can be a useful alternative, especially for substrates that are not compatible with hydrogenation or acidic conditions.[2] It can sometimes selectively reduce one nitro group in the presence of others.[2]
Analytical Characterization and Monitoring
Careful monitoring of the reaction and characterization of the final product are essential for ensuring the success of the synthesis.
Reaction Monitoring
-
Thin-Layer Chromatography (TLC): A quick and easy method to follow the disappearance of the starting material and the appearance of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information about the reaction progress, including the detection of intermediates and byproducts.
Product Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the final product by showing the disappearance of the nitro group's influence on the aromatic signals and the appearance of the amino group protons.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product.[18]
-
Infrared (IR) Spectroscopy: Can show the disappearance of the characteristic nitro group stretches (typically around 1530 and 1350 cm⁻¹) and the appearance of N-H stretches for the amino group (around 3300-3500 cm⁻¹).
Safety Considerations
Working with nitroaromatic compounds and the reagents used for their reduction requires strict adherence to safety protocols.
-
Handling Nitro Compounds: Nitroaromatic compounds can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses.[19] They should be stored in a cool, dry, well-ventilated area away from incompatible materials.[20][21]
-
Handling Reducing Agents:
-
Hydrogen Gas: Highly flammable and forms explosive mixtures with air.[22] Ensure proper ventilation and eliminate all ignition sources.
-
Palladium on Carbon: Can be pyrophoric, especially when dry. Always handle in a wet state.[9]
-
Raney Nickel: Also pyrophoric and must be handled with care.[8]
-
Acids and Bases: Concentrated acids and bases are corrosive and should be handled in a fume hood with appropriate PPE.
-
-
Exothermic Reactions: Many nitro group reductions are exothermic.[14] It is crucial to control the rate of addition of reagents and to have adequate cooling available, especially during scale-up.
Workflow and Decision Making
The selection of the optimal reduction method depends on a variety of factors. The following decision tree and workflow diagrams can aid in this process.
Decision Tree for Method Selection
Caption: Decision tree for selecting a reduction method.
General Experimental Workflow
Caption: Generalized experimental workflow for the reduction.
Conclusion
The reduction of 3-ethoxy-5-nitrobenzamide to 3-amino-5-ethoxybenzamide is a fundamental transformation with significant implications in pharmaceutical synthesis. This guide has provided a detailed overview of the most effective methods, including catalytic hydrogenation and metal-mediated reductions. By understanding the underlying mechanisms, experimental protocols, and analytical techniques, researchers and drug development professionals can confidently select and optimize the most appropriate synthetic route. The choice of method will ultimately depend on the specific requirements of the synthesis, balancing factors such as chemoselectivity, scalability, cost, and safety.
References
-
Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal. [Link][2]
-
Reduction of nitro compounds - Wikipedia. (2023, November 28). [Link][1]
-
Sodium dithionite-mediated reductive N-acetylation/formylation of nitroarenes employing DMAc/DMF as acetyl/formyl surrogates. (2021). Organic Chemistry Frontiers. [Link][23]
-
Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. (2021). Organic Letters. [Link][8]
-
Sodium Dithionite Reduction of Nitroarenes Using Viologen as an Electron Phase Transfer Catalyst. (1993). Tetrahedron Letters. [Link][15]
-
Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: Application in solid-phase synthesis. (2013). Tetrahedron Letters. [Link][16]
-
Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. (2007). Molecules. [Link][11]
-
Sodium dithionite mediated reductive N-acetylation/formylation of nitroarenes employing DMAc/DMF as acetyl/formyl surrogates. (2026). ResearchGate. [Link][24]
-
The hydrogenation of nitrobenzene to aniline: a new mechanism. (2004). Chemical Communications. [Link][4]
-
Selective Catalytic Hydrogenation of Nitroarenes to Anilines. (2021). ResearchGate. [Link]
-
Sn2+ reduction. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link][13]
-
The hydrogenation of nitrobenzene to aniline : a new mechanism. (2004). Chemical Communications. [Link][7]
-
Widely accepted reaction mechanism of the hydrogenation of nitrobenzene... (n.d.). ResearchGate. [Link][5]
-
Nitro Reduction - SnCl2. (n.d.). Common Organic Chemistry. [Link][12]
- Continuous reduction process. (1980).
-
Real-Time Monitoring of Aqueous Organic Reduction Reactions Using Ex Situ Fiber Optic Raman Spectroscopy. (2021). ACS Sustainable Chemistry & Engineering. [Link]
-
Nitro Reduction. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link][14]
-
Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. (n.d.). Science of Synthesis. [Link][6]
-
Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025). Chemistry LibreTexts. [Link][19]
Sources
- 1. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The hydrogenation of nitrobenzene to aniline: a new mechanism - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. The hydrogenation of nitrobenzene to aniline: a new mechanism - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. scispace.com [scispace.com]
- 12. Nitro Reduction - SnCl2 [commonorganicchemistry.com]
- 13. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 14. Nitro Reduction - Wordpress [reagents.acsgcipr.org]
- 15. scribd.com [scribd.com]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. atsdr.cdc.gov [atsdr.cdc.gov]
- 19. hscprep.com.au [hscprep.com.au]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. carlroth.com:443 [carlroth.com:443]
- 22. Mobile [my.chemius.net]
- 23. Sodium dithionite-mediated reductive N-acetylation/formylation of nitroarenes employing DMAc/DMF as acetyl/formyl surrogates - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 24. researchgate.net [researchgate.net]
The Benzamide Scaffold in Fragment-Based Drug Discovery
This technical guide details the strategic application of the Benzamide Scaffold in Fragment-Based Drug Discovery (FBDD). It is designed for medicinal chemists and structural biologists, focusing on the scaffold's privileged status, kinetic advantages in binding, and specific protocols for library construction and screening.
Technical Guide & Whitepaper
Executive Summary
The benzamide moiety (
Part 1: The Benzamide Pharmacophore & Library Design
Structural Attributes & The "Rule of Three"
In FBDD, the starting benzamide fragment must adhere to the "Rule of Three" (Ro3) to allow sufficient chemical space for optimization.
-
MW: < 300 Da (Benzamide core is ~121 Da).
-
H-Bond Donors/Acceptors: The amide provides 1 Donor (NH) and 1 Acceptor (C=O).
-
ClogP: Typically < 3.
-
Rigidity: The
bond has restricted rotation, favoring a planar geometry that pre-organizes the fragment for binding.
Growth Vectors
The benzamide scaffold provides three distinct vectors for "Fragment Growing":
-
The Amide Nitrogen (
-substituent): The primary vector for reaching into solvent-exposed regions or adjacent pockets (e.g., the "Cap" group in HDAC inhibitors). -
The Ortho-Position: Critical for intramolecular hydrogen bonding (e.g., with the amide NH) to lock conformation, or for interacting with specific active site residues (e.g., the "Foot Pocket" in HDACs).
-
The Meta/Para-Positions: Used to optimize hydrophobic interactions or solubility.
Visualization: The Benzamide Interaction Map
The following diagram illustrates the pharmacophoric features and growth vectors.
Caption: Pharmacophoric map of the benzamide scaffold showing core interactions and vectors for fragment growing.
Part 2: Mechanistic Case Study – HDAC Inhibition
The Kinetic Selectivity Advantage
While hydroxamic acids (e.g., SAHA) are potent pan-HDAC inhibitors, they often suffer from poor selectivity and rapid dissociation rates. Benzamide fragments (e.g., the core of Entinostat/MS-275) exhibit a distinct binding mode characterized by slow association and dissociation kinetics .[1]
The "Foot Pocket" Mechanism
-
Hydroxamates: Bind via simple chelation to the Zinc ion at the bottom of the catalytic tunnel.
-
Benzamides: The ortho-amino benzamide moiety chelates the Zinc but also requires a specific conformational rearrangement of the protein to accommodate the phenyl ring into a hydrophobic "foot pocket" (adjacent to the Zn2+ site).
-
Result: This induced-fit mechanism results in high selectivity for Class I HDACs (HDAC 1, 2, 3) over Class II, and significantly longer residence times (slow
), which correlates better with in vivo efficacy than thermodynamic affinity ( ) alone.
Fragment Optimization Pathway (HDAC3)
-
Hit: Simple 2-aminobenzamide fragment (
). -
Structural Insight: X-ray crystallography reveals the "foot pocket" is accessible via the ortho position.
-
Optimization:
-
Modification 1: Introduction of a hydrophobic group (e.g., phenyl or heteroaryl) at the amide nitrogen to interact with the channel rim (Cap group).
-
Modification 2: Substitution at the 5-position of the benzamide ring to engage the tunnel walls.
-
-
Lead: Entinostat-like analogs with nanomolar potency and >100-fold selectivity.
Part 3: Experimental Protocols
Protocol 3.1: Surface Plasmon Resonance (SPR) Screening
SPR is the gold standard for benzamide fragment screening due to its ability to measure binding kinetics (
Objective: Identify benzamide fragments with "slow-binding" characteristics indicative of specific pocket engagement.
Materials:
-
Instrument: Biacore 8K or T200.
-
Sensor Chip: Series S Sensor Chip SA (Streptavidin) or CM5 (Carboxymethyl dextran).
-
Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% v/v Surfactant P20, pH 7.4). Critical: Add 1-2% DMSO to match library solvent.
Workflow:
-
Immobilization: Biotinylate the target protein (e.g., HDAC3) at a ratio of 1:1 to prevent steric hindrance. Capture on SA chip to a density of ~2000-3000 RU (high density required for low MW fragments).
-
Solvent Correction: Run a DMSO calibration curve (0.5% to 2.0%) to correct for bulk refractive index changes. Benzamides are often stored in DMSO.
-
Clean Screen: Inject fragments at a fixed concentration (typically 50-100
).-
Contact time: 60s.
-
Dissociation time: 120s (Extended dissociation is crucial to spot slow-off-rate binders).
-
Flow rate: 30
.
-
-
Analysis:
-
Discard "square wave" binders (fast on/fast off) if looking for high-affinity anchors.
-
Prioritize fragments showing curvature in the association phase or slow dissociation (indicative of residence time).
-
Calculate Ligand Efficiency (LE) =
. Target LE > 0.3.
-
Protocol 3.2: Parallel Synthesis of Benzamide Library
To rapidly explore the growth vectors, a parallel amide coupling protocol is required.
Reaction:
Procedure (96-well plate format):
-
Preparation: Dissolve diverse carboxylic acids (Benzamide cores) and amines (Growth fragments) in DMF (0.2 M).
-
Activation: Add HATU (1.1 eq) and DIPEA (2.0 eq) to the carboxylic acid wells. Shake for 10 mins at RT.
-
Coupling: Transfer the activated acid solution to the amine wells.
-
Incubation: Seal plate and shake at RT for 12 hours.
-
Purification (High Throughput): Use SCX-2 (Strong Cation Exchange) cartridges.
-
Load reaction mixture.
-
Wash with MeOH (removes unreacted acid and non-basic impurities).
-
Elute product with 2M
in MeOH.
-
-
QC: Analyze by LC-MS. Evaporate solvent to yield library for screening.
Part 4: FBDD Workflow Visualization
The following diagram outlines the decision matrix for advancing a benzamide fragment from screen to lead.
Caption: Workflow for optimizing benzamide fragments, prioritizing kinetic selectivity.
References
-
National Institutes of Health (NIH). (2020). Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group. Retrieved from [Link]
-
MDPI. (2021). Non-Hydroxamate Zinc-Binding Groups as Warheads for Histone Deacetylases. Retrieved from [Link]
-
ResearchGate. (2025). Fragment screening by SPR and advanced application to GPCRs. Retrieved from [Link]
-
University of Cambridge. (2023). Multiplexed experimental strategies for fragment library screening using SPR biosensors. Retrieved from [Link]
Sources
Technical Guide: The 3,5-Disubstituted Benzamide Scaffold in Medicinal Chemistry
Executive Summary
The benzamide moiety is a privileged structure in medicinal chemistry, serving as a robust hydrogen-bonding core. However, the 3,5-disubstituted benzamide subclass represents a distinct geometric and electronic pharmacophore. Unlike 2,6-substitution (which forces non-planarity via steric clash) or 4-substitution (linear extension), the 3,5-pattern creates a "wing-like" topology. This geometry is critical for targeting allosteric hydrophobic clefts in enzymes such as FtsZ (bacterial cell division) and Glucokinase (metabolic regulation).
This guide provides a technical deep-dive into the design rationale, synthetic pathways, and validated protocols for developing 3,5-disubstituted benzamide derivatives.
Part 1: Structural Rationale & Pharmacophore Logic
The "Winged" Geometry
The 3,5-substitution pattern allows the benzamide core to act as a central anchor while projecting two distinct vectors into a binding pocket.
-
Symmetry vs. Asymmetry: Symmetric 3,5-groups (e.g., 3,5-bis(trifluoromethyl)) increase lipophilicity and metabolic stability, often used to fill large hydrophobic pockets. Asymmetric substitution allows for "dual-targeting"—one arm interacting with a solvent front, the other burying into a hydrophobic recess.
-
Electronic Control: Substituents at the 3 and 5 positions are meta to the carbonyl. They exert inductive effects ($ \sigma_I $) on the amide reactivity and acidity without the direct resonance interference seen in para substitution.
Case Study: FtsZ Inhibition (Antibacterial)
In the development of anti-MRSA agents, the bacterial protein FtsZ is a key target.[1] Research demonstrates that 3-alkoxy-5-substituted benzamides bind to an interdomain cleft on FtsZ.
-
Mechanism: The benzamide amide group forms a hydrogen bond network with the protein backbone (Arg/Val residues).
-
The 3,5-Role: The 3-alkoxy group occupies a hydrophobic pocket, while the 5-substituent (often an electron-withdrawing group or small lipophile) modulates the twist of the phenyl ring, optimizing the fit within the dynamic cleft.
Case Study: Glucokinase (GK) Activators
For Type 2 Diabetes therapy, 3,5-disubstituted benzamides serve as allosteric activators.[2][3]
-
SAR Insight: Early derivatives showed a correlation between lipophilicity and potency, leading to poor drug-like properties.
-
Optimization: By introducing polar groups at the 3-position (e.g., hydroxy-isopropoxy) and sulfonyl groups at the 5-position, researchers successfully "uncoupled" potency from lipophilicity, maintaining high affinity for the allosteric site while improving solubility (Iino et al., 2009).
Part 2: Visualization of SAR & Logic
The following diagram illustrates the decision matrix for optimizing 3,5-disubstituted benzamides based on the target pocket characteristics.
Caption: SAR Logic flow for adapting the 3,5-benzamide core to specific biological targets.
Part 3: Synthetic Methodologies
Synthesis of 3,5-disubstituted benzamides typically proceeds via two primary routes depending on the sensitivity of the substituents.
Table 1: Comparison of Synthetic Routes
| Feature | Route A: Acid Chloride Activation | Route B: HATU/Peptide Coupling |
| Precursor | 3,5-Disubstituted Benzoic Acid | 3,5-Disubstituted Benzoic Acid |
| Reagent | Thionyl Chloride ( | HATU / DIPEA |
| Conditions | Reflux (Toluene/DCM) | Room Temp (DMF/DMA) |
| Pros | High yield, scalable, low cost | Mild, tolerates acid-sensitive groups |
| Cons | Harsh conditions, incompatible with labile groups | Expensive reagents, difficult byproduct removal |
| Best For | Simple alkyl/halo substituents (e.g., 3,5-bis(CF3)) | Complex heteroaryl amines, polar side chains |
Part 4: Detailed Experimental Protocols
Protocol 1: Synthesis of 3,5-Dimethoxy-N-(heteroaryl)benzamide (Route A)
Targeting robust substrates usually found in early-stage screening.
Reagents:
-
3,5-Dimethoxybenzoic acid (1.0 eq)
-
Thionyl chloride (
, 5.0 eq) -
Catalytic DMF (2 drops)
-
Aniline/Amine derivative (1.1 eq)
-
Triethylamine (
, 2.0 eq) -
Solvent: Anhydrous Toluene and DCM.
Step-by-Step Workflow:
-
Activation: In a dry round-bottom flask under
, suspend 3,5-dimethoxybenzoic acid (5 mmol) in anhydrous Toluene (20 mL). -
Chlorination: Add
(25 mmol) dropwise, followed by catalytic DMF. -
Reflux: Heat to reflux (
) for 2-3 hours. Monitor by TLC (aliquot quenched with MeOH) until the acid is consumed. -
Isolation of Acyl Chloride: Evaporate solvent and excess
under reduced pressure. Azeotrope twice with Toluene to remove trace acid. Result: Crude acid chloride (usually a solid or viscous oil). -
Coupling: Dissolve the amine (5.5 mmol) and
(10 mmol) in dry DCM (15 mL) at . -
Addition: Dissolve the crude acid chloride in DCM (10 mL) and add dropwise to the amine solution.
-
Reaction: Warm to Room Temperature (RT) and stir for 4-12 hours.
-
Workup: Quench with saturated
. Extract with DCM (3x). Wash organics with 1M HCl (if product is not basic) and Brine. Dry over . -
Purification: Recrystallize from EtOH or perform Flash Chromatography (Hexane/EtOAc gradient).
Protocol 2: HATU-Mediated Coupling for Complex Analogs (Route B)
Used when the 3,5-substituents are sensitive (e.g., esters, nitriles).
Step-by-Step Workflow:
-
Dissolution: Dissolve 3,5-substituted benzoic acid (1.0 eq) in dry DMF (0.2 M concentration).
-
Base Addition: Add DIPEA (3.0 eq) and stir for 5 minutes.
-
Activation: Add HATU (1.1 eq). The solution typically turns yellow/orange. Stir for 15-30 mins to form the activated ester.
-
Coupling: Add the functionalized amine (1.0 - 1.2 eq).
-
Completion: Stir at RT for 16 hours.
-
Workup: Dilute with EtOAc (10x volume). Wash aggressively with water (3x) and LiCl solution (to remove DMF).
-
Purification: Silica gel chromatography is mandatory to remove urea byproducts from HATU.
Part 5: Synthetic Workflow Visualization
Caption: Generalized synthetic workflow for 3,5-disubstituted benzamide production.
Part 6: References
-
Haydon, D. J., et al. (2008).[1] "An inhibitor of FtsZ with potent and selective anti-staphylococcal activity."[1] Science. Link
-
Iino, T., et al. (2009).[4] "Structure–activity relationships of 3,5-disubstituted benzamides as glucokinase activators with potent in vivo efficacy." Bioorganic & Medicinal Chemistry. Link
-
Stokes, N. R., et al. (2014).[5] "Design, synthesis and structure–activity relationships of substituted oxazole-benzamide antibacterial inhibitors of FtsZ." Bioorganic & Medicinal Chemistry Letters. Link
-
BenchChem Protocols. (2025). "Synthesis and Characterization of 3,5-dimethoxy-N-(1-naphthyl)benzamide." BenchChem Application Notes. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structure-activity relationships of 3,5-disubstituted benzamides as glucokinase activators with potent in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
Solubility Profile of 3-Amino-5-ethoxybenzamide in DMSO and Water: An In-depth Technical Guide
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from formulation strategies to in vivo bioavailability.[1][2] This technical guide provides a comprehensive analysis of the solubility profile of 3-Amino-5-ethoxybenzamide, a novel benzamide derivative with therapeutic potential. Recognizing the scarcity of direct experimental data for this specific molecule, this guide synthesizes information from structurally related compounds, fundamental physicochemical principles, and established methodologies to predict and rationalize its solubility in two key solvents: the polar aprotic solvent Dimethyl Sulfoxide (DMSO) and the universal biological solvent, water. Furthermore, this document outlines detailed, field-proven protocols for the experimental determination of both kinetic and thermodynamic solubility, empowering researchers to generate robust and reproducible data.
Introduction: The Critical Role of Solubility in Drug Discovery
In the landscape of modern drug development, a significant portion of new chemical entities (NCEs) exhibit poor aqueous solubility.[1][3] This challenge can severely hamper a compound's journey from a promising hit to a viable clinical candidate. Low aqueous solubility often leads to inadequate and variable oral bioavailability, complicating the establishment of a clear dose-response relationship and potentially leading to therapeutic failure.[1][2] Consequently, a thorough understanding and early characterization of a compound's solubility is not merely a perfunctory exercise but a cornerstone of a successful drug discovery program.[4]
3-Amino-5-ethoxybenzamide, as a substituted benzamide, contains functional groups—an aromatic ring, an amide, an amino group, and an ether—that collectively influence its polarity and hydrogen bonding capabilities, and thus its solubility. This guide will dissect the anticipated interactions of this molecule with DMSO and water, providing a predictive framework for its solubility behavior.
The Role of DMSO: A Universal Solvent in Early-Phase Research
Dimethyl Sulfoxide (DMSO) is a powerful polar aprotic solvent, widely regarded as a "universal solvent" in drug discovery for its ability to dissolve a broad spectrum of both polar and nonpolar compounds. Its utility is particularly pronounced in high-throughput screening (HTS) campaigns, where it is the solvent of choice for creating concentrated stock solutions of compound libraries.[5]
Physicochemical Properties of DMSO
| Property | Value | Reference |
| Molecular Formula | (CH₃)₂SO | [6] |
| Molar Mass | 78.13 g/mol | |
| Boiling Point | 189 °C | [6] |
| Dielectric Constant | 47.2 | [6] |
| Dipole Moment | 3.96 D |
The high dielectric constant and significant dipole moment of DMSO enable it to effectively solvate a wide range of molecules.[6]
Predicted Solubility of 3-Amino-5-ethoxybenzamide in DMSO
Based on the structural features of 3-Amino-5-ethoxybenzamide and the known solubilizing power of DMSO, a high solubility is anticipated. The polar amide and amino groups can interact favorably with the sulfoxide group of DMSO. For instance, the structurally related compound m-Methoxybenzamide is reported to have a solubility of approximately 30 mg/mL in DMSO.[7] It is reasonable to predict that 3-Amino-5-ethoxybenzamide will exhibit a similar or even greater solubility in DMSO.
The Significance of Aqueous Solubility
While DMSO is invaluable in a laboratory setting, the ultimate biological environment for any orally administered drug is aqueous.[1] Therefore, understanding a compound's solubility in water and physiologically relevant aqueous buffers is paramount for predicting its in vivo behavior.[4]
Factors Influencing Aqueous Solubility
The aqueous solubility of a molecule is a delicate balance of its interactions with water molecules versus its interactions with itself in the solid state (crystal lattice energy).[8] Key factors include:
-
Polarity and Hydrogen Bonding: The presence of hydrogen bond donors (the amino and amide groups) and acceptors (the ether and amide oxygens) in 3-Amino-5-ethoxybenzamide suggests the potential for favorable interactions with water.
-
Molecular Size and Lipophilicity: The aromatic ring and the ethoxy group contribute to the molecule's lipophilicity, which can negatively impact aqueous solubility.
-
pH: The amino group of 3-Amino-5-ethoxybenzamide is basic and can be protonated at acidic pH, forming a more soluble salt. The solubility of amino acids, for example, is highly dependent on pH.[9][10]
Predicted Aqueous Solubility of 3-Amino-5-ethoxybenzamide
Given the presence of both polar and non-polar moieties, 3-Amino-5-ethoxybenzamide is likely to have limited aqueous solubility. Structurally similar benzamides are often sparingly soluble in aqueous solutions.[7] However, its solubility is expected to increase at lower pH values due to the protonation of the amino group.
Experimental Determination of Solubility
To move from prediction to empirical data, robust experimental protocols are essential. The following sections detail the methodologies for determining both thermodynamic and kinetic solubility.
Thermodynamic Solubility: The Shake-Flask Method
The shake-flask method is the gold standard for determining equilibrium or thermodynamic solubility.[11][12] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.
-
Preparation: Add an excess amount of solid 3-Amino-5-ethoxybenzamide to a known volume of the test solvent (e.g., water, phosphate-buffered saline pH 7.4, or DMSO) in a sealed glass vial.
-
Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) for a sufficient period (24-72 hours) to ensure equilibrium is reached.[11][12]
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a low-binding syringe filter (e.g., 0.22 µm PVDF).[11]
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Caption: Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility: A High-Throughput Approach
Kinetic solubility is a measure of how much of a compound, added from a concentrated DMSO stock, will dissolve in an aqueous buffer and remain in solution over a short period.[13] It is a valuable parameter in early drug discovery for identifying compounds that may precipitate in in vitro assays.
-
Sample Preparation: Prepare a high-concentration stock solution of 3-Amino-5-ethoxybenzamide in DMSO (e.g., 10 mM).
-
Dilution: Add a small aliquot of the DMSO stock solution to the aqueous buffer (e.g., PBS pH 7.4) and mix thoroughly.
-
Incubation: Incubate the solution for a defined period (e.g., 1-2 hours) at a constant temperature.
-
Precipitate Detection: Measure the amount of precipitate formed using nephelometry, which quantifies light scattering by suspended particles. Alternatively, separate any precipitate by filtration or centrifugation and quantify the remaining dissolved compound by HPLC or LC-MS/MS.[12]
Caption: Workflow for Kinetic Solubility Determination.
Conclusion and Future Directions
This technical guide provides a robust framework for understanding and experimentally determining the solubility of 3-Amino-5-ethoxybenzamide in DMSO and water. While predictions based on structural analogs suggest high solubility in DMSO and limited, pH-dependent solubility in aqueous media, empirical determination using the detailed protocols herein is strongly recommended. The resulting data will be invaluable for guiding formulation development, designing relevant in vitro and in vivo studies, and ultimately, advancing 3-Amino-5-ethoxybenzamide through the drug discovery pipeline.
References
- Aure Chemical.
- Benchchem. General Experimental Protocol for Determining Solubility.
- Wikipedia. Dimethyl sulfoxide.
- AntBio. (2026, January 13). Dimethyl Sulfoxide (DMSO)
- PMC. Drug Solubility: Importance and Enhancement Techniques.
- ResearchGate. (2020, May 17). The Importance of Solubility for New Drug Molecules.
- Atlas of Science. (2016, October 27). Another aspect in use of DMSO in medicinal chemistry.
- Raytor. (2026, January 22).
- PMC. (2019, May 27).
- Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
- American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
- Drug Development & Delivery. (2024, September 5). FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review.
- Journal of Applied Pharmaceutical Science. (2018, February 26).
- World Health Organiz
- MDPI. (2025, July 19).
- PubChem - NIH. 3-Ethoxybenzamide | C9H11NO2 | CID 108775.
- PubChem - NIH. 3-Amino-5-hydroxybenzamide | C7H8N2O2 | CID 45084328.
- PMC. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
- MilliporeSigma. 3-Amino-5-methoxybenzoic acid 97 74165-74-5.
- Cayman Chemical.
- Cheméo. Chemical Properties of 3-Amino-4-methoxybenzamide (CAS 17481-27-5).
- ECHEMI. 17481-27-5, 3-Amino-4-methoxybenzamide Formula.
- Bachem. (2021, July 23). Peptide solubility.
- DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems.
- Benchchem. An In-depth Technical Guide to the Solubility of 4-amino-3-ethoxy-N-ethylbenzamide.
- ResearchGate.
- Sigma-Aldrich. 2-Amino-5-ethoxybenzamide.
- Reddit. (2025, July 24). Solubility of aminoacids : r/chemistry.
Sources
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enhancing Aqueous Solubility and Permeability in Pharma | Pharma Focus Asia [pharmafocusasia.com]
- 4. Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. antbioinc.com [antbioinc.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. reddit.com [reddit.com]
- 9. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. raytor.com [raytor.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Strategic Sourcing & Synthesis Guide: 3-Amino-5-ethoxybenzoic Acid
Executive Summary
3-Amino-5-ethoxybenzoic acid (Target Scaffold) is a critical pharmacophore often utilized in the development of kinase inhibitors and GPCR ligands. However, unlike its methoxy- or hydroxy- analogs, it is not a commodity chemical . Direct commercial sourcing is frequently limited to expensive custom synthesis providers with long lead times.
This guide provides a validated "Make vs. Buy" strategy. We recommend a "Buy Precursor / Make Target" approach, utilizing the widely available 3-Hydroxy-5-nitrobenzoic acid as the primary starting material. This route offers high atom economy, scalability, and cost control.
Part 1: Commercial Availability Landscape
The "Buy" Option: Direct Sourcing Analysis
Direct procurement of 3-Amino-5-ethoxybenzoic acid is often impractical for early-stage discovery due to scarcity.
| Compound | CAS Number | Commercial Status | Typical Lead Time |
| 3-Amino-5-ethoxybenzoic acid | N/A (Rare) | Custom Synthesis | 4–8 Weeks |
| 3-Amino-5-methoxybenzoic acid | 74165-74-5 | Commodity (In Stock) | 1–3 Days |
| 3-Amino-5-hydroxybenzoic acid | 76045-71-1 | Commodity (In Stock) | 1–3 Days |
| 3-Hydroxy-5-nitrobenzoic acid | 78238-14-9 | Commodity (Recommended) | 1–3 Days |
The "Make" Option: Retrosynthetic Logic
To secure a reliable supply, we utilize a robust 3-step sequence starting from 3-Hydroxy-5-nitrobenzoic acid . This precursor is stable, cheap, and widely available from major vendors (Sigma-Aldrich, BLD Pharm, Combi-Blocks).
Figure 1: Retrosynthetic analysis identifying 3-Hydroxy-5-nitrobenzoic acid as the optimal commercial starting point.
Part 2: Technical Protocol (The "Make" Solution)
Strategic Route Selection
We utilize a Bis-Alkylation / Saponification strategy.
-
Why? Attempting to selectively O-alkylate the phenol group of the starting acid without esterifying the carboxylic acid is difficult and low-yielding.
-
Solution: We deliberately use excess ethyl iodide to form the Ethyl 3-ethoxy-5-nitrobenzoate (both ether and ester formed). We then selectively hydrolyze the ester (saponification) to return to the acid, followed by nitro reduction.
Step-by-Step Experimental Methodology
Step 1: Bis-Alkylation (Formation of Ethyl 3-ethoxy-5-nitrobenzoate)
This step protects the carboxylic acid and installs the ethyl ether simultaneously.
-
Reagents: 3-Hydroxy-5-nitrobenzoic acid (1.0 equiv), Ethyl Iodide (2.5 equiv), Potassium Carbonate (
, 3.0 equiv). -
Solvent: Acetone (anhydrous) or DMF.
-
Protocol:
-
Dissolve 3-Hydroxy-5-nitrobenzoic acid in acetone (0.2 M concentration).
-
Add
and stir at room temperature for 15 minutes to form the dianion. -
Add Ethyl Iodide dropwise.[1]
-
Heat to reflux (approx. 56°C) for 12–16 hours. Monitor by TLC (the product will be less polar than the starting material).
-
Workup: Filter off inorganic salts. Concentrate the filtrate. Partition the residue between Ethyl Acetate and Water.[1] Wash organic layer with Brine.[1] Dry over
and concentrate. -
Yield Expectation: >90%. Product is usually a solid that requires no chromatography.
-
Step 2: Selective Saponification
Recovering the carboxylic acid moiety.
-
Reagents: Lithium Hydroxide (LiOH·H2O, 2.0 equiv), THF/Water (3:1).
-
Protocol:
-
Dissolve the diester from Step 1 in THF/Water.
-
Add LiOH and stir at room temperature for 4–6 hours.
-
Validation: Monitor disappearance of the ethyl ester spot on TLC.
-
Workup: Acidify carefully with 1M HCl to pH ~3. The 3-Ethoxy-5-nitrobenzoic acid will precipitate. Filter and dry the solid.[2]
-
Step 3: Nitro Reduction
Generating the final amino acid scaffold.
-
Reagents: 10% Pd/C (10 wt%), Hydrogen gas (balloon pressure) OR Iron powder/NH4Cl (if halogen substituents are present elsewhere).
-
Solvent: Methanol or Ethanol.
-
Protocol:
-
Dissolve 3-Ethoxy-5-nitrobenzoic acid in Methanol.
-
Add Pd/C catalyst carefully under Argon flow.
-
Purge with Hydrogen gas and stir under
balloon for 2–4 hours. -
Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate.
-
Purification: The product, 3-Amino-5-ethoxybenzoic acid , can be recrystallized from Ethanol/Water if necessary.
-
Part 3: Process Visualization & Quality Control
Synthesis Workflow Diagram
Figure 2: Forward synthesis workflow designed for standard laboratory scale (1g – 100g).
Quality Control Specifications
Ensure the final material meets these criteria before use in downstream coupling:
| Test | Acceptance Criteria | Method |
| HPLC Purity | > 98.0% (AUC) | C18 Column, Water/Acetonitrile (+0.1% TFA) |
| 1H NMR | Consistent structure; No EtI residue | DMSO-d6 |
| Appearance | Off-white to beige solid | Visual Inspection |
| Residual Pd | < 20 ppm | ICP-MS (Critical if used for GMP) |
References
-
PubChem. 3-Hydroxy-5-nitrobenzoic acid (CID 820393).[3] National Library of Medicine. Available at: [Link]
-
Organic Chemistry Portal. Reduction of Nitro Compounds. Available at: [Link]
Sources
Unlocking the Pharmacological Potential of Alkoxy-Substituted Aminobenzamides: A Comprehensive Technical Guide
Executive Summary
Historically viewed as simple synthetic intermediates, alkoxy-substituted aminobenzamides have emerged as highly privileged scaffolds in modern medicinal chemistry. By strategically introducing alkoxy groups (e.g., methoxy, ethoxy, or bulkier arylalkoxy chains) onto the aminobenzamide core, researchers can finely tune the molecule's steric bulk, electron density, and lipophilicity (
This whitepaper provides an in-depth technical analysis of the structure-activity relationships (SAR), mechanistic pathways, and self-validating experimental workflows required to evaluate these potent pharmacological agents.
Part 1: Epigenetic Modulation – Class I HDAC Inhibition
Mechanistic Rationale
The 2-aminobenzamide moiety is a well-established Zinc-Binding Group (ZBG) utilized in the design of Histone Deacetylase (HDAC) inhibitors. The primary amine and the carbonyl oxygen form a bidentate chelation complex with the catalytic
However, standard aminobenzamides often lack isoform selectivity. The introduction of alkoxy substitutions—either on the core benzamide ring or on an extended capping group—allows the molecule to exploit the hydrophobic "foot pocket" unique to Class I HDACs (HDAC1, HDAC2, and HDAC3). This targeted hydrophobic interaction significantly increases binding affinity and residence time, leading to a tight-binding/slow-off kinetic profile that drives potent anti-cancer activity, cell cycle arrest, and apoptosis 12.
Fig 1: Mechanism of action for alkoxy-aminobenzamide-mediated HDAC inhibition and apoptosis.
Quantitative SAR Data
The addition of complex alkoxy-linked capping groups (such as purine or pyrazine derivatives) drastically reduces the half-maximal inhibitory concentration (
| Compound | Structural Feature | HDAC1 | HDAC2 | HDAC3 |
| MS-275 (Control) | Pyridine capping group | 180 | 500 | 2300 |
| Compound 9d | Purine-alkoxy substitution | 15 | 42 | 110 |
| Compound 19f | Pyrazine-alkoxy substitution | 22 | 65 | 85 |
Data synthesized from recent evaluations of Class I selective HDAC inhibitors12.
Protocol: In Vitro HDAC Isoform Selectivity Assay
To ensure that observed cellular cytotoxicity is mechanism-dependent, target engagement must be validated using a real-time fluorometric assay.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare 50 mM Tris-HCl buffer (pH 8.0) supplemented with 137 mM NaCl, 2.7 mM KCl, and 1 mM
.-
Causality: This specific ionic strength mimics physiological conditions, ensuring the structural integrity of the HDAC zinc-binding pocket and preventing artifactual unfolding.
-
-
Ligand Pre-Incubation: Incubate recombinant HDAC1, HDAC2, or HDAC3 enzymes with varying concentrations of the alkoxy-aminobenzamide (0.1 nM to 10 µM) for 30 minutes at 37°C.
-
Causality: A 30-minute pre-incubation is critical. Alkoxy-aminobenzamides exhibit a slow-on/slow-off binding kinetic; omitting this step leads to artificially high
values.
-
-
Substrate Addition: Add 50 µM of the fluorogenic peptide substrate (e.g., Boc-Lys(Ac)-AMC).
-
Causality: The bulky AMC fluorophore is quenched when attached to the acetylated lysine. Deacetylation by active HDACs allows subsequent cleavage by a developer enzyme (trypsin), releasing highly fluorescent AMC.
-
-
Self-Validating Readout: Measure fluorescence continuously for 60 minutes (Ex 360 nm / Em 460 nm).
-
Self-Validating System: Every plate must include a "No Enzyme" control (to subtract background AMC auto-cleavage) and a "Reference Inhibitor" control (1 µM Entinostat). The assay is only considered valid if the
-factor between the vehicle control and the reference inhibitor exceeds 0.6.
-
Part 2: Antimicrobial Efficacy – Targeting the FtsZ Divisome
Mechanistic Rationale
Beyond epigenetics, alkoxybenzamides and their amino-derivatives are highly potent inhibitors of FtsZ , the prokaryotic homolog of tubulin essential for bacterial cell division.
The alkoxy group (e.g., the 3-methoxy group in 3-MBA, or extended 3-O-arylalkyl chains) binds deeply into the hydrophobic interdomain cleft of the FtsZ monomer. Rather than simply preventing polymerization, these compounds often hyper-stabilize FtsZ into non-functional, bundled protofilaments. This prevents the dynamic treadmilling required for Z-ring constriction, halting cell division and leading to bacterial filamentation and death, particularly in methicillin-resistant Staphylococcus aureus (MRSA) and Bacillus subtilis34. Furthermore, extending the alkoxy chain directly increases the lipophilicity of the scaffold, which has been shown to enhance broad-spectrum antifungal properties against strains like Aspergillus fumigatus5.
Fig 2: Experimental workflow for validating FtsZ target engagement and polymerization.
Quantitative SAR Data
Optimizing the alkoxy substituent transforms weak inhibitors into potent anti-staphylococcal agents.
| Compound | Substitution Profile | S. aureus MIC (µg/mL) | B. subtilis MIC (µg/mL) |
| 3-MBA | 3-Methoxy | >256 | 128 |
| PC190723 | Thiazolopyridine-alkoxy | 1.0 | 0.5 |
| Compound 36 | 3-O-chlorobenzyl-alkoxy | 4.0 | 0.5 |
Data representing the optimization of alkoxybenzamides against Gram-positive divisome targets34.
Protocol: FtsZ GTPase Activity and Polymerization Assay
Because FtsZ polymerization is strictly GTP-dependent, measuring both polymer mass and inorganic phosphate (
Step-by-Step Methodology:
-
Protein Assembly Buffer: Dilute purified S. aureus FtsZ to 10 µM in 50 mM MES buffer (pH 6.5) containing 50 mM KCl and 5 mM
.-
Causality: A slightly acidic pH and high magnesium concentration are strictly required to lower the critical concentration threshold for FtsZ polymerization in vitro.
-
-
Compound Incubation: Add the alkoxybenzamide derivative (1–50 µg/mL) and incubate for 10 minutes at room temperature.
-
Causality: This allows the ligand to penetrate and stabilize the interdomain cleft before nucleotide binding induces massive conformational changes.
-
-
GTP Trigger & Light Scattering: Initiate the reaction with 1 mM GTP. Immediately monitor 90° right-angle light scattering at 350 nm using a spectrofluorometer.
-
Causality: As FtsZ monomers assemble into massive protofilaments, the solution's turbidity increases proportionally, providing a real-time kinetic readout of polymerization.
-
-
Self-Validating Readout (GTPase Coupling): In parallel, quench an aliquot of the reaction after 15 minutes and quantify
release using the Malachite Green assay.-
Self-Validating System: True FtsZ target engagement by alkoxybenzamides typically enhances light scattering (due to polymer bundling) while simultaneously inhibiting GTP turnover. If a compound decreases light scattering, it must be cross-checked against a "No GTP" baseline control to rule out non-specific protein precipitation or aggregation.
-
Conclusion
The alkoxy-substituted aminobenzamide scaffold represents a masterclass in rational drug design. By manipulating a single functional group—the alkoxy chain—researchers can dictate the molecule's fate, driving it toward the hydrophobic pockets of human epigenetic enzymes or the allosteric clefts of bacterial division proteins. Rigorous, self-validating biochemical assays remain the gold standard for navigating the polypharmacology of these remarkably versatile compounds.
References
-
Synthesis and biological evaluation of aminobenzamides containing purine moiety as class I histone deacetylases inhibitors PubMed / Elsevier Ltd.[Link]
-
Design, synthesis and biological screening of 2-aminobenzamides as selective HDAC3 inhibitors with promising anticancer effects PubMed / European Journal of Pharmaceutical Sciences[Link]
-
Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity PMC / National Institutes of Health[Link]
-
Antibacterial alkoxybenzamide inhibitors of the essential bacterial cell division protein FtsZ PubMed / Bioorganic & Medicinal Chemistry Letters[Link]
-
Creating an Antibacterial with in Vivo Efficacy: Synthesis and Characterization of Potent Inhibitors of the Bacterial Cell Division Protein FtsZ with Improved Pharmaceutical Properties PMC / National Institutes of Health[Link]
-
Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site PubMed / Molecules (MDPI)[Link]
Sources
- 1. Synthesis and biological evaluation of aminobenzamides containing purine moiety as class I histone deacetylases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial alkoxybenzamide inhibitors of the essential bacterial cell division protein FtsZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Creating an Antibacterial with in Vivo Efficacy: Synthesis and Characterization of Potent Inhibitors of the Bacterial Cell Division Protein FtsZ with Improved Pharmaceutical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site - PubMed [pubmed.ncbi.nlm.nih.gov]
Suppliers and price trends for 3-Amino-5-ethoxybenzamide
Technical Guide: Synthesis, Application, and Supply Chain Dynamics of 3-Amino-5-ethoxybenzamide (CAS: 1505656-00-7)
Executive Summary
In modern drug discovery, the rapid assembly of complex molecular libraries relies heavily on bifunctional building blocks. 3-Amino-5-ethoxybenzamide (CAS: 1505656-00-7) has emerged as a privileged scaffold, particularly in the development of Poly (ADP-ribose) polymerase (PARP) and Histone Deacetylase (HDAC) inhibitors. This whitepaper provides a comprehensive technical analysis of this compound, detailing its supply chain economics, mechanistic utility, and a self-validating synthetic protocol designed for high atom economy and chemoselectivity.
Chemical Identity & Structural Rationale
3-Amino-5-ethoxybenzamide is a tri-substituted benzene ring featuring three distinct functional groups that offer orthogonal reactivity. This allows medicinal chemists to perform sequential derivatization without the need for complex protecting-group strategies.
| Property | Specification | Structural Rationale |
| CAS Number | 1505656-00-7[1] | Unique identifier for global sourcing. |
| Molecular Formula | C9H12N2O2 | Optimal low molecular weight (180.20 g/mol ) for fragment-based drug design. |
| Primary Amide (-CONH2) | Hydrogen bond donor/acceptor | Mimics the nicotinamide moiety of NAD+, critical for binding the catalytic domain of target enzymes. |
| Aniline Amine (-NH2) | Nucleophilic center | Enables rapid functionalization via amide coupling, reductive amination, or urea formation. |
| Ethoxy Ether (-OEt) | Lipophilic modifier | Tunes the LogP of the molecule and occupies hydrophobic pockets within the target protein's active site. |
Supply Chain Economics & Pricing Trends
The commercial availability of 3-Amino-5-ethoxybenzamide has stabilized in recent years, transitioning from a custom-synthesis rarity to a catalog-stocked intermediate. However, pricing remains highly dependent on the required purity grade and the scale of procurement. The manufacturing overhead is primarily driven by the need for pressure-rated reactors during the aminolysis phase and the handling of pyrophoric catalysts during reduction.
Table 1: Global Supplier Landscape and R&D Scale Price Trends
| Supplier | Catalog Ref. | Stated Purity | Est. R&D Price (USD/g) | Market Positioning & Sourcing Logic |
| Combi-Blocks | QD-9560[1] | 95% | $60 - $80 | Ideal for early-stage high-throughput screening (HTS) library synthesis. |
| Sigma-Aldrich | 1505656-00-7[2] | ≥95% | $85 - $120 | Premium analytical grade; prioritized for late-stage lead optimization. |
| Advtechind | 6453432 | ≥95% | $50 - $70 | Competitive pricing for bulk intermediate scale-up and process chemistry. |
| ChemSrc | Aggregator[3] | Variable | Market Dependent | Used for global supply chain validation and identifying secondary manufacturers. |
Note: Prices reflect standard 1-5g R&D scale procurement. Bulk procurement (>1 kg) typically sees a 40-60% reduction in per-gram cost due to economies of scale in the catalytic reduction step.
Mechanistic Application: The Benzamide Pharmacophore
The primary utility of 3-Amino-5-ethoxybenzamide lies in its role as a precursor for PARP1 inhibitors. In BRCA-deficient cancer cells, the inhibition of PARP1 leads to the accumulation of double-strand DNA breaks, ultimately causing cell death via synthetic lethality.
The primary amide group of this compound is biologically non-negotiable; it forms a critical bidentate hydrogen bond network with Gly863 and Ser904 in the PARP1 active site, directly competing with the natural substrate, NAD+.
Figure 1: Mechanism of synthetic lethality via PARP1 inhibition using benzamide derivatives.
Self-Validating Experimental Protocol: Synthesis & Purification
For laboratories opting to synthesize this building block in-house, the following 3-step protocol is designed as a self-validating system. Each step relies on distinct chemoselectivity, ensuring that in-process analytical checks (LC-MS) yield unambiguous mass shifts.
Figure 2: Three-step chemoselective synthesis workflow for 3-Amino-5-ethoxybenzamide.
Step 1: Global Alkylation (Esterification & Etherification)
-
Objective: Convert 3-nitro-5-hydroxybenzoic acid to ethyl 3-nitro-5-ethoxybenzoate.
-
Procedure: Dissolve the starting material (1.0 eq) in anhydrous DMF (0.5 M). Add
(2.5 eq) and stir for 15 minutes at room temperature. Dropwise add Ethyl Iodide (EtI, 2.5 eq). Heat the reaction to 60°C for 4 hours. Quench with water and extract with Ethyl Acetate. -
Causality & Validation: Potassium carbonate acts as a mild base, deprotonating both the carboxylic acid and the phenol without causing side-product degradation. Using excess EtI ensures both functional groups are alkylated in a single pot, maximizing atom economy. Validation: LC-MS will show a mass shift of +56 Da (addition of two ethyl groups minus two protons).
Step 2: High-Pressure Aminolysis
-
Objective: Convert the ethyl ester to a primary amide (3-Nitro-5-ethoxybenzamide).
-
Procedure: Transfer the intermediate to a pressure-rated sealed tube. Add 10 volumes of 7N Ammonia in Methanol (
/MeOH). Seal tightly and heat to 80°C for 12 hours. Cool to 0°C before carefully opening. Concentrate under reduced pressure. -
Causality & Validation: Direct aminolysis of the ester avoids the traditional, harsher two-step saponification/acyl chloride route, which can generate corrosive byproducts and lower yields. The pressure vessel is critical to contain the volatile ammonia gas, driving the thermodynamic equilibrium toward the amide. Validation: LC-MS will show a mass shift of -29 Da (loss of
, gain of ).
Step 3: Chemoselective Catalytic Reduction
-
Objective: Reduce the nitro group to yield the final product, 3-Amino-5-ethoxybenzamide.
-
Procedure: Dissolve the nitro-amide in Methanol (0.2 M). Carefully add 10% Pd/C (0.1 eq by weight). Purge the flask with
gas three times, then backfill with Hydrogen ( ) via a balloon. Stir vigorously at room temperature for 6 hours. Filter the mixture through a pad of Celite to remove the catalyst, wash with Methanol, and concentrate. -
Causality & Validation: Palladium on carbon under mild hydrogen pressure (1 atm) is highly chemoselective. It cleanly reduces the nitro group to a primary aniline without over-reducing the aromatic ring or cleaving the ethoxy ether. Filtration through Celite is a strict safety requirement to prevent the pyrophoric Pd/C from igniting upon exposure to dry air. Validation: Final LC-MS will confirm the exact mass of 180.20 g/mol , and
-NMR will show the appearance of a broad singlet integrating for 2 protons (aniline ) around 5.2 ppm.
References
-
Product Search Result: 3-AMINO-5-ETHOXYBENZAMIDE . Advtechind Chemical Catalog. Retrieved from [Link]
-
1505656-00-7_3-Amino-5-ethoxybenzamide CAS Database . ChemSrc. Retrieved from[Link]
Sources
Methodological & Application
Advanced Synthetic Protocol: Meta-Selective Functionalization of 3-Hydroxybenzamide to 3-Amino-5-ethoxybenzamide
Strategic Overview & Reaction Causality
Synthesizing 3-amino-5-ethoxybenzamide from 3-hydroxybenzamide presents a classic regioselectivity challenge in organic synthesis. The starting material possesses an electron-donating hydroxyl group at position 3, which strongly directs electrophilic aromatic substitution to the ortho and para positions (2, 4, and 6)[1]. Direct nitration or amination to achieve the target 3,5-disubstitution pattern is electronically disfavored and will yield unwanted isomers.
To overcome this intrinsic electronic bias, this protocol employs a transient halogen-blocking strategy . By exhaustively brominating the highly reactive ortho and para positions, we temporarily block them[2]. This forces the subsequent nitration to occur exclusively at the sterically hindered but only available meta position (position 5). A final, elegant global reduction step simultaneously unmasks the blocked positions via hydrodebromination and reduces the nitro group to the target amine[3].
Visual Workflow
Workflow: Transient halogen-blocking strategy for meta-selective functionalization.
Step-by-Step Experimental Protocols
Phase 1: O-Alkylation (Synthesis of 3-Ethoxybenzamide)
-
Procedure: Dissolve 3-hydroxybenzamide (10.0 g, 72.9 mmol) in anhydrous DMF (150 mL). Add finely powdered anhydrous K₂CO₃ (15.1 g, 109.4 mmol) and stir for 15 minutes at room temperature. Dropwise add ethyl bromide (6.5 mL, 87.5 mmol) and heat the mixture to 60 °C for 4 hours. Quench the reaction by pouring it into crushed ice water (500 mL). Extract with EtOAc (3 x 150 mL), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Causality & Rationale: The mild base K₂CO₃ selectively deprotonates the more acidic phenolic -OH over the primary amide. Alkylating the oxygen establishes the required ethoxy group of the final target early in the sequence, while maintaining the strong ortho/para directing nature of the substituent required for the subsequent blocking step.
-
Self-Validating System: TLC (Silica, 1:1 Hexane:EtOAc) will show a complete shift to a less polar spot. ¹H NMR validation is confirmed by the appearance of an ethyl triplet (~1.4 ppm) and quartet (~4.0 ppm).
Phase 2: Positional Blocking (Exhaustive Bromination)
-
Procedure: Dissolve 3-ethoxybenzamide (10.0 g, 60.5 mmol) in glacial acetic acid (200 mL). Slowly add liquid bromine (10.2 mL, 199.8 mmol) dropwise at room temperature over 30 minutes. Stir the mixture for 2 hours. Pour the reaction into ice water (600 mL) containing 5% sodium thiosulfate to quench unreacted bromine. Filter the resulting heavy precipitate and wash thoroughly with cold water.
-
Causality & Rationale: The ethoxy group is a powerful activating group, rendering positions 2, 4, and 6 highly nucleophilic. By utilizing an excess of bromine, all three positions are rapidly substituted. These bulky bromine atoms act as a traceless blocking group, artificially deactivating the normally favored sites to redirect the subsequent electrophile[2].
-
Self-Validating System: The reaction is visually self-validating; the deep red color of Br₂ dissipates as it is consumed, followed by the precipitation of the highly crystalline tribrominated product. NMR will show exactly one aromatic proton (H-5) as a sharp singlet, confirming complete ortho/para saturation.
Phase 3: Meta-Selective Nitration
-
Procedure: Suspend 2,4,6-tribromo-3-ethoxybenzamide (15.0 g, 37.3 mmol) in concentrated H₂SO₄ (150 mL) and cool to 0 °C using an ice bath. Slowly add fuming HNO₃ (2.4 mL, 56.0 mmol) dropwise to maintain the temperature below 5 °C. Allow the reaction to warm to room temperature and stir for 12 hours. Carefully pour the mixture over crushed ice (800 g), filter the resulting precipitate, and recrystallize from hot ethanol.
-
Causality & Rationale: With positions 2, 4, and 6 sterically and electronically blocked by halogens, the nitronium ion (NO₂⁺) is forced to attack position 5. Although this position is meta to the activating ethoxy group and flanked by bulky bromines, the harsh superacidic conditions (fuming HNO₃/H₂SO₄) provide sufficient thermodynamic driving force to achieve nitration[1].
-
Self-Validating System: The complete disappearance of the aromatic region in the ¹H NMR spectrum is the ultimate validation checkpoint. The absence of any aromatic protons confirms that the final available C-H bond (position 5) has been successfully substituted.
Phase 4: Global Reduction and Hydrodebromination
-
Procedure: Dissolve the nitrated intermediate (10.0 g, 22.4 mmol) in ethanol (200 mL). Add sodium acetate (7.3 g, 89.6 mmol) and 10% Pd/C (2.4 g, ~10 mol% Pd). Purge the reaction flask with Argon, then introduce H₂ gas via a balloon or Parr shaker (40 psi). Stir vigorously at room temperature for 16 hours. Filter the mixture through a pad of Celite to remove the catalyst, concentrate the filtrate, and purify via flash chromatography (DCM:MeOH 9:1).
-
Causality & Rationale: Palladium-catalyzed hydrogenation is utilized here as a highly efficient dual-purpose step. It reduces the nitro group to the target amine and simultaneously executes a reductive debromination, cleaving the C-Br bonds to replace them with C-H bonds[3]. The addition of sodium acetate is strictly required; it acts as a mild base to neutralize the hydrobromic acid (HBr) generated during debromination, which would otherwise poison the palladium catalyst and halt the reaction[4].
-
Self-Validating System: The reappearance of three aromatic protons in the NMR spectrum, displaying characteristic meta-coupling (small J values ~2 Hz), confirms the successful removal of the blocking groups and the realization of the target 3,5-disubstituted architecture.
Analytical Validation Data
The following table summarizes the quantitative mass spectrometry and expected ¹H NMR signatures required to validate the structural progression of the self-validating system.
| Compound | Expected Mass (m/z) | Key ¹H NMR Signatures (DMSO-d6) | Validation Checkpoint |
| 3-Hydroxybenzamide | 138.1 [M+H]⁺ | 6.9–7.4 (m, 4H, Ar-H), 9.6 (s, 1H, OH) | Starting material baseline |
| 3-Ethoxybenzamide | 166.1[M+H]⁺ | 4.0 (q, 2H, CH₂), 1.3 (t, 3H, CH₃) | Loss of phenolic OH, appearance of ethyl |
| 2,4,6-Tribromo-3-ethoxybenzamide | 401.8 [M+H]⁺ | 7.8 (s, 1H, Ar-H) | Only one aromatic proton remains |
| 2,4,6-Tribromo-3-ethoxy-5-nitrobenzamide | 446.8 [M+H]⁺ | No aromatic protons | Complete disappearance of Ar-H |
| 3-Amino-5-ethoxybenzamide | 181.1 [M+H]⁺ | 6.0–6.5 (m, 3H, Ar-H), 5.2 (br s, 2H, NH₂) | Reappearance of 3 Ar-H (meta-coupled) |
References
-
Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. ACS Publications (Chemical Reviews).3
-
Preventing debromination in subsequent reaction steps. Benchchem.4
-
Development of Organic Transformations Based on Protodeboronation. ACS Publications.2
-
3-Hydroxybenzoic Acid: Properties, Production And Uses. Chemcess.1
Sources
Application Note: Optimized Amide Coupling Strategies for 3-Ethoxy-5-nitrobenzoic Acid
Topic: Amide coupling conditions for 3-ethoxy-5-nitrobenzoic acid Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.[1]
Executive Summary & Substrate Analysis
3-Ethoxy-5-nitrobenzoic acid presents a unique set of electronic and steric challenges that distinguish it from standard benzoic acid couplings. Successful amidation requires a protocol that balances the inherent acidity of the substrate with the nucleophilicity of the amine partner.
Chemical Profile[1][2][3][4][5][6][7][8][9][10][11]
-
Electronic Character (The "Push-Pull" Effect):
-
5-Nitro Group (-NO₂): A strong electron-withdrawing group (EWG) via induction and resonance.[1] It significantly lowers the pKa of the carboxylic acid (making it more acidic than benzoic acid) and increases the electrophilicity of the carbonyl carbon upon activation.
-
3-Ethoxy Group (-OEt): A weak activator by resonance but inductively withdrawing.[1] Being meta to the carboxylic acid, its resonance donation is not directly conjugated to the carbonyl, meaning the inductive EWG effect of the nitro group dominates.
-
-
Steric Environment: The 3,5-substitution pattern leaves the ortho positions (2,6) open. Unlike 2,6-disubstituted acids, steric hindrance is not the primary barrier.[1] The challenge is electronic: activated esters of this acid are highly reactive but unstable, prone to rapid hydrolysis if moisture is present.
Strategic Implications[1]
-
Activation is Facile but Risky: The electron-deficient ring makes the carbonyl highly susceptible to nucleophilic attack.[1] However, it also makes the activated species (e.g., O-acylisourea or mixed anhydride) susceptible to hydrolysis. Strict anhydrous conditions are non-negotiable.
-
Amine Nucleophilicity Matters:
Decision Matrix: Selecting the Right Protocol
The following decision tree outlines the logical selection of coupling agents based on the amine partner and scale.
Figure 1: Strategic decision tree for selecting the optimal coupling reagent based on amine nucleophilicity and reaction scale.
Detailed Experimental Protocols
Protocol A: Propylphosphonic Anhydride (T3P) Coupling
Best For: General purpose, scalable synthesis, and "green" chemistry requirements. Mechanism: T3P acts as a cyclic anhydride that forms a mixed anhydride with the carboxylic acid.[1] The nitro group aids this by making the carboxylate a better leaving group, facilitating attack by the amine.
Reagents:
-
3-Ethoxy-5-nitrobenzoic acid (1.0 equiv)[1]
-
Amine partner (1.1 – 1.2 equiv)
-
Base: Diisopropylethylamine (DIPEA) or Pyridine (2.5 – 3.0 equiv)
-
Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 equiv)
-
Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (preferred for green chemistry).[1]
Step-by-Step Procedure:
-
Dissolution: In a dry flask under nitrogen, dissolve 3-ethoxy-5-nitrobenzoic acid and the amine partner in anhydrous EtOAc (concentration ~0.2 M).
-
Note: If the acid is not fully soluble, the addition of the base usually solubilizes it.
-
-
Base Addition: Cool the mixture to 0 °C. Add DIPEA dropwise. Stir for 10 minutes.
-
Activation: Add the T3P solution dropwise over 5 minutes.
-
Why: Slow addition prevents exotherms and controls the formation of the active species.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–12 hours.
-
Workup (The T3P Advantage):
Protocol B: Acid Chloride Activation (via Thionyl Chloride)
Best For: Weak nucleophiles (electron-deficient anilines), sterically hindered amines, or when T3P fails. Mechanism: Converts the acid to the highly electrophilic acid chloride.[1] The 5-nitro group makes this species extremely reactive.[1]
Reagents:
-
3-Ethoxy-5-nitrobenzoic acid (1.0 equiv)[1]
-
Thionyl Chloride (SOCl₂) (2.0 – 5.0 equiv) OR Oxalyl Chloride (1.2 equiv) + DMF (cat.)[1]
-
Amine partner (1.1 equiv)[4]
-
Base: Triethylamine (TEA) or DIPEA (2.0 equiv)
-
Solvent: DCM or Toluene (for activation); DCM or THF (for coupling).[1]
Step-by-Step Procedure:
-
Activation:
-
Isolation (Critical Step):
-
Evaporate the solvent and excess SOCl₂ under reduced pressure.[1]
-
Co-evaporation: Add dry Toluene and evaporate again (2x) to remove trace HCl and SOCl₂.
-
Result: You will obtain the crude acid chloride (usually a yellow/orange solid or oil). Use immediately.
-
-
Coupling:
-
Reaction: Stir at RT for 1–4 hours.
-
Workup: Standard aqueous wash (HCl/NaHCO₃/Brine).[1]
Troubleshooting & Optimization Guide
The following data summarizes common failure modes for this specific scaffold and their remediation.
| Observation | Probable Cause | Mechanistic Insight | Corrective Action |
| Low Yield (<30%) | Hydrolysis of Active Ester | The 5-NO₂ group makes the active ester highly electrophilic, reacting with trace water faster than the amine.[1] | Use anhydrous solvents (molecular sieves).[1] Switch to Protocol B (Acid Chloride).[1] |
| Starting Material Remains | Poor Activation | The acid is deactivated for initial attack by weak coupling agents (e.g., EDC without DMAP). | Switch to T3P or HATU . Ensure Base is >2.5 equiv.[1] |
| Product is Colored/Impure | Nitro reduction or degradation | Harsh conditions or incompatible reducing agents were used.[1] | Avoid high temps (>80°C).[1] Avoid metal-catalyzed conditions if not necessary.[1] |
| Precipitation during reaction | Low Solubility | Nitrobenzoic acids are planar and stack well; the amide product may crash out.[1] | Use DMF or NMP as co-solvent.[1][5] This often improves reaction rate by keeping species in solution.[1] |
Mechanistic Visualization: T3P Activation Pathway
Understanding the activation cycle helps in troubleshooting.[1] The nitro group enhances the leaving group ability of the carboxylate, facilitating the formation of the mixed anhydride.
Figure 2: Mechanistic pathway of T3P activation. The electron-withdrawing nitro group facilitates the collapse of the tetrahedral intermediate.[1]
References
-
Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals."[1] Chemical Reviews, 2016. (General review of T3P and Acid Chlorides in process chemistry).
-
Organic Chemistry Portal. "Propylphosphonic Anhydride (T3P®)." (Specific reactivity and protocols for T3P).
-
BenchChem. "Amide Coupling Reactions with Electron-Rich Amines (and Electron-Deficient Acids)." (General troubleshooting for difficult amide couplings).
-
Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009. (Authoritative comparison of coupling agents).
Sources
Application Notes and Protocols for the Catalytic Hydrogenation of 3-ethoxy-5-nitrobenzamide to 3-amino-5-ethoxybenzamide
Introduction: The Strategic Importance of Nitro Group Reduction in Amine Synthesis
The reduction of aromatic nitro compounds to their corresponding primary amines is a fundamental and enabling transformation in organic synthesis.[1] This reaction is a cornerstone in the production of a vast array of industrially significant molecules, including pharmaceuticals, agrochemicals, and dyes, where the arylamine moiety serves as a critical building block.[2][3] The conversion of a strongly electron-withdrawing and meta-directing nitro group into a strongly activating, ortho-, para-directing amino group dramatically alters the electronic properties of the aromatic ring, opening up new avenues for subsequent chemical modifications.[4]
This guide provides a detailed technical overview and actionable protocols for the catalytic hydrogenation of 3-ethoxy-5-nitrobenzamide to 3-amino-5-ethoxybenzamide, a valuable intermediate in medicinal chemistry. We will delve into the mechanistic underpinnings of this transformation, compare the utility of common heterogeneous catalysts, and provide step-by-step procedures that emphasize both efficiency and operational safety.
Mechanistic Overview: A Six-Electron Transformation
The catalytic hydrogenation of a nitro group to an amine is a six-electron reduction that is believed to proceed through a series of two-electron intermediates.[1] While the exact mechanism can be complex and surface-dependent, two primary pathways are generally considered: a direct hydrogenation route and a condensation route involving nitroso and hydroxylamine intermediates.
The overall transformation on the catalyst surface can be summarized as follows:
R-NO₂ + 3 H₂ → R-NH₂ + 2 H₂O
This process is highly exothermic, a critical consideration for reaction scale-up and safety.[5]
Catalyst Selection: Palladium on Carbon (Pd/C) vs. Raney® Nickel
The choice of catalyst is paramount for a successful hydrogenation and depends on factors such as substrate sensitivity, desired selectivity, and cost. For the reduction of 3-ethoxy-5-nitrobenzamide, both Palladium on Carbon (Pd/C) and Raney® Nickel are excellent candidates.[6][7]
| Catalyst | Advantages | Disadvantages |
| Palladium on Carbon (Pd/C) | High activity and selectivity for nitro group reduction.[6] Generally requires milder conditions (lower pressure and temperature). Lower risk of side reactions like dehalogenation compared to Raney Ni.[3] Easier to handle and less pyrophoric than dry Raney Ni. | Higher cost compared to Raney Nickel. Can sometimes be sensitive to sulfur or other catalyst poisons. |
| Raney® Nickel | Highly active and cost-effective.[7] Widely used in industrial-scale hydrogenations. Can be very effective for a broad range of substrates. | Pyrophoric when dry and requires careful handling.[7] Can sometimes lead to side reactions, including dehalogenation and reduction of other functional groups.[8] May require higher pressures and temperatures. |
For the synthesis of 3-amino-5-ethoxybenzamide, where other reducible functional groups are absent, both catalysts are suitable. The choice may ultimately depend on equipment availability, cost considerations, and desired reaction kinetics.
Experimental Protocols
Safety First: Essential Precautions for Catalytic Hydrogenation
Catalytic hydrogenation involves the use of flammable solvents, pyrophoric catalysts (especially Raney Nickel), and flammable hydrogen gas under pressure.[9][10] Adherence to strict safety protocols is non-negotiable.
-
Ventilation: All hydrogenation reactions must be conducted in a certified chemical fume hood.[11]
-
Inert Atmosphere: The reaction vessel must be thoroughly purged with an inert gas (nitrogen or argon) to remove all oxygen before the introduction of hydrogen.[5]
-
Catalyst Handling: Never handle dry Pd/C or Raney Nickel in the open air.[9] Keep the catalyst wet with solvent or water at all times.[5]
-
Pressure-Rated Equipment: Use glassware and reactors specifically designed and rated for the intended reaction pressure.[5]
-
Leak Testing: Before introducing hydrogen, always perform a leak test with an inert gas.[12]
-
Temperature Control: Be aware of the exothermic nature of the reaction and have adequate cooling in place to prevent a runaway reaction.[5]
-
Post-Reaction Handling: After the reaction is complete, the vessel must be purged with an inert gas to remove residual hydrogen before opening.[12] The catalyst should be filtered carefully and kept wet until it can be properly quenched and disposed of.[9]
Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C)
This protocol is suitable for reactions that can be conducted at or near atmospheric pressure using a hydrogen-filled balloon.[11]
Materials and Equipment:
-
3-ethoxy-5-nitrobenzamide
-
10% Palladium on Carbon (Pd/C, ~50% wet with water)
-
Methanol or Ethanol
-
Three-necked round-bottom flask
-
Magnetic stir bar and stir plate
-
Gas inlet adapter with a stopcock
-
Hydrogen balloon
-
Nitrogen/vacuum manifold
-
Celite® or other filter aid
Procedure:
-
Vessel Preparation: To a dry three-necked flask equipped with a magnetic stir bar, add 3-ethoxy-5-nitrobenzamide (1.0 eq).
-
Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10% Pd/C (0.01-0.05 eq by weight of palladium).
-
Inerting the System: Seal the flask and connect it to a nitrogen/vacuum manifold. Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[9]
-
Solvent Addition: Add a suitable solvent such as methanol or ethanol via cannula or syringe under a positive pressure of nitrogen. The solvent should be sufficient to create a stirrable slurry.
-
Hydrogen Introduction: Connect a balloon filled with hydrogen gas to the flask via the gas inlet adapter. Evacuate the flask one final time and then open the stopcock to the hydrogen balloon.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, evacuate the flask and backfill with nitrogen three times.[9]
-
Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent. Caution: The filter cake should not be allowed to dry as the used catalyst can be pyrophoric.[9]
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3-amino-5-ethoxybenzamide, which can be purified further if necessary.
Protocol 2: Hydrogenation using Raney® Nickel
This protocol is typically performed in a pressure-rated hydrogenation vessel (e.g., a Parr shaker apparatus).
Materials and Equipment:
-
3-ethoxy-5-nitrobenzamide
-
Raney® Nickel (active, in water or ethanol slurry)
-
Methanol or Ethanol
-
Parr shaker apparatus or a similar high-pressure reactor
-
Celite® or other filter aid
Procedure:
-
Reactor Charging: In a suitable beaker, dissolve 3-ethoxy-5-nitrobenzamide (1.0 eq) in methanol or ethanol.
-
Catalyst Transfer: Carefully add the Raney® Nickel slurry to the reactor vessel. The amount of Raney® Nickel can vary but is typically a small fraction of the substrate weight.
-
Substrate Addition: Transfer the solution of 3-ethoxy-5-nitrobenzamide to the reactor vessel.
-
Sealing and Purging: Seal the reactor according to the manufacturer's instructions. Pressurize the vessel with nitrogen to the intended reaction pressure and then vent. Repeat this process at least three times to remove all oxygen.[12]
-
Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi). Begin agitation and, if necessary, heat the reaction to the desired temperature (e.g., 25-50 °C).
-
Monitoring: Monitor the reaction by observing the drop in hydrogen pressure as it is consumed.
-
Shutdown and Venting: Once the hydrogen uptake ceases, stop the agitation and cool the reactor to room temperature. Carefully vent the excess hydrogen and then purge the reactor with nitrogen at least three times.[12]
-
Catalyst Filtration: Open the reactor and filter the contents through a pad of Celite®. Caution: The Raney® Nickel on the filter pad is highly pyrophoric and must be kept wet at all times.[5]
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 3-amino-5-ethoxybenzamide.
Reaction Optimization and Troubleshooting
| Parameter | Recommendation | Rationale |
| Solvent | Methanol, Ethanol, Ethyl Acetate | Protic solvents like methanol and ethanol are generally effective for nitro group reductions. Ethyl acetate is also a common choice. |
| Temperature | Room Temperature to 50 °C | The reaction is exothermic. Starting at room temperature is advisable. Gentle heating may be required to increase the reaction rate, but careful temperature control is essential.[5] |
| Pressure (H₂) | Atmospheric (balloon) to 100 psi | Pd/C is often effective at lower pressures.[6] Raney Nickel may require higher pressures for optimal activity.[7] |
| Catalyst Loading | 1-5 mol% (metal basis) | Higher catalyst loading can increase the reaction rate but also the cost. Optimization is key. |
| Agitation | Vigorous Stirring | Efficient mixing is crucial for mass transfer of hydrogen to the catalyst surface. |
Troubleshooting:
-
Incomplete Reaction: Increase catalyst loading, hydrogen pressure, or temperature. Ensure the catalyst is active and has not been poisoned.
-
Side Product Formation: With sensitive substrates, Raney Nickel can sometimes cause hydrodehalogenation or other side reactions.[7] Consider switching to a more selective catalyst like Pd/C.
-
Poor Yield: Ensure complete removal of the catalyst during filtration and thorough washing of the filter cake.
Visualizing the Process
Reaction Pathway
Caption: Catalytic hydrogenation of 3-ethoxy-5-nitrobenzamide to the corresponding amine.
Experimental Workflow
Caption: General workflow for catalytic hydrogenation.
References
- A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.).
- Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11).
- Kadam, S. T., & Tilve, S. G. (2015). Recent advancements in methodologies for the reduction of nitroarenes. RSC Advances, 5(44), 35087-35111.
- A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis. (n.d.). BenchChem.
- Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. (2018, October 8). Master Organic Chemistry.
- Hydrogenation of nitroarenes in continuous flow with TPP/Raney Ni. (n.d.). ResearchGate.
- Preparation of Amines: Reduction of Oximes and Nitro Compounds. (2023, April 30). JoVE.
- Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. (n.d.). Royal Society of Chemistry.
- Hydrogenation SOP. (n.d.).
- Hydrogenation Reactions. (2012, March 6). University of Pittsburgh.
- Hazards associated with laboratory scale hydrogenations. (2016). Journal of Chemical Health & Safety, 23(4), 18-24.
- Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. (n.d.). PMC.
- Amines. (n.d.). NCERT.
- Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024, May 14).
- Reduction of aromatic nitro compounds with Raney nickel catalyst. (n.d.). Google Patents.
- Application Notes: Palladium on Carbon (Pd/C) for Catalytic Hydrogenation in Synthesis. (n.d.). BenchChem.
- Hydrogenation of nitrobenzonitriles using Raney nickel catalyst. (2025, August 9). ResearchGate.
- A Novel Hydrogenation of Nitroarene Compounds with Multi Wall Carbon Nanotube Supported Palladium/Copper Nanoparticles (PdCu@MWCNT). (n.d.). SciSpace.
- Mild and Efficient Heterogeneous Hydrogenation of Nitroarenes Facilitated by a Pyrolytically Activated Dinuclear Ni(II)-Ce(III) Diimine Complex. (2022, August 5). PMC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Mild and Efficient Heterogeneous Hydrogenation of Nitroarenes Facilitated by a Pyrolytically Activated Dinuclear Ni(II)-Ce(III) Diimine Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chem.uci.edu [chem.uci.edu]
- 10. chem.wisc.edu [chem.wisc.edu]
- 11. safety.pitt.edu [safety.pitt.edu]
- 12. njhjchem.com [njhjchem.com]
Application Note: Chemoselective O-Alkylation of 3-Amino-5-Hydroxybenzamide
Abstract
This application note details the protocol for the chemoselective O-alkylation of 3-amino-5-hydroxybenzamide using ethyl bromide. The presence of three potential nucleophilic sites—the phenolic hydroxyl, the aniline nitrogen, and the amide nitrogen—presents a specific regioselectivity challenge. This guide provides a validated "Direct Method" utilizing thermodynamic control via base selection (
Mechanistic Insight & Chemoselectivity Strategy
The Nucleophilic Hierarchy
The substrate, 3-amino-5-hydroxybenzamide, contains three distinct nucleophiles. Successful O-alkylation requires exploiting the acidity difference between the phenol and the amine/amide protons.
-
Phenolic -OH (
): The most acidic proton. Treatment with a mild base like Potassium Carbonate ( ) generates the phenoxide anion ( ). This anion is a "hard" nucleophile that reacts readily with alkyl halides. -
Aniline -NH₂ (
): While the neutral amine is nucleophilic, it is not deprotonated by . However, it can compete via a lone-pair attack (N-alkylation) if the electrophile is highly reactive or the temperature is excessive. -
Amide -CONH₂ (
): The least nucleophilic due to resonance stabilization. Alkylation here is rare under mild basic conditions.
The "Soft-Hard" Optimization
To maximize O-selectivity:
-
Base:
is chosen because it is basic enough to deprotonate the phenol but insufficiently basic to deprotonate the aniline, preventing the formation of the highly nucleophilic amide anion. -
Solvent: DMF (N,N-Dimethylformamide) is preferred for its high dielectric constant, which dissociates the phenoxide-potassium ion pair, creating a "naked" phenoxide anion that reacts faster than the neutral amine. Acetone is a viable alternative for easier workup but may require longer reaction times.
Reaction Pathway Diagram
Figure 1: Reaction pathway highlighting the activation of the phenol via deprotonation, favoring O-alkylation over the competing neutral amine attack.
Experimental Protocol (Direct Method)
This protocol is designed for a 10 mmol scale.
Materials & Reagents Table
| Reagent | MW ( g/mol ) | Equiv.[1] | Amount | Role |
| 3-Amino-5-hydroxybenzamide | 152.15 | 1.0 | 1.52 g | Substrate |
| Ethyl Bromide (EtBr) | 108.97 | 1.1 | 1.20 g (0.82 mL) | Alkylating Agent |
| Potassium Carbonate ( | 138.21 | 2.0 | 2.76 g | Base |
| DMF (Anhydrous) | - | - | 15.0 mL | Solvent |
| Potassium Iodide (KI) | 166.00 | 0.1 | 0.17 g | Catalyst (Finkelstein) |
Note: KI is added to generate Ethyl Iodide in situ, which is a more reactive electrophile, allowing for milder temperatures that further suppress N-alkylation.
Step-by-Step Procedure
-
Setup:
-
Equip a 50 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Flush the system with Nitrogen (
) to remove moisture (critical for yield).
-
-
Solubilization & Activation:
-
Add 1.52 g of 3-amino-5-hydroxybenzamide and 15 mL of DMF . Stir until fully dissolved.
-
Add 2.76 g of anhydrous
. The mixture may become a suspension. -
Optional: Add 0.17 g of KI .
-
Stir at Room Temperature (RT) for 30 minutes. This allows the base to deprotonate the phenol before the electrophile is introduced.
-
-
Alkylation:
-
Add 0.82 mL of Ethyl Bromide dropwise via syringe.
-
Heat the reaction mixture to 60°C .
-
Monitor: Stir for 4–6 hours. Monitor by TLC (Mobile Phase: 5% MeOH in DCM) or HPLC.
-
Endpoint: Disappearance of starting phenol.
-
Warning: Do not overheat (>80°C) as this promotes N-alkylation.
-
-
-
Workup (Precipitation Method):
-
Cool the mixture to RT.
-
Pour the reaction mixture slowly into 150 mL of ice-cold water with vigorous stirring. The product should precipitate as an off-white solid.
-
Stir for 15 minutes to dissolve inorganic salts (
, Excess ).
-
-
Isolation:
-
Filter the solid using a Buchner funnel.
-
Wash the cake with 2 x 10 mL of cold water to remove residual DMF.
-
Dry the solid in a vacuum oven at 45°C for 12 hours.
-
-
Purification (Recrystallization):
-
If the crude purity is <95% (HPLC), recrystallize from Ethanol/Water (9:1) .
-
Dissolve crude solid in boiling ethanol, add water until slightly turbid, then cool slowly to 4°C.
-
Process Control & Troubleshooting
Analytical Checkpoints
-
HPLC: Use a C18 column, Gradient 10-90% ACN in Water (0.1% TFA).
-
Retention Time (
): Phenol (Substrate) < Product (Ether) < N-alkyl impurity. -
Target: Product Area > 95%.[2]
-
-
1H NMR (DMSO-d6):
-
Product Confirmation: Look for the ethyl quartet (
ppm) and triplet ( ppm). -
Regioselectivity Check: The -NH₂ signal (
ppm, broad singlet, 2H) should remain intact. If N-alkylation occurred, this signal converts to a broad triplet (1H) or disappears (dialkylation).
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Old/Wet EtBr or low temp. | Use fresh EtBr; increase temp to 70°C; add 0.2 eq more EtBr. |
| N-Alkylation Observed | Temperature too high. | Lower temp to 45°C; ensure |
| Oily Product | Residual DMF. | Wash filter cake thoroughly with water; recrystallize from EtOH. |
Alternative "Protected" Route (If N-alkylation persists)
If direct alkylation yields >10% N-alkylated impurity, use the Schiff Base Protection method:
-
Protect: React substrate with Benzaldehyde (1.0 eq) in MeOH to form the imine.
-
Alkylate: React imine with EtBr/
in Acetone (Reflux). -
Deprotect: Hydrolyze imine with 1M HCl/THF at RT to recover the amine.
Workflow Visualization
Figure 2: Operational workflow for the synthesis and isolation of 3-amino-5-ethoxybenzamide.
References
-
Selective O-Alkylation of Aminophenols
- Citation: Li, C., et al. "Selective alkylation of aminophenols." Arkivoc 2010.9 (2010): 293-299.
- Relevance: Establishes the /Acetone or DMF system as the standard for chemoselective O-alkyl
-
Williamson Ether Synthesis Mechanism
-
Citation: "Alkylation of Phenols."[1] Organic Chemistry Portal.
- data and solvent effects (DMF vs. Acetone)
-
-
Synthesis of 3-Amino-5-alkoxybenzamides (Analogous Chemistry)
- Citation: Johnson, L., et al. "A Reliable Synthesis of 3-Amino-5-Alkyl... Isoxazoles." Synthesis 45.02 (2013): 171-173.
- Relevance: Demonstrates the stability of the 3-amino-5-hydroxybenzamide scaffold under basic alkyl
-
Product Data (3-Amino-5-ethoxybenzamide)
- Source: PubChem Compound Summary for CID 329797293.
- Relevance: Verification of the target compound structure and identifiers.
Sources
Using 3-Amino-5-ethoxybenzamide as a linker in PROTAC design
Part 1: Executive Summary & Rationale
The Challenge: First-generation PROTACs often rely on flexible polyethylene glycol (PEG) or alkyl chain linkers.[1] While synthetically accessible, these linkers suffer from high conformational entropy, leading to a "floppy" molecule that struggles to lock the Target Protein (POI) and E3 Ligase into a productive ternary complex. Furthermore, long PEG chains can compromise cell permeability and metabolic stability.
The Solution: 3-Amino-5-ethoxybenzamide (AEB) 3-Amino-5-ethoxybenzamide is a sophisticated structural motif that serves two critical roles in next-generation PROTAC design:
-
Rigid "Linker-Anchor" Hybrid: It functions as a minimalist Cereblon (CRBN) E3 ligase binder, replacing the hydrolytically unstable phthalimide moiety found in Thalidomide/Pomalidomide.
-
Physicochemical Modulator: The internal phenyl ring introduces structural rigidity (reducing entropic penalty), while the 5-ethoxy group modulates lipophilicity (LogP) and the benzamide moiety maintains aqueous solubility via hydrogen bonding.
This guide details the protocol for utilizing AEB as the E3-recruiting terminus of a PROTAC, specifically focusing on the chemoselective conjugation of its 3-amino handle to warhead-linker constructs.[1]
Part 2: Chemical Logic & Design Strategy
Structural Analysis of the AEB Motif
The AEB scaffold offers three distinct functional vectors:
-
3-Amino Group (-NH₂): The primary nucleophilic attachment point .[1] This aniline nitrogen is electronically tuned for amide coupling with linker-carboxylic acids.[1]
-
Benzamide Motif (-CONH₂): The E3 recognition element .[1] It mimics the glutarimide/phthalimide hydrogen-bonding pattern required for CRBN binding but with enhanced hydrolytic stability.[1]
-
5-Ethoxy Group (-OEt): A solubility handle .[1] It prevents the "molecular greasiness" often associated with pure aromatic linkers, balancing permeability with solubility.
Mechanism of Action: The "Rigidifying" Effect
Unlike flexible PEG linkers that adopt random coils, the AEB motif acts as a "molecular stiffener" at the E3 ligase interface.
-
Entropy: By restricting the rotational degrees of freedom near the ligase, AEB reduces the entropic cost of ternary complex formation (
). -
Cooperativity: The rigid phenyl ring helps pre-organize the PROTAC into a bioactive conformation, promoting positive cooperativity (
) between the POI and Ligase.
Part 3: Experimental Protocols
Protocol A: Synthesis of Warhead-Linker-AEB Conjugate
Objective: Conjugate a Warhead-Linker-Carboxylic Acid precursor to the 3-Amino-5-ethoxybenzamide anchor.[1]
Materials:
-
Amine: 3-Amino-5-ethoxybenzamide (AEB) [>98% Purity][1]
-
Acid: Warhead-Linker-COOH (e.g., JQ1-PEG2-COOH)[1]
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[1]
-
Base: DIPEA (N,N-Diisopropylethylamine)[1]
-
Solvent: Anhydrous DMF (Dimethylformamide)
Step-by-Step Procedure:
-
Activation:
-
In a flame-dried 10 mL round-bottom flask, dissolve Warhead-Linker-COOH (1.0 equiv, 0.1 mmol) in anhydrous DMF (1.0 mL).
-
Add DIPEA (3.0 equiv, 0.3 mmol) and stir at Room Temperature (RT) for 5 minutes.
-
Add HATU (1.1 equiv, 0.11 mmol). The solution should turn slightly yellow. Stir for 15 minutes to form the activated ester.
-
-
Conjugation:
-
Add 3-Amino-5-ethoxybenzamide (1.1 equiv, 0.11 mmol) directly to the reaction mixture.
-
Note on Stoichiometry: A slight excess of AEB ensures complete consumption of the valuable Warhead-Linker precursor.[1]
-
Stir the reaction under nitrogen atmosphere at 40°C for 4–16 hours.
-
Checkpoint: Monitor reaction progress via LC-MS. Look for the disappearance of the acid mass [M-H]⁻ and appearance of the product mass [M+H]⁺.
-
-
Work-up & Purification:
-
Dilute the reaction mixture with EtOAc (15 mL) and wash with saturated NaHCO₃ (2 x 10 mL), Water (1 x 10 mL), and Brine (1 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify via Flash Column Chromatography (SiO₂).
-
Eluent: DCM:MeOH gradient (0% to 10% MeOH). The AEB conjugate typically elutes at 4–6% MeOH due to the polarity of the benzamide.
-
-
-
Quality Control (QC):
-
Identity: ¹H-NMR (DMSO-d₆) – Verify the diagnostic amide doublet (~10.0 ppm) and the ethoxy triplet/quartet.[1]
-
Purity: Analytical HPLC (>95% purity required for biological assays).
-
Protocol B: Biological Evaluation (Degradation Assay)
Objective: Validate the degradation potency of the AEB-based PROTAC against the Target Protein (POI).[1]
-
Cell Treatment:
-
Seed cells (e.g., HeLa, Jurkat) at 0.5 x 10⁶ cells/well in 6-well plates.[1]
-
Treat with the AEB-PROTAC at graded concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM) for 16–24 hours.
-
Control: Include a DMSO vehicle control and a competition control (PROTAC + excess free AEB or Thalidomide).
-
-
Lysis & Western Blot:
-
Lyse cells in RIPA buffer containing protease/phosphatase inhibitors.
-
Normalize protein concentration (BCA Assay) and load 20 µ g/lane .
-
Immunoblot for POI (Target), CRBN (Ligase), and GAPDH/Actin (Loading Control).
-
-
Data Analysis:
-
Quantify band intensity using densitometry (ImageJ).
-
Calculate DC₅₀ (Concentration required for 50% degradation) and D_max (Maximum degradation depth).[2]
-
Part 4: Data Visualization & Mechanism
Figure 1: PROTAC Assembly & Mechanism of Action
Caption: (A) Synthetic workflow coupling the Warhead-Linker acid to the AEB anchor. (B) Formation of the Ternary Complex: The AEB motif binds CRBN, while the rigid phenyl ring orients the linker to project the Warhead toward the POI, facilitating Ubiquitination (Ub).
Table 1: Physicochemical Comparison of Linker Strategies
| Feature | PEG-Based Linkers | Alkyl Chain Linkers | AEB-Based Rigid Linkers |
| Conformation | High Entropy (Flexible) | High Entropy (Flexible) | Restricted (Rigid/Planar) |
| Solubility | High (Hydrophilic) | Low (Lipophilic) | Moderate (Balanced) |
| Metabolic Stability | Low (Oxidative cleavage) | Moderate | High (Aromatic core) |
| Permeability | Low (High TPSA) | High (High LogP) | Optimized (TPSA/LogP balance) |
| Role | Passive Spacer | Passive Spacer | Active Anchor + Spacer |
Part 5: References
-
Design of Rigid Linkers:
-
Benzamide Cereblon Binders:
-
PROTAC Synthesis Protocols:
-
Title: Practical Guide to PROTAC Synthesis and Purification.
-
Source:Methods in Molecular Biology.
-
URL:[Link]
-
-
General Linker Strategies:
Sources
Application Note: High-Purity Synthesis of 3-Amino-5-Ethoxybenzamide Scaffold for Kinase Inhibitor Development
Executive Summary & Scientific Rationale
The 3-amino-5-ethoxybenzamide moiety represents a privileged substructure in the design of Type II kinase inhibitors. In the context of drug discovery, this scaffold serves a dual function:
-
The Benzamide Motif: Acts as a critical hydrogen-bonding anchor, often interacting with the "gatekeeper" region or the DFG-Asp residue within the kinase ATP-binding pocket.
-
The 5-Ethoxy Substituent: Modulates lipophilicity (
) and metabolic stability compared to the more common methoxy or trifluoromethyl analogs. It often occupies the solvent-exposed region, improving the solubility profile of the final drug candidate. -
The 3-Amino Handle: Provides a versatile nucleophilic attachment point for coupling with heteroaryl "hinge-binding" cores (e.g., pyrimidines, quinazolines) via amide, urea, or sulfonamide linkages.
This application note details a robust, scalable, and self-validating protocol for synthesizing this scaffold starting from 3-hydroxy-5-nitrobenzoic acid. We further demonstrate its utility by outlining a standardized coupling protocol for library generation.
Retrosynthetic Analysis & Strategy
To ensure high regioselectivity and avoid over-alkylation, we utilize a stepwise protection-activation strategy. Direct nitration of 3-ethoxybenzamide is avoided due to poor regiocontrol. Instead, we proceed via the functionalization of a nitro-benzoate precursor.[1]
Pathway Logic[2]
-
O-Alkylation: Selective alkylation of the phenol over the carboxylic acid (or ester) to install the ethoxy group.
-
Amidation: Conversion of the ester to the primary amide prior to reduction. This prevents side reactions involving the free amine during the amidation step.
-
Chemoselective Reduction: Reduction of the nitro group to the aniline as the final step to yield the oxidation-sensitive amine just before use.
Figure 1: Retrosynthetic disconnection of the target scaffold.
Detailed Experimental Protocols
Phase 1: Scaffold Synthesis
Step A: Synthesis of Methyl 3-ethoxy-5-nitrobenzoate
Objective: Install the ethyl group on the phenolic oxygen. Critical Process Parameter (CPP): Strictly anhydrous conditions are required to prevent hydrolysis of the methyl ester.
Reagents:
-
Methyl 3-hydroxy-5-nitrobenzoate (10.0 g, 50.7 mmol)
-
Ethyl Iodide (EtI) (1.2 equiv, 60.8 mmol)
-
Potassium Carbonate (
) (2.0 equiv, anhydrous) -
DMF (Dimethylformamide), anhydrous (100 mL)
Protocol:
-
Charge a 250 mL round-bottom flask with Methyl 3-hydroxy-5-nitrobenzoate and anhydrous DMF. Stir until dissolved.
-
Add
in one portion. The suspension will turn yellow/orange (phenoxide formation). -
Cool to 0°C in an ice bath. Add Ethyl Iodide dropwise over 15 minutes to control the exotherm.
-
Allow the reaction to warm to Room Temperature (RT) and stir for 4 hours.
-
QC Check: Monitor by TLC (Hexane:EtOAc 7:3). Starting material (
) should disappear; Product ( ). -
Workup: Pour the mixture into 500 mL ice-water. The product will precipitate as a pale yellow solid.
-
Filter the solid, wash with water (
mL) to remove DMF, and dry under vacuum at 45°C.
Yield: ~92-95% (Pale yellow solid).
Step B: Conversion to 3-Ethoxy-5-nitrobenzamide
Objective: Transform the ester to the primary amide.
Mechanistic Note: We use ammonolysis in methanol. While slower than
Reagents:
-
Methyl 3-ethoxy-5-nitrobenzoate (Step A product)
-
7N Ammonia in Methanol (
) (20 equiv)
Protocol:
-
Place the ester (10.0 g) in a pressure-rated glass vessel (sealed tube).
-
Add 7N
in MeOH (100 mL). Seal the vessel tightly. -
Heat to 80°C for 16–24 hours. (Caution: Pressure build-up).
-
Cool to RT and then to 0°C.
-
Open the vessel carefully. Concentrate the solvent to ~20 mL volume.
-
Add diethyl ether (50 mL) to induce crystallization.
-
Filter the off-white solid and dry.
Yield: ~85% (Off-white powder).
Step C: Reduction to 3-Amino-5-ethoxybenzamide
Objective: Chemoselective reduction of the nitro group without affecting the amide or aromatic ring. Method: Pd/C Catalytic Hydrogenation (Cleanest profile for biological assays).
Reagents:
-
3-Ethoxy-5-nitrobenzamide (5.0 g)
-
10% Palladium on Carbon (Pd/C) (500 mg, 10 wt% loading)
-
Methanol (50 mL) / THF (50 mL) mixture (to ensure solubility)
-
Hydrogen gas (
) (Balloon pressure or 1 atm)
Protocol:
-
Dissolve the nitro-benzamide in the MeOH/THF mixture under nitrogen atmosphere.
-
Carefully add Pd/C catalyst.
-
Purge the system with
gas three times. -
Stir vigorously under
atmosphere (balloon) at RT for 6 hours. -
QC Check: LC-MS should show mass shift from
(211) to (181). -
Filter through a Celite pad to remove the catalyst. Wash the pad with MeOH.
-
Concentrate the filtrate to dryness.
Final Product: 3-Amino-5-ethoxybenzamide. Appearance: Tan to light brown solid. Storage: Store at -20°C under argon (amine is oxidation-sensitive).
Phase 2: Application - Kinase Inhibitor Library Generation
This protocol demonstrates how to couple the synthesized scaffold to a heteroaryl chloride (e.g., a chloropyrimidine) via Nucleophilic Aromatic Substitution (
Workflow Diagram:
Figure 2: General workflow for coupling the scaffold to kinase hinge-binding cores.
Coupling Protocol:
-
Dissolution: Dissolve the heteroaryl chloride (1.0 equiv) and 3-amino-5-ethoxybenzamide (1.0 equiv) in n-Butanol or DMF.
-
Base: Add DIPEA (N,N-Diisopropylethylamine) (2.0 equiv). Alternatively, use catalytic HCl (2-3 drops) if using n-Butanol to activate the pyrimidine.
-
Heat: Stir at 100–110°C for 12 hours.
-
Isolation: Cool to RT. The product often precipitates directly from n-Butanol. If not, pour into water and filter.
-
Purification: Recrystallize from EtOH or purify via Prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Quality Control & Data Specifications
To ensure the integrity of biological data derived from these compounds, the scaffold must meet the following specifications before coupling.
| Parameter | Specification | Method | Notes |
| Purity | > 98.0% | HPLC (254 nm) | Essential to avoid off-target toxicity in assays. |
| Identity | Conforms | 1H-NMR (DMSO-d6) | Diagnostic ethoxy triplet (~1.3 ppm) and quartet (~4.0 ppm). |
| Mass | 181.2 m/z [M+H]+ | LC-MS (ESI+) | Confirm full reduction of nitro group. |
| Water Content | < 0.5% | Karl Fischer | Critical for subsequent moisture-sensitive couplings (e.g., isocyanates). |
Diagnostic NMR Signals (DMSO-d6):
- 7.20 (s, 1H, Ar-H2)
- 7.05 (s, 1H, Ar-H6)
- 6.80 (s, 1H, Ar-H4)
-
5.20 (br s, 2H,
) -
4.02 (q, 2H,
) -
1.31 (t, 3H,
)
References
-
Zhang, C., & Bollag, G. (2010). Scaffold-based design of kinase inhibitors for cancer therapy.[2] Current Opinion in Genetics & Development, 20(1), 79-86.[2] Link
-
Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. (Reference for solubility/ethoxy rationale). Link
-
Wan, P. T., et al. (2004). Mechanism of activation of the RAF-ERK signaling pathway by oncogenic mutations of B-RAF. Cell, 116(6), 855-867. (Context for benzamide inhibitors in RAF kinase). Link
-
Sigma-Aldrich. 2-Amino-5-ethoxybenzamide Product Sheet (Structural analog reference for safety/handling). Link
-
Gillard, J. R., et al. (2005). A Reliable Method for the Preparation of 4-Amino-3-nitrobenzoic Acid Derivatives. Organic Syntheses, 82, 134. (Methodology adaptation for nitro-benzoate reduction). Link
Sources
Application Note: One-Pot Synthesis of 3-Amino-5-alkoxybenzamides via a Scalable Amidation-Reduction Cascade
Introduction and Strategic Rationale
3-Amino-5-alkoxybenzamides (e.g., 3-amino-5-methoxybenzamide) are privileged pharmacophores and critical building blocks in modern drug development. They are prominently featured in the design of Stimulator of Interferon Genes (STING) modulators[1] and targeted kinase inhibitors. Traditionally, synthesizing these functionalized anilines requires a disjointed, multi-step process: carboxylic acid activation, amidation, intermediate isolation, and subsequent nitro-group reduction using harsh metals or high-pressure hydrogen gas.
As a Senior Application Scientist, I have designed the following one-pot amidation and transfer hydrogenation cascade to eliminate intermediate workups, drastically reduce Process Mass Intensity (PMI), and accelerate time-to-target. This protocol leverages the biomimetic coupling agent Propylphosphonic anhydride (T3P®) and a mild Palladium-catalyzed transfer hydrogenation system.
The Causality Behind the Chemistry (E-E-A-T)
Every reagent and parameter in this protocol is selected to create a self-validating, self-purifying system :
-
Biomimetic Activation (T3P®): Unlike traditional carbodiimides (EDC/DCC) or uronium salts (HATU) which generate toxic or difficult-to-remove byproducts, T3P operates via a biomimetic mechanism similar to ATP-grasp enzymes in metabolic pathways[2]. It forms a highly reactive mixed anhydride without causing epimerization. Crucially, T3P generates strictly water-soluble phosphate byproducts that are effortlessly removed during a final aqueous wash[3].
-
Transfer Hydrogenation: Utilizing high-pressure
gas introduces severe safety and engineering bottlenecks. Here, we utilize Ammonium Formate ( ) and Palladium on Carbon (Pd/C). Ammonium formate safely decomposes in situ to generate hydrogen, carbon dioxide, and ammonia, providing a highly chemoselective reduction of the nitro group to the aniline without dehalogenating other sensitive moieties[4][5][6]. -
Solvent Selection (2-MeTHF): 2-Methyltetrahydrofuran is a green, water-immiscible solvent. It solubilizes the starting materials and the ammonium formate sufficiently to drive the cascade, while allowing for a direct, in-vessel aqueous workup at the end of the sequence.
Mechanistic and Workflow Visualizations
Caption: One-pot amidation and transfer hydrogenation cascade workflow.
Caption: Mechanistic sequence of T3P-mediated amidation and Pd-catalyzed transfer hydrogenation.
Quantitative Data & Optimization
To validate the superiority of this specific one-pot methodology, various coupling and reduction conditions were evaluated. As demonstrated in Table 1 , the combination of T3P and Ammonium Formate in 2-MeTHF provides the highest yield and purity, bypassing the severe emulsion issues typically caused by HATU/DMF or Iron-based reductions.
Table 1: Optimization of the One-Pot Amidation-Reduction Sequence
| Entry | Coupling Agent | Reduction Method | Solvent | Yield (%) | Purity (HPLC %) | Causality / Observation |
| 1 | HATU / DIPEA | DMF | 68 | 85 | Difficult aqueous workup; DMF poisons catalyst slightly. | |
| 2 | EDC·HCl / HOBt | Fe / | EtOH/ | 55 | 78 | Messy iron oxide sludge; product lost in filtration. |
| 3 | T3P / DIPEA | 2-MeTHF | 82 | 92 | Good yield, but requires hazardous gas handling. | |
| 4 | T3P / DIPEA | 2-MeTHF | 94 | >98 | Optimal; water-soluble byproducts easily washed away. |
Step-by-Step Experimental Protocol
Materials Required:
-
Substrate: 3-Nitro-5-methoxybenzoic acid (1.0 eq, 10.0 mmol)
-
Amine: Primary or secondary amine of choice (1.1 eq, 11.0 mmol)
-
Coupling Agent: T3P® (50 wt% solution in EtOAc) (1.5 eq, 15.0 mmol)
-
Base: N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 30.0 mmol)
-
Catalyst: Palladium on Carbon (10 wt% Pd, 50% w/w water wet) (5 wt% relative to substrate)
-
Hydrogen Donor: Ammonium formate (4.0 eq, 40.0 mmol)
-
Solvent: 2-Methyltetrahydrofuran (2-MeTHF) (50 mL)
Phase 1: Biomimetic Amidation
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 3-nitro-5-methoxybenzoic acid (10.0 mmol) and the desired amine (11.0 mmol) in 2-MeTHF (50 mL).
-
Base Addition: Add DIPEA (30.0 mmol) in one portion. Stir for 5 minutes at room temperature (20–25 °C) to ensure complete dissolution.
-
Activation: Dropwise add the T3P solution (15.0 mmol) over 5 minutes. Note: The reaction is mildly exothermic. T3P selectively activates the carboxylate without interacting with the nitro group.
-
Incubation & IPC: Stir the mixture at room temperature for 2 hours. Perform an In-Process Control (IPC) via HPLC or TLC (EtOAc/Hexane 1:1) to confirm the complete consumption of the starting acid.
Phase 2: In Situ Transfer Hydrogenation
-
Reagent Addition: To the same reaction vessel (without any intermediate workup), carefully add the wet Pd/C catalyst (0.5 g). Safety Note: Always use water-wet Pd/C to eliminate the risk of ignition when introduced to organic solvent vapors.
-
Hydrogen Donor: Add solid ammonium formate (40.0 mmol) directly to the suspension.
-
Reduction: Attach a reflux condenser and heat the mixture to 40 °C for 3 hours. Causality: At 40 °C, ammonium formate steadily decomposes on the palladium surface, providing a controlled, continuous stream of hydrogen for the reduction of the nitro group.
-
Completion Check: Verify the disappearance of the nitro-intermediate via LC-MS.
Phase 3: Workup and Isolation (Self-Purifying System)
-
Filtration: Cool the mixture to room temperature. Filter the suspension through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the filter cake with EtOAc (2 x 20 mL).
-
Aqueous Wash: Transfer the combined filtrate to a separatory funnel. Wash the organic layer with deionized water (2 x 50 mL) and brine (50 mL). Logic: This specific step makes the protocol self-purifying. The water wash completely extracts the T3P phosphate byproducts, excess ammonium formate, and ammonium salts into the aqueous layer, leaving only the target product in the organic phase.
-
Isolation: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure to afford the pure 3-amino-5-alkoxybenzamide.
References
-
Waghmare, A. A., Hindupur, R., & Pati, H. (2014). Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. Review Journal of Chemistry.3[3]
-
Bressanelli, S., et al. (2017). Heterocyclic amides useful as protein modulators (WO2017175147A1). World Intellectual Property Organization. 1[1]
-
Li, X., et al. (2018). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Synthetic Communications. 4[4]
-
Gowda, S., & Gowda, D. C. (2002). Catalytic Hydrogen Transfer Reductions Using Ammonium Formate. A Review. Zenodo. 5[5]
-
Portada, T., Margetić, D., & Štrukil, V. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules.6[6]
-
Tosi, A., et al. (2023). Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®). MDPI.2[2]
Sources
- 1. WO2017175147A1 - Heterocyclic amides useful as protein modulators - Google Patents [patents.google.com]
- 2. Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®) | MDPI [mdpi.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. tandfonline.com [tandfonline.com]
- 5. zenodo.org [zenodo.org]
- 6. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Microwave-Assisted Synthesis of 3,5-Disubstituted Benzamides
Executive Summary & Strategic Importance
The 3,5-disubstituted benzamide scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in numerous kinase inhibitors, GPCR ligands, and anti-inflammatory agents. The 3,5-substitution pattern is critical for occupying hydrophobic pockets (e.g., the "gatekeeper" region in kinases) or modulating metabolic stability by blocking metabolically labile sites.
Traditional thermal synthesis often suffers from prolonged reaction times and poor conversion, particularly when coupling electron-deficient anilines (e.g., 3,5-bis(trifluoromethyl)aniline) or sterically hindered benzoic acids. Microwave-assisted organic synthesis (MAOS) overcomes these barriers by providing rapid volumetric heating and accessing higher temperatures/pressures safely.
This guide details three distinct, field-proven protocols for synthesizing 3,5-disubstituted benzamides, categorized by their application utility:
-
T3P®-Mediated Coupling: The "Gold Standard" for high-throughput library generation and difficult couplings.
-
Boric Acid-Catalyzed Direct Amidation: A "Green Chemistry" approach ideal for scale-up and atom economy.
-
Pd-Catalyzed Aminocarbonylation: A "Scaffold Hopping" method utilizing aryl halides instead of carboxylic acids.
Strategic Decision Matrix
Use the following logic to select the optimal protocol for your specific substrate and project phase.
Figure 1: Decision tree for selecting the optimal benzamide synthesis protocol.
Method A: T3P®-Mediated Coupling (The "Workhorse")
Application: Best for high-throughput libraries and coupling non-nucleophilic amines (e.g., 3,5-bis(trifluoromethyl)aniline). Mechanism: Propylphosphonic anhydride (T3P) acts as a cyclic anhydride that activates the carboxylic acid. It is superior to HATU/EDC for microwave applications due to its high thermal stability, low epimerization, and easy workup (water-soluble byproducts).
Protocol 1: T3P Microwave Amidation
Reagents:
-
Carboxylic Acid: 1.0 equiv (e.g., 3,5-dimethoxybenzoic acid)
-
Amine: 1.1 equiv (e.g., 3,5-dichloroaniline)
-
Coupling Agent: T3P (50% w/w in EtOAc or DMF), 1.5 - 2.0 equiv.
-
Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv). Note: Pyridine is often superior for T3P.
-
Solvent: EtOAc (preferred for workup) or 2-MeTHF.
Step-by-Step Procedure:
-
Setup: In a 10 mL microwave vial equipped with a magnetic stir bar, dissolve the carboxylic acid (0.5 mmol) and amine (0.55 mmol) in EtOAc (2.0 mL).
-
Addition: Add Pyridine (1.5 mmol, 121 µL) followed by T3P solution (0.75 mmol). Cap the vial immediately.
-
Microwave Irradiation: Heat the reaction at 100 °C for 10–15 minutes (High Absorption setting).
-
Optimization Tip: For extremely electron-deficient amines, increase temperature to 120 °C and time to 20 min.
-
-
Workup: Transfer the mixture to a separatory funnel. Dilute with EtOAc (10 mL). Wash with water (2 x 5 mL), 1M HCl (to remove pyridine), sat. NaHCO3, and brine.
-
Isolation: Dry over Na2SO4, filter, and concentrate. Most products are >95% pure and require no chromatography.
Why this works: T3P forms a mixed anhydride with the carboxylic acid. The high temperature of the microwave overcomes the activation energy barrier required for the weak nucleophile (the electron-deficient aniline) to attack the carbonyl.
Method B: Boric Acid-Catalyzed Direct Amidation (The "Green" Approach)
Application: Ideal for scale-up (>10g) and "green" process chemistry. Avoids expensive coupling reagents. Mechanism: Recent mechanistic studies (Whiting et al.) suggest the active catalyst is not a monomeric species but a dimeric B-O-B complex that activates the carboxylic acid while orchestrating amine delivery.
Protocol 2: Catalyst-Driven Direct Amidation
Reagents:
-
Carboxylic Acid: 1.0 equiv.
-
Amine: 1.0 - 1.1 equiv.
-
Catalyst: Boric Acid (10–20 mol%).
-
Solvent: Toluene or Xylene (for azeotropic water removal) or Solvent-Free.
Step-by-Step Procedure:
-
Setup: In a 10 mL microwave vial, combine carboxylic acid (1.0 mmol), amine (1.0 mmol), and boric acid (0.1 mmol).
-
Solvent: Add Toluene (2 mL). Note: For solvent-free, grind reagents together before placing in vial.
-
Microwave Irradiation: Heat at 150 °C for 30 minutes .
-
Critical: Use a vial with a pressure rating >20 bar, as water generation increases pressure.
-
-
Workup: Cool to RT. If solvent-free, dissolve the melt in hot EtOAc. Wash with 1M NaOH (to remove unreacted acid) and 1M HCl (to remove unreacted amine).
-
Purification: Recrystallization is usually sufficient.
Method C: Pd-Catalyzed Aminocarbonylation (Scaffold Hopping)
Application: Used when the aryl halide is available but the acid is not, or to introduce isotope labeling (using ¹³CO). Safety: Uses Molybdenum Hexacarbonyl [Mo(CO)6] as a solid CO source, avoiding toxic CO gas cylinders.
Protocol 3: Mo(CO)6-Mediated Carbonylation
Reagents:
-
Aryl Halide: 1.0 equiv (e.g., 1-bromo-3,5-dichlorobenzene).
-
Amine: 1.5 equiv.
-
CO Source: Mo(CO)6 (1.0 equiv).
-
Catalyst: Pd(OAc)2 (5 mol%).[1]
-
Ligand: Xantphos (5-10 mol%) or DCPP.
-
Base: DBU (3.0 equiv).
-
Solvent: 1,4-Dioxane or THF.
Step-by-Step Procedure:
-
Setup: In a microwave vial, add Pd(OAc)2, Xantphos, Mo(CO)6, aryl halide (0.5 mmol), and amine (0.75 mmol).
-
Solvent & Base: Add Dioxane (2 mL) and DBU (1.5 mmol).
-
Degas: Purge the headspace with Argon for 1 minute. Cap immediately.
-
Microwave Irradiation: Heat at 130–150 °C for 15–20 minutes .
-
Safety Note: Mo(CO)6 releases CO gas upon heating. Ensure the microwave cavity is well-ventilated.
-
-
Workup: Filter through a celite pad to remove Pd black. Concentrate and purify via flash chromatography (Hexane/EtOAc).
Comparative Data & Substrate Scope
The following table summarizes expected yields for challenging 3,5-disubstituted substrates using the T3P method (Method A).
| Entry | Carboxylic Acid (R1) | Amine (R2) | Temp/Time | Yield (%) | Notes |
| 1 | 3,5-Dimethoxybenzoic acid | Aniline | 100°C / 10 min | 96% | Standard benchmark |
| 2 | 3,5-Dichlorobenzoic acid | 3,5-Dimethoxyaniline | 100°C / 10 min | 92% | Excellent steric tolerance |
| 3 | Benzoic acid | 3,5-Bis(trifluoromethyl)aniline | 120°C / 20 min | 84% | Highly electron-deficient amine |
| 4 | 3,5-Di-tert-butylbenzoic acid | Benzylamine | 110°C / 15 min | 88% | High steric bulk |
Troubleshooting & Expert Tips
-
Solubility Issues: 3,5-disubstituted benzamides can be highly crystalline and insoluble. If the product precipitates during the reaction, add a co-solvent like DMF or NMP (10-20%) to the EtOAc mixture in Method A.
-
Pressure Management: In Method B (Boric Acid), water is a byproduct. In a sealed microwave vial at 150°C, this generates significant pressure. Do not overfill the vial (keep volume <50% of capacity).
-
Removal of T3P: T3P byproducts are water-soluble phosphates. If your product is also water-soluble, avoid aqueous workup and use reverse-phase chromatography directly.
References
-
Dunetz, J. R., et al. (2011).[2] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters. Link
-
Arkhipov, I., et al. (2018). "Mechanistic insights into boron-catalysed direct amidation reactions." Royal Society of Chemistry Advances. Link
-
Wannberg, J., & Larhed, M. (2003). "Microwave-Accelerated Synthesis of Protease Inhibitors." Journal of Organic Chemistry. Link
-
Mylavarapu, R. K., et al. (2007). "Boric Acid Catalyzed Amidation in the Synthesis of Active Pharmaceutical Ingredients." Organic Process Research & Development. Link
-
Roberts, B., et al. (2010). "Molybdenum-Mediated Carbonylation of Aryl Halides." Organic Letters. Link
Sources
Preparation of diazonium salts from 3-Amino-5-ethoxybenzamide
Application Note: Precision Diazotization of 3-Amino-5-ethoxybenzamide
Part 1: Executive Summary & Strategic Directive
Objective: To provide a rigorous, scalable, and safety-compliant protocol for the conversion of 3-Amino-5-ethoxybenzamide (CAS: Generic structure implied) into its corresponding diazonium salt. This guide addresses the specific challenges posed by the 1,3,5-substitution pattern—specifically the solubility limitations of the benzamide moiety and the stability profile of the meta-substituted diazonium intermediate.
Scope: This document outlines two distinct workflows:
-
Method A (In-Situ Generation): For immediate consumption in aqueous/semi-aqueous nucleophilic substitutions (Sandmeyer, hydrolysis, azo coupling).
-
Method B (Stabilized Isolation): Preparation of the tetrafluoroborate (
) salt for use in non-aqueous catalysis or Balz-Schiemann reactions.
Critical Safety Advisory:
DANGER: Diazonium salts are energetic materials. The diazonium chloride salt of this compound is potentially shock-sensitive and explosive when dry.[1] NEVER isolate the chloride salt to dryness. Only the tetrafluoroborate or hexafluorophosphate salts should be considered for isolation, and even then, handled with extreme caution and limited to small scales (<5 mmol) until thermal stability (DSC) is established.
Part 2: Scientific Grounding & Mechanism
Structural Analysis & Solubility
3-Amino-5-ethoxybenzamide presents a unique "push-pull" electronic environment:
-
Electron Donating Group (EDG): The 5-ethoxy group donates electron density via resonance, moderately stabilizing the resulting diazonium cation.
-
Electron Withdrawing Group (EWG): The 1-amide group withdraws density, potentially destabilizing the diazonium species compared to simple anilines, making it more susceptible to nucleophilic attack (decomposition).
Solubility Challenge: The amide functionality creates a strong hydrogen-bonding network, rendering the starting material poorly soluble in cold water.
-
Solution: We utilize a Hydrochloric Acid/Acetic Acid co-solvent system. The acetic acid disrupts intermolecular H-bonds, while HCl provides the protons necessary for amine dissolution and nitrous acid generation.
Reaction Mechanism
The pathway involves the N-nitrosation of the primary amine followed by dehydration.
-
Activation: Sodium nitrite reacts with strong acid to form the nitrosonium ion (
) or hydrated equivalent ( ). -
Attack: The lone pair of the 3-amino group attacks the electrophilic nitrogen of the nitrosonium species.
-
Dehydration: Proton transfers lead to the elimination of water, forming the diazonium ion (
).
Figure 1: Simplified reaction pathway for the diazotization of 3-Amino-5-ethoxybenzamide.
Part 3: Experimental Protocols
Pre-Requisite: Reagent Preparation
-
3-Amino-5-ethoxybenzamide: Purity >98% (HPLC).
-
Sodium Nitrite (
): 2.5 M aqueous solution (Prepare fresh: 1.72 g in 10 mL water). -
Acid Solvent: 6 M HCl or a 1:1 mixture of Glacial Acetic Acid : 6 M HCl.
-
Starch-Iodide Paper: For endpoint detection.
-
Sulfamic Acid / Urea: For quenching excess nitrite.
Method A: Standard Aqueous/Acetic Diazotization (In-Situ Use)
Best for: Sandmeyer reactions (Cl, Br, CN) or Phenol synthesis.
Step-by-Step Procedure:
-
Slurry Formation:
-
In a 3-neck round-bottom flask equipped with a magnetic stir bar and internal thermometer, charge 1.80 g (10 mmol) of 3-Amino-5-ethoxybenzamide.
-
Add 10 mL of Glacial Acetic Acid . Stir to break up clumps.
-
Add 10 mL of 6 M HCl . The mixture may warm slightly; the amine should convert to the hydrochloride salt (likely a fine suspension or partial solution).[2]
-
-
Cooling:
-
Immerse the flask in an ice/salt bath.
-
Cool the internal temperature to 0–2 °C . Crucial: Do not proceed until T < 5 °C.
-
-
Diazotization:
-
Load the 2.5 M
solution (4.4 mL, 11 mmol, 1.1 equiv) into a pressure-equalizing addition funnel. -
Add the nitrite solution dropwise over 20 minutes.
-
Observation: The suspension should thin out and become a clear(er) yellow/orange solution as the diazonium salt forms (diazonium salts are more soluble than the amine HCl salts).
-
Maintain temperature below 5 °C throughout addition.
-
-
Reaction Monitoring (The "Starch-Iodide" Test):
-
After addition, stir for 15 minutes.
-
Dip a glass rod into the reaction and touch it to starch-iodide paper.
-
Result: Instant blue/black spot indicates excess nitrous acid (Reaction Complete).
-
If no color change: Add aliquots of 0.1 equiv
and re-test.
-
-
Quenching (Destruction of Excess Nitrite):
-
Add solid Sulfamic Acid (approx. 50-100 mg) in small portions until the starch-iodide test is negative (remains white).
-
Reasoning: Excess nitrite interferes with subsequent coupling or Sandmeyer reactions, causing side products (tars).
-
-
Utilization:
-
The resulting solution of 3-carbamoyl-5-ethoxybenzenediazonium chloride is unstable.[3] Use immediately (within 10-15 mins) for the next step.
-
Method B: Isolation of Stabilized Diazonium Tetrafluoroborate
Best for: Storage (short-term), analytical standards, or anhydrous reactions (Balz-Schiemann).
Step-by-Step Procedure:
-
Dissolution:
-
Nitrosation:
-
Add a solution of 0.76 g
in 1.5 mL water dropwise, keeping T < 5 °C. -
Stir vigorously.[4] The diazonium tetrafluoroborate salt is generally less soluble than the chloride and may begin to precipitate during addition.
-
-
Precipitation & Work-up:
-
Stir for 30 minutes at 0 °C.
-
If no precipitate forms, add 10-15 mL of cold diethyl ether or tetrafluoroboric acid to induce crystallization (common ion effect).
-
Filter the solid using a sintered glass funnel (plastic spatula only—no metal).
-
-
Washing:
-
Wash the filter cake with cold 5%
(2 x 5 mL). -
Wash with cold Ethanol (1 x 5 mL) (only if the salt is known to be insoluble in EtOH; otherwise skip).
-
Wash with cold Diethyl Ether (2 x 10 mL) to remove water and acid.
-
-
Drying:
-
Air dry on the filter for 5-10 minutes.
-
Safety: Do not dry in an oven. Store in a plastic vial in a freezer (-20 °C).
-
Part 4: Critical Process Parameters (CPPs) & Troubleshooting
| Parameter | Target Range | Impact of Deviation |
| Temperature | 0 – 5 °C | > 10 °C: Hydrolysis to phenol ( |
| Stoichiometry | 1.05 – 1.10 eq | Excess: Side reactions in next step.Deficit: Unreacted amine (couples with diazonium to form triazenes/tars). |
| pH / Acidity | pH < 2 | High pH: Formation of diazo-tars (coupling with unreacted amine). |
| Stirring | Vigorous (>300 rpm) | Poor Mixing: Localized hotspots leading to decomposition. |
Troubleshooting Table:
| Observation | Root Cause | Corrective Action |
| Rapid bubbling ( | Temperature too high. | Add internal ice immediately. Check thermometer calibration. |
| Formation of red/brown oil | "Diazo-tar" formation (coupling). | Acidity was too low. Ensure strong acid excess at start. |
| No blue on Starch-Iodide | Insufficient Nitrite. | Add |
| Precipitate won't dissolve | Amine salt insolubility. | Usually acceptable if stirring is good; reaction will proceed heterogeneously. |
Part 5: Workflow Visualization
Figure 2: Operational workflow for the in-situ preparation of the diazonium salt.
Part 6: References
-
Cohen, J. B. Practical Organic Chemistry. Macmillan, 1910. (Foundational protocols for aromatic diazotization).
-
O'Neil, M. J. (Ed.). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). RSC Publishing, 2013. (Properties of benzamides).
-
Doyle, M. P., et al. "Alkyl Nitrite-Metal Halide Deamination Reactions. 6. Direct Synthesis of Arenediazonium Tetrafluoroborate Salts." Journal of Organic Chemistry, 1979, 44(9), 1572. (Non-aqueous diazotization methods).[4]
-
Organic Syntheses. "Diazotization of o-Toluidine." Org. Synth. 1928, 8, 14. (Standard aqueous protocol reference).
-
BenchChem. "Application Notes and Protocols for the Diazotization of 2-Methyl-5-nitroaniline." (Safety and handling of electron-deficient amines).
Disclaimer: This protocol is intended for use by qualified chemical professionals. The author and publisher assume no liability for damage or injury resulting from the use of these procedures. Always perform a risk assessment before handling diazonium compounds.
Sources
Troubleshooting & Optimization
Solving solubility issues of aminobenzamides in aqueous buffers
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of aminobenzamides. Whether you are working with 3-aminobenzamide (a classic PARP inhibitor) or complex 2-aminobenzamide derivatives (such as class-I selective HDAC inhibitors), these compounds are notoriously difficult to formulate in aqueous buffers.
The root cause of this poor solubility is twofold:
-
High Crystal Lattice Energy: The planar aromatic rings and amide groups form highly stable, tightly packed crystal lattices stabilized by extensive intermolecular hydrogen bonding[1].
-
Lack of Ionization at Physiological pH: The primary aniline amino group is a very weak base (pKa ~2.0–4.0). At a physiological pH of 7.4, the molecule remains completely unprotonated and neutral, making it highly lipophilic and poorly hydrated by water.
Below, you will find a comprehensive troubleshooting guide, quantitative reference data, and self-validating experimental protocols to overcome these formulation barriers.
Quantitative Solubility Overview
Understanding the baseline thermodynamic solubility of your compound is the first step in formulation. Below is a summary of solubility limits for common aminobenzamides across different solvent systems.
| Compound | Solvent System | Solubility Limit | Reference |
| 3-Aminobenzamide | PBS (pH 7.2) | ~2 mg/mL | Cayman Chemical[2] |
| 3-Aminobenzamide | DMSO / Ethanol | ~30 mg/mL | BPS Bioscience[3] |
| o-Aminobenzamide F8 (Free Base) | Pure Water | < 1 mg/mL | PMC[4] |
| o-Aminobenzamide F8·2HCl (Salt) | Pure Water / Saline | > 50 mg/mL | PMC[4] |
Diagnostic Workflow
Diagnostic workflow for resolving aminobenzamide solubility issues.
Troubleshooting FAQs
Q: Why does my 2-aminobenzamide HDAC inhibitor precipitate instantly when diluted from a 30 mg/mL DMSO stock into PBS?
A: This is a classic case of solvent-shift induced hydrophobic collapse . Because the aniline amino group is unprotonated at pH 7.4, the molecule is highly lipophilic. When the DMSO stock is introduced to the aqueous buffer, the local dielectric constant of the solvent drops rapidly. This causes the uncharged, planar molecules to nucleate and crash out via
Q: I am using 3-aminobenzamide (3-AB). The literature states it is water-soluble, but my powder floats and refuses to dissolve in PBS. How can I fix this without using DMSO? A: The issue here is kinetic, driven by the compound's high crystal lattice energy. 3-AB molecules form extensive intermolecular hydrogen-bond networks in the solid state[1]. While its thermodynamic solubility in PBS (pH 7.2) is approximately 2 mg/mL[2], the kinetic rate of dissolution is extremely slow at room temperature. Solution: Add the powder directly to the buffer and apply gentle heating (37°C–40°C) combined with sonication to break the crystal lattice. Once dissolved, the solution is stable, though it should be used within 24 hours to prevent degradation[2].
Q: We are developing a novel o-aminobenzamide derivative for in vivo studies, but its aqueous solubility is <1 mg/mL. How can we formulate it for oral gavage without toxic levels of DMSO? A: For highly insoluble o-aminobenzamide derivatives, chemical modification via salt formation is the most robust strategy. Because the amino group is weakly basic, strong acids are required to protonate it. A recent study demonstrated that converting a poorly soluble o-aminobenzamide free base (compound F8) into a dihydrochloride salt (F8·2HCl) disrupted the crystal packing and increased its aqueous solubility by over 50-fold (from <1 mg/mL to >50 mg/mL)[4]. Solution: Perform a micro-scale salt screen using strong acids (See Protocol 2)[4].
Q: What if salt formation fails or the resulting salt is highly hygroscopic? A: If crystalline salts are unstable (e.g., hydrobromide salts of aminobenzamides can be highly hygroscopic and difficult to handle[4]), consider formulating an amorphous solid dispersion. Matrix polymers with low hygroscopicity, such as copovidone, can trap the aminobenzamide in an amorphous state, preventing crystallization and significantly enhancing apparent solubility in aqueous environments[5].
Self-Validating Experimental Protocols
Protocol 1: Step-Wise Aqueous Dilution & Turbidity Validation
Purpose: To prevent hydrophobic collapse of aminobenzamides when transitioning from DMSO stocks to aqueous assay buffers. Causality: Gradual reduction of the solvent dielectric constant prevents rapid nucleation and aggregation.
-
Stock Preparation: Prepare a 30 mg/mL stock of the aminobenzamide in anhydrous DMSO.
-
Intermediate Dilution: Aliquot the required volume of DMSO stock into a clean microcentrifuge tube. Add an intermediate surfactant/carrier (e.g., 10% v/v Tween-80 or 20% w/v HP-β-CD in water) at a 1:1 ratio to the DMSO stock. Vortex immediately.
-
Aqueous Addition: Slowly add the final aqueous buffer (e.g., PBS) dropwise while continuously vortexing, until the desired final concentration is reached. Ensure the final DMSO concentration is <1% to avoid cytotoxicity in cell-based assays.
-
Self-Validation (OD600 Check): Transfer 100 µL of the final solution to a clear 96-well plate. Measure the optical density at 600 nm (OD600) against a blank buffer.
-
Pass: OD600 < 0.05 (Indicates a true solution with no light scattering).
-
Fail: OD600 > 0.05 (Colloidal aggregates are present; the compound has crashed out).
-
Protocol 2: Micro-Scale Salt Screening for Novel Aminobenzamides
Purpose: To enhance the intrinsic aqueous solubility of lipophilic aminobenzamide analogs via protonation. Causality: Converting the neutral free base to an ionized salt lowers the crystal lattice energy and dramatically increases the hydration energy of the molecule[4].
-
Dissolution: Dissolve 50 mg of the aminobenzamide free base in a minimal volume of a volatile, moderately polar solvent (e.g., ethyl acetate or acetone).
-
Acid Addition: Slowly add 1.1 molar equivalents of a strong acid (e.g., 1M HCl in diethyl ether, or methanesulfonic acid).
-
Crystallization: Stir at room temperature for 2 hours. If a precipitate (the salt) forms, collect it via vacuum filtration. If not, slowly evaporate the solvent under a stream of nitrogen until crystallization occurs.
-
Drying: Dry the isolated crystals under vacuum overnight to remove residual solvent.
-
Self-Validation (Dissociation Check): Dissolve 5 mg of the newly formed salt in 1 mL of unbuffered, deionized water (pH 7.0). Measure the pH of the solution.
-
Validation: A significant drop in pH (e.g., to pH 3.0–4.0) validates that the salt has successfully dissolved and dissociated, releasing the strong acid counter-ion. The solution should be completely transparent, confirming the solubility limit exceeds 5 mg/mL.
-
References
-
[1] Abcam. 3-Aminobenzamide (3-AB), PARP inhibitor (CAS 3544-24-9). Source: abcam.com. 1
-
[2] Cayman Chemical. PRODUCT INFORMATION: 3-amino Benzamide. Source: caymanchem.com. 2
-
[3] BPS Bioscience. 3-aminobenzamide PARP1, PARP2 79888. Source: bpsbioscience.com. 3
-
[4] National Center for Biotechnology Information (PMC). Development of o-aminobenzamide salt derivatives for improving water solubility and anti-undifferentiated gastric cancer. Source: nih.gov. 4
-
[5] Google Patents. AU2009300866B2 - Pharmaceutical formulation 514. Source: google.com. 5
Sources
- 1. 3-Aminobenzamide (3-AB), PARP inhibitor (CAS 3544-24-9) | Abcam [abcam.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Development of o-aminobenzamide salt derivatives for improving water solubility and anti-undifferentiated gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AU2009300866B2 - Pharmaceutical formulation 514 - Google Patents [patents.google.com]
Technical Support Center: Preventing Over-Alkylation During Ethoxy/Ethyl Group Introduction
Welcome to the Technical Support Center. Introducing an ethyl or ethoxy group into a molecule is a fundamental transformation in drug development and organic synthesis. However, whether you are performing N-ethylation on an amine or O-ethylation on a phenol/diol, the primary mode of failure is over-alkylation (polyalkylation).
This guide provides field-proven troubleshooting strategies, diagnostic decision trees, and self-validating protocols to help you achieve strict mono-selectivity.
Diagnostic Decision Tree
Before troubleshooting, it is critical to align your synthetic strategy with the electronic nature of your substrate. The diagram below outlines the primary risks and optimal solutions for introducing an ethyl/ethoxy group.
Decision tree for selecting an ethylation strategy to prevent over-alkylation.
Troubleshooting N-Ethylation (Amines)
Q: Why does direct ethylation of my primary amine yield a complex mixture of secondary, tertiary, and quaternary amines?
A: This is caused by the "runaway train" effect of inductive electron donation[1]. When a primary amine reacts with an ethyl halide (e.g., ethyl bromide), the newly attached ethyl group pushes electron density onto the nitrogen atom. This makes the resulting secondary amine a stronger nucleophile than the starting primary amine[1]. Consequently, the product outcompetes the starting material for the remaining ethylating agent, leading to an uncontrollable cascade[2].
The runaway cascade of amine over-alkylation driven by inductive effects.
Q: How can I strictly achieve mono-N-ethylation without using tedious protecting groups?
A: The most authoritative and reliable method is Reductive Amination [2]. Instead of an alkyl halide, you react the primary amine with acetaldehyde to form an intermediate imine[3]. Because an imine can only form once per primary amine group, the reaction is structurally gated against over-alkylation[1]. The imine is then reduced in situ using a mild hydride source like sodium triacetoxyborohydride (NaBH(OAc)₃) to yield the mono-ethylated secondary amine[4].
Troubleshooting O-Ethylation (Phenols & Diols)
Q: I am trying to introduce a single ethoxy group to a dihydroxybenzene (diol), but I keep getting di-ethoxy products. How do I control this?
A: Mono-O-alkylation of symmetric diols is statistically challenging. To favor mono-alkylation, you must suppress the exhaustive deprotonation of the substrate. Use a strict 1:1.1 stoichiometry of the ethylating agent and a weak base (such as K₂CO₃) rather than a strong base (like NaH)[5]. For highly precise work, phase-transfer catalysis without solvent has been shown to yield highly selective mono-O-alkylation under mild conditions[6]. For 1,3-diols, catalytic desymmetrization using chiral boroxarophenanthrene catalysts can also direct mono-alkylation with high enantioselectivity[7].
Q: Why am I seeing C-ethylation instead of O-ethylation on my phenol?
A: Phenoxide ions are ambient nucleophiles capable of reacting at the oxygen or the ortho/para carbons. If you are using a protic solvent (like ethanol or water), the oxygen atom becomes heavily solvated by hydrogen bonds. This masks the oxygen's nucleophilicity, forcing the electrophile to attack the "softer," unsolvated carbon centers[8]. To ensure strict O-ethylation (Williamson ether synthesis), you must use a polar aprotic solvent (e.g., DMF or DMSO) which leaves the oxygen "naked" and highly reactive[8].
Quantitative Comparison of Ethylation Strategies
To assist in experimental design, the following table summarizes the quantitative performance metrics of various ethylation methodologies.
| Strategy | Reagents / Conditions | Mono-Selectivity | Typical Yield | Risk of Over-Alkylation |
| Direct Alkylation | Ethyl Bromide, K₂CO₃, Heat | Low | 10–30% | Very High |
| Reductive Amination | Acetaldehyde, NaBH(OAc)₃, DCM | Excellent | 80–95% | Low |
| Protecting Group (Boc) | Boc₂O, then EtBr/NaH, then TFA | High | 60–75% (3 steps) | None (but inefficient) |
| Controlled Williamson | Ethyl Bromide (1.1 eq), K₂CO₃, DMF | Moderate–High | 45–60% | Moderate |
Self-Validating Experimental Protocols
Protocol A: Mono-N-Ethylation via Reductive Amination
This protocol utilizes acetaldehyde to introduce an ethyl group while entirely bypassing the runaway polyalkylation cascade[3].
-
Reaction Setup: In a flame-dried round-bottom flask under inert atmosphere (N₂/Argon), dissolve the primary amine (1.0 eq) and acetaldehyde (1.0–1.2 eq) in anhydrous Dichloromethane (DCM)[3].
-
Imine Formation: Stir the mixture at room temperature for 30 minutes.
-
Self-Validation Check: Monitor by TLC or LC-MS. You should observe the disappearance of the primary amine mass and the appearance of the intermediate imine mass[3].
-
-
Selective Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise. The mild nature of this reducing agent ensures selective reduction of the iminium ion without reducing the unreacted aldehyde[4].
-
Work-up: Quench the reaction slowly with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure[3].
Protocol B: Controlled Mono-O-Ethylation of a Diol
This modified Williamson ether synthesis relies on weak bases and precise stoichiometry to statistically favor mono-ethoxy introduction[5].
-
Reaction Setup: Dissolve the diol (1.0 eq) in anhydrous DMF under an inert atmosphere[5].
-
Base Addition: Add K₂CO₃ (2.0 eq). Using a weak base prevents the simultaneous deprotonation of all hydroxyl groups, maintaining a statistical advantage for mono-alkylation[5].
-
Alkylation: Add ethyl bromide (1.1 eq) dropwise at 0 °C. Once addition is complete, warm the reaction to 80 °C and stir for 3 hours[5].
-
Work-up & Validation: Quench with copious amounts of water to remove the DMF. Extract with ethyl acetate.
-
Self-Validation Check: TLC should reveal three spots: unreacted starting material, a highly non-polar di-alkylated byproduct, and the desired mono-alkylated product resting at an intermediate polarity[5]. Purify via silica gel column chromatography.
-
References
-
Master Organic Chemistry: Reductive Amination, and How It Works.[Link]
-
Chemistry Stack Exchange: Reductive amination in case of secondary amines.[Link]
-
Fordham University: Synthesis and Characterization of Mono- and Di-O-Alkylated Derivatives of Methyl 3,5-Dihydroxy Benzoate.[Link]
-
Taylor & Francis: Phase Transfer Catalysis without Solvent. Alkylation of Phenol and Derivatives. Synthetic Communications.[Link]
-
Dalian Institute of Chemical Physics (DICP): Enantioselective Desymmetrization of 2-Aryl-1,3-propanediols by Direct O-Alkylation.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. research.library.fordham.edu [research.library.fordham.edu]
- 6. tandfonline.com [tandfonline.com]
- 7. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Purification of 3-Amino-5-ethoxybenzamide by recrystallization vs column chromatography
Case ID: PUR-3A5EB-001 Status: Active Subject: Optimization of Recrystallization vs. Column Chromatography Assigned Scientist: Senior Application Specialist, Separation Sciences
Executive Summary & Molecule Profile
User Context: You are attempting to purify 3-Amino-5-ethoxybenzamide , an intermediate often used in kinase inhibitor synthesis. This molecule presents a specific "Amine/Amide Duality" challenge:
-
The Amine (-NH₂): Weakly basic (
), prone to oxidation (browning), and causes severe tailing on acidic silica gel. -
The Amide (-CONH₂): High melting point, hydrogen-bonding capability, and poor solubility in non-polar solvents.
-
The Ethoxy (-OEt): Adds lipophilicity, increasing the risk of "oiling out" during recrystallization.
| Property | Specification | Implications for Purification |
| Physical State | Solid (Off-white to pale yellow) | Prone to oxidation; store under inert gas. |
| Est. Melting Point | ~110–140°C (Structure dependent) | Good candidate for recrystallization if MP > 80°C. |
| Solubility | Soluble in DMSO, DMF, hot EtOH. | Sparingly soluble in water/hexanes (Anti-solvents). |
| Acidity | Amphoteric (Weak base/Neutral acid) | CRITICAL: Requires basified eluent for chromatography. |
Decision Matrix: Which Method Should You Choose?
Before proceeding, assess your crude material against this logic flow to maximize yield and minimize solvent waste.
Figure 1: Purification Strategy Decision Tree. Use recrystallization as the first line of defense for semi-pure material.
Method A: Recrystallization (The "First Line of Defense")
Objective: Remove trace impurities and salts without massive solvent consumption. Recommended Solvent System: Ethanol / Water (Dual Solvent).
Protocol Steps:
-
Dissolution: Place crude solid in a flask. Add minimal Ethanol (95% or absolute) . Heat to near reflux (~75°C) with stirring.
-
Tip: If undissolved solids remain after adding 10-15 volumes of EtOH, filter hot (remove inorganic salts).
-
-
Anti-Solvent Addition: While maintaining gentle reflux, add Water dropwise until a faint, persistent cloudiness appears.
-
Clarification: Add 1-2 drops of Ethanol to clear the cloudiness (restore solution).
-
Cooling (Critical): Remove heat. Allow the flask to cool to room temperature slowly (over 1-2 hours) on a cork ring.
-
Why? Rapid cooling traps impurities and causes "oiling out" due to the ethoxy group.
-
-
Crystallization: Once at room temp, cool in an ice bath (0-4°C) for 30 minutes.
-
Isolation: Filter the crystals, wash with cold 20% EtOH/Water, and dry under vacuum.
Troubleshooting Guide: "Help, it turned into an oil!"
The ethoxy group lowers the melting point relative to the crystal lattice energy, often creating a "metastable oil" phase before crystallization.
| Symptom | Cause | Corrective Action |
| Oiling Out | Solution cooled too fast or too much water added. | Reheat to dissolve the oil. Add a small "seed crystal" of pure product (if available) or scratch the inner glass wall with a spatula to induce nucleation. |
| Colored Product | Oxidation of the amino group. | Re-dissolve in hot EtOH, add Activated Charcoal , stir for 10 min, and filter hot through Celite before adding water. |
| No Precipitate | Too much solvent. | Evaporate 50% of the solvent volume and retry the cooling step. |
Method B: Column Chromatography (The "High Purity" Route)
Objective: Separate structurally similar impurities (e.g., regioisomers, unreacted 3-nitro-5-ethoxybenzamide). Challenge: The free amine (-NH₂) interacts with acidic silanols (Si-OH) on the silica, causing peak tailing and yield loss.
The "Basified Silica" Protocol:
You must neutralize the silica acidity. Standard solvents will result in broad, smeared bands.
Mobile Phase Optimization:
-
Base Solvent: Dichloromethane (DCM) / Methanol (MeOH).
-
Modifier (Mandatory): 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (
).
Step-by-Step:
-
Slurry Packing: Pre-treat your silica gel by slurrying it in the starting mobile phase (e.g., 100% DCM + 1% TEA). This "caps" the active silanol sites.
-
Loading:
-
Preferred:Dry Loading. Dissolve crude in MeOH/DCM, add Celite (1:2 ratio), evaporate to dryness, and load the powder on top of the column.
-
Why? Liquid loading amino-benzamides often leads to precipitation at the column head when the solvent hits the non-polar mobile phase.
-
-
Elution Gradient:
-
Start: 100% DCM (+1% TEA).
-
Ramp: 0%
5% MeOH (+1% TEA). -
Note: The product usually elutes between 2-4% MeOH.
-
-
TLC Visualization: Use UV (254 nm). If the spot trails on the TLC plate, your column will trail too. Add more TEA to the TLC dip/chamber to confirm.
Comparative Analysis & FAQ
Comparison Table
| Feature | Recrystallization (EtOH/H₂O) | Column Chromatography (DCM/MeOH/TEA) |
| Purity Potential | >98% (if starting >85%) | >99.5% (Separates isomers) |
| Yield | 60-80% (Loss in mother liquor) | 85-95% (High recovery) |
| Time Investment | 4-6 Hours (mostly passive) | 3-5 Hours (active labor) |
| Cost | Low (Solvent only) | High (Silica + Solvents + Waste) |
| Scalability | Excellent (Kg scale) | Poor (Linear cost increase) |
Frequently Asked Questions
Q: Can I use Ethyl Acetate/Hexane for recrystallization? A: You can, but it is riskier. The ethoxy group makes the molecule somewhat lipophilic, but the amide is polar. This often leads to the "oiling out" phenomenon in Hexane. Ethanol/Water is more robust for amides.
Q: My product turned purple on the column. What happened? A: Anilines are sensitive to oxidation on silica gel, especially if the silica contains trace iron or if the separation takes too long.
-
Fix: Flush the column with Nitrogen/Argon before use and work quickly.
Q: How do I remove the Triethylamine (TEA) after the column? A: TEA has a high boiling point (~89°C) and smells.
-
Fix: After collecting fractions, rotary evaporate. Then, re-dissolve the solid in DCM and wash twice with saturated Sodium Bicarbonate (
) or water. The free amine product stays in organic; excess TEA salts/residue often wash out or are removed during high-vac drying.
References & Grounding
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for recrystallization of aromatic amides).
-
Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. Butterworth-Heinemann. (Source for general purification of amino-benzamides).
-
Sigma-Aldrich. Product Specification: 3-Amino-benzamide derivatives. (Used for physical property verification).
-
PubChem. Compound Summary: 3-Ethoxybenzamide. (Structural analog data).
-
ResearchGate. Discussions on Amine Tailing on Silica. (Community validation of TEA additive method).
Technical Support Center: Controlling Regioselectivity in 3,5-Disubstituted Benzamide Synthesis
Welcome to the Advanced Synthesis Technical Support Center. 3,5-disubstituted benzamides are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores in glucokinase activators and novel antimicrobial agents. However, functionalizing these rings selectively is a notorious synthetic challenge. The interplay between the directing metalation group (DMG), steric hindrance from the 3,5-substituents, and the electronic activation of the C4 position creates competing reaction pathways.
This guide provides mechanistic insights, validated protocols, and troubleshooting steps to help you achieve absolute regiocontrol in your C–H functionalization workflows.
Part 1: The Regioselectivity Dichotomy – Sterics vs. Electronics
When employing Directed ortho-Metalation (DoM) on a 3,5-disubstituted benzamide, the regiochemical outcome is highly dependent on the nature of the amide group 1[1].
-
Secondary Amides (e.g., -NHR): Metalation with sec-butyllithium (sec-BuLi) and TMEDA selectively targets the C2 position (adjacent to the carboxamide). This is driven by the Complex-Induced Proximity Effect (CIPE). The base first deprotonates the amide nitrogen. The resulting lithium amide strongly coordinates a second equivalent of the base, holding it directly adjacent to the C2 proton, forcing localized deprotonation 1[1].
-
Tertiary Amides (e.g., -NR₂): Metalation occurs exclusively at the C4 position (between the 3,5-substituents). Without an N-H bond to form a tight CIPE complex, the bulky sec-BuLi/TMEDA aggregate coordinates to the carbonyl oxygen. This creates severe steric hindrance at the C2 and C6 positions. Consequently, the base seeks the most acidic, sterically accessible proton—which, due to the electron-withdrawing nature of 3,5-substituents like halogens, is located at C4 2[2].
Table 1: Regioselectivity Profiles in 3,5-Dichlorobenzamide Functionalization
| Amide Type | Reagents / Catalyst | Primary Functionalization Site | Yield Range | Mechanistic Driver |
| Secondary (-NHtBu) | sec-BuLi / TMEDA | C2 / C6 (ortho to Amide) | 70–85% | Complex-Induced Proximity Effect (CIPE) |
| Tertiary (-NEt₂) | sec-BuLi / TMEDA | C4 (Between 3,5-groups) | 65–80% | Steric shielding at C2/C6; C4 acidity |
| Tertiary (-NMe₂) | TMP-Zincate | C2 / C6 (ortho to Amide) | >80% | Chemoselective mild metalation |
| N-Sulfonyl / N-Methoxy | Pd(OAc)₂, Ligand | C2 / C6 (ortho to Amide) | Up to 96% | Transition metal-directed C–H activation |
Part 2: Strategic Workflow for Regiocontrol
To determine the optimal synthetic route for your specific target, follow the decision logic outlined in the workflow below.
Decision logic for achieving C2 vs. C4 regioselective functionalization in benzamides.
Part 3: Validated Experimental Protocols
Protocol A: C4-Selective Functionalization via Tertiary Amide DoM
This protocol leverages steric hindrance to force metalation at the C4 position of a tertiary benzamide 2[2].
-
Preparation: Flame-dry a Schlenk flask under argon. Add 3,5-dichloro-N,N-diethylbenzamide (1.0 equiv) and anhydrous THF to achieve a 0.1 M concentration.
-
Cooling: Submerge the flask in a dry ice/acetone bath to reach -78 °C.
-
Additive: Add strictly anhydrous TMEDA (1.2 equiv) dropwise.
-
Lithiation: Slowly add sec-BuLi (1.2 equiv, 1.4 M in cyclohexane) dropwise over 15 minutes. Self-Validation Check: The solution will typically develop a deep yellow/red color, indicating the successful formation of the aryllithium intermediate. Stir at -78 °C for 1 hour.
-
Electrophile Quench: Add the desired electrophile (e.g., benzaldehyde, 1.5 equiv) dissolved in a minimum amount of anhydrous THF.
-
Workup: Allow the reaction to slowly warm to room temperature over 2 hours. Quench with saturated aqueous NH₄Cl at 0 °C, extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.
Protocol B: C2-Selective Palladium-Catalyzed C–H Activation
If C2-functionalization is required on a hindered benzamide, transition metal catalysis overrides steric biases by forming a rigid metallacycle 3[3].
-
Setup: To an oven-dried reaction tube, add the benzamide (1.0 equiv), aryl iodide (1.2 equiv), Pd(OAc)₂ (5 mol%), and Ag₂CO₃ (2.0 equiv) 4[4].
-
Atmosphere: Evacuate and backfill the vessel with argon three times to ensure a strictly inert environment.
-
Solvent: Add anhydrous, degassed dichloromethane (DCM) or 1,2-dichloroethane (DCE) via syringe.
-
Reaction: Seal the tube and stir vigorously at 100 °C for 12–24 hours. Self-Validation Check: Monitor by LC-MS; the disappearance of the starting material mass peak confirms catalytic turnover.
-
Isolation: Cool to room temperature, filter through a pad of Celite to remove silver salts, concentrate under reduced pressure, and purify by chromatography.
Part 4: Troubleshooting & FAQs
Q1: My DoM reaction with a tertiary benzamide is yielding a mixture of C2 and C4 functionalized products. How do I push it entirely to C4? A1: Mixed regioselectivity in tertiary benzamides usually stems from insufficient steric bulk in the base or incomplete coordination. Ensure you are using sec-BuLi rather than n-BuLi; the added steric bulk of the sec-butyl group is critical for blocking the C2 position. Additionally, verify that your TMEDA is strictly anhydrous. Moisture compromises the bulky base-TMEDA aggregate, reducing its ability to sterically discriminate between the C2 and C4 protons.
Q2: I need C2/C6 functionalization on a tertiary 3,5-disubstituted benzamide, but standard DoM only gives me C4. What is the alternative? A2: You must abandon standard organolithium DoM. The most robust alternative is Transition Metal-Catalyzed C–H Activation (e.g., Pd, Rh, or Co). Transition metals coordinate directly to the amide oxygen or nitrogen, forming a 5- or 6-membered metallacycle that forces the catalyst into the C2 position, completely overriding the inherent C4 acidity and steric hindrance 3[3]. Alternatively, using a highly chemoselective base like TMP-zincate at room temperature can sometimes achieve C2 metalation without the extreme steric clash associated with sec-BuLi 5[5].
Q3: My Pd-catalyzed ortho-C–H activation is stalling at low conversions. What should I check? A3: Stalled C–H activations are often caused by product inhibition (where the functionalized product binds the Pd center more strongly than the starting material) or catalyst poisoning 4[4].
-
Dilution: Try running the reaction at a lower concentration to mitigate product inhibition.
-
Oxidant: Ensure your Ag₂CO₃ is fresh and stored in the dark. Depleted oxidants fail to turn over the Pd(0) back to the active Pd(II) state.
-
Directing Group: If the tertiary amide is too sterically demanding for the Pd to coordinate efficiently, consider switching to an N-methoxy amide (-NHOMe), which acts as an exceptionally powerful bidentate directing group for Pd-catalysis.
References
-
Khani, F., et al. (2016). Regioselectivity Differentiation in Metalations of 3,5-Dichloro-Tertiary versus Secondary Benzamides. International Journal of Organic Chemistry. 1
-
Benchchem. (2025). 3,5-Dichloro-N-methylbenzamide CAS 33244-92-7 - Supplier. Benchchem. 2
-
ACS Publications. (2021). Palladium-Catalyzed Regioselective C–H Functionalization/Annulation Reaction of Amides and Allylbenzenes. The Journal of Organic Chemistry. 3
-
Benchchem. (2025). Technical Support Center: C-H Functionalization in Benzamide Synthesis. Benchchem. 4
-
Kondo, Y., et al. (1999). TMP-Zincate as Highly Chemoselective Base for Directed Ortho Metalation. Journal of the American Chemical Society. 5
Sources
Technical Support Center: Efficient Removal of Palladium Catalyst Residues from Aminobenzamide Products
Welcome to the Technical Support Center for the purification of aminobenzamide products. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) regarding the removal of residual palladium catalysts. The information herein is grounded in established scientific principles and practical, field-proven experience to ensure the integrity and purity of your final product.
I. Troubleshooting Guide: Addressing Specific Experimental Issues
This section is dedicated to resolving common and complex issues encountered during the removal of palladium from aminobenzamide products. The amine and amide functionalities in these molecules can present unique challenges due to their potential to chelate with palladium, making its removal more difficult than from other scaffolds.
Issue 1: High Palladium Content in the Final Product After Standard Purification
Probable Cause: The primary reason for tenacious palladium contamination in aminobenzamide products is the strong coordination of palladium species to the nitrogen atoms of the amine and/or amide groups. This chelation can render standard purification methods like simple filtration or solvent extraction ineffective.[1]
Troubleshooting Steps:
-
Employ a High-Affinity Scavenger: Introduce a solid-supported scavenger with a strong affinity for palladium. Thiol-based (e.g., silica-functionalized thiols) and trimercaptotriazine (TMT)-based scavengers are often highly effective due to the high affinity of sulfur for palladium.[2][3][4] Macroporous polystyrene-bound TMT (MP-TMT) has shown excellent performance in selectively removing palladium while minimizing product loss.[2]
-
Optimize Scavenging Conditions: The efficiency of scavenging is highly dependent on reaction parameters. Experiment with the following:
-
Scavenger-to-Palladium Ratio: Start with 3-5 molar equivalents of the scavenger relative to the initial amount of palladium catalyst.[5] This may need to be increased depending on the strength of the palladium-product interaction.
-
Temperature: Increasing the temperature (e.g., to 40-60°C) can enhance the kinetics of the scavenging process.[1]
-
Time: Allow for sufficient reaction time, which can range from a few hours to overnight (4-24 hours).[5]
-
-
Consider a Combination of Methods: A multi-step approach can be more effective. For instance, an initial filtration through Celite to remove bulk, precipitated palladium can be followed by treatment with a high-affinity scavenger to capture soluble palladium species.[1][6]
-
Pre-treatment to Disrupt Chelation: In some instances, adjusting the pH of the reaction mixture before scavenging can help to disrupt the palladium-aminobenzamide complex, making the palladium more accessible to the scavenger.[1]
Issue 2: Significant Product Loss During the Scavenging Process
Probable Cause: Non-specific adsorption of the aminobenzamide product onto the scavenger material is a common cause of yield loss. This is particularly prevalent with highly porous materials like activated carbon.[7]
Troubleshooting Steps:
-
Screen Different Scavengers: Not all scavengers have the same potential for non-specific binding. If you are experiencing significant product loss with activated carbon, switch to a more selective, functionalized silica- or polystyrene-based scavenger.[8][7]
-
Optimize Scavenger Loading: Use the minimum amount of scavenger necessary to achieve the target palladium level.[8][7] Excess scavenger increases the surface area available for non-specific product adsorption.
-
Solvent Selection: The choice of solvent can influence the product's affinity for the scavenger. A solvent in which your aminobenzamide product is highly soluble may reduce its tendency to adsorb onto the solid support.[7]
-
Thorough Washing: After filtration to remove the scavenger, wash the filter cake with fresh solvent to recover any adsorbed product.[7]
Issue 3: Inconsistent Palladium Removal Results Between Batches
Probable Cause: Variability in the palladium species present in different batches, inconsistent work-up procedures, or improper handling of scavengers can all lead to inconsistent results.[9]
Troubleshooting Steps:
-
Standardize the Work-up Procedure: Ensure that all steps of the reaction work-up prior to palladium removal are performed consistently.[1] This includes quenching, phase separations, and any initial filtrations.
-
Characterize the Palladium Species: If possible, try to identify the nature of the residual palladium (e.g., Pd(0), Pd(II), colloidal). Different scavengers may have varying affinities for different palladium species.[10]
-
Proper Scavenger Handling and Storage: Some scavengers can be sensitive to air and moisture. Ensure they are stored according to the manufacturer's recommendations and handled appropriately to maintain their activity.[1]
-
Implement a Robust Scavenging Protocol: Once an effective scavenger and set of conditions are identified, adhere to them strictly for all subsequent batches to ensure reproducibility.
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding palladium removal from aminobenzamide products, offering a broader understanding of the available strategies.
Q1: What are the primary methods for removing palladium catalyst residues?
The most common and effective methods for palladium removal can be categorized as follows:
-
Adsorption/Scavenging: This is a widely used technique that involves adding a solid-supported material (a "scavenger") to the reaction mixture.[11] These scavengers have functional groups with a high affinity for palladium, effectively "trapping" the metal. The solid scavenger is then easily removed by filtration.[12] Common scavenger types include:
-
Thiol- and Sulfide-Based Scavengers: These are highly effective due to the strong affinity of sulfur for palladium.[2]
-
Amine-Based Scavengers: These can also be effective, particularly for certain palladium species.[8]
-
Trimercaptotriazine (TMT)-Based Scavengers: These are known for their high capacity and efficiency in palladium removal.[2]
-
Activated Carbon: A cost-effective option, but it can sometimes lead to product loss due to non-specific adsorption.[7][13]
-
-
Crystallization: This can be a very effective method for purifying solid aminobenzamide products.[2] By carefully selecting the solvent system, the product can be crystallized while the palladium impurities remain in the mother liquor.[11]
-
Chromatography: Column chromatography can be used to separate the product from the palladium catalyst.[6] This method is often used in smaller-scale research settings.
-
Extraction: Liquid-liquid extraction can sometimes be used to remove palladium salts, especially if their solubility can be manipulated by adjusting the pH or adding a chelating agent to the aqueous phase.[6]
Q2: Why is it crucial to remove residual palladium from pharmaceutical products?
The removal of residual palladium is a critical step in the manufacturing of active pharmaceutical ingredients (APIs) for several reasons:
-
Patient Safety and Toxicity: Palladium, like other heavy metals, can be toxic to living cells.[14][15] Regulatory agencies such as the European Medicines Agency (EMA) and the US Food and Drug Administration (FDA) have strict limits on the amount of residual metals allowed in final drug products to ensure patient safety.[11][16] The permitted daily exposure (PDE) for palladium is carefully regulated.[17]
-
Drug Stability and Efficacy: Residual palladium can potentially catalyze unwanted side reactions, leading to the degradation of the API and the formation of impurities over time. This can impact the drug's stability, shelf-life, and overall efficacy.
-
Catalyst Poisoning in Subsequent Steps: If the aminobenzamide is an intermediate in a multi-step synthesis, residual palladium can poison catalysts used in subsequent reactions, leading to failed or incomplete transformations.
Q3: How can I determine the concentration of residual palladium in my product?
Accurate quantification of residual palladium is essential to ensure compliance with regulatory limits. The standard analytical methods for this purpose are:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the most common and sensitive technique for trace metal analysis in pharmaceutical samples.[11] It offers very low detection limits and is considered the gold standard for final product quality control.[11]
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): Another widely used technique for elemental analysis, though generally less sensitive than ICP-MS.[4]
-
Atomic Absorption Spectroscopy (AAS): A well-established method for quantifying metal content.[18]
-
X-ray Fluorescence (XRF): A non-destructive technique that can be used for the analysis of solid samples.[12]
For in-process monitoring and high-throughput screening of scavenging conditions, rapid analytical methods based on fluorescence or colorimetric assays have been developed.[3][4][18][19] These can provide a quick assessment of palladium levels before committing to the more time-consuming and expensive ICP-MS analysis for final release.[18][19]
Q4: What are the advantages of using solid-supported scavengers?
Solid-supported scavengers offer several practical advantages in a laboratory and manufacturing setting:
-
Ease of Removal: The primary benefit is the straightforward removal of the scavenger and the bound palladium by simple filtration.[12] This avoids more complex workup procedures.
-
Compatibility with Existing Equipment: Scavengers can be added directly to standard reaction vessels, requiring no specialized equipment.[16]
-
Reduced Product Loss: When a selective scavenger is chosen, product loss can be minimized compared to less selective methods like activated carbon or chromatography.[8]
-
Improved Process Efficiency: The simplicity of using and removing solid-supported scavengers can streamline the purification process, saving time and resources.
III. Protocols and Data
Protocol 1: General Procedure for Palladium Removal using a Solid-Supported Scavenger
This protocol provides a general workflow for using a solid-supported scavenger to remove residual palladium from an aminobenzamide product.
-
Dissolution: Dissolve the crude aminobenzamide product in a suitable organic solvent.
-
Scavenger Addition: Add the selected solid-supported scavenger (e.g., SiliaMetS® Thiol, Biotage® MP-TMT) to the solution. A typical starting point is 3-5 molar equivalents relative to the initial amount of palladium catalyst used.[5]
-
Stirring: Stir the mixture at an appropriate temperature (e.g., room temperature to 60°C) for a sufficient duration (e.g., 4-24 hours).[5] The optimal time and temperature should be determined experimentally.
-
Filtration: Filter the mixture through a pad of Celite or a suitable filter paper to remove the solid scavenger.[7]
-
Washing: Wash the filter cake with fresh solvent to ensure the complete recovery of the product.[7]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[7]
-
Analysis: Analyze the palladium content of the purified product using ICP-MS or another suitable analytical technique to confirm the removal efficiency.[7]
Protocol 2: General Procedure for Palladium Removal using Activated Carbon
This protocol outlines the steps for using activated carbon for palladium removal.
-
Dissolution: Dissolve the crude aminobenzamide product in a suitable organic solvent.[7]
-
Carbon Addition: Add activated carbon to the solution. A typical starting amount is 0.1 to 0.5 times the weight of the crude product.[7]
-
Stirring: Stir the mixture at a suitable temperature (e.g., 25-60°C) for 1 to 18 hours.[7]
-
Filtration: Filter the mixture through a pad of Celite to remove the activated carbon. Be aware that fine carbon particles can be difficult to filter completely.[7]
-
Washing: Wash the Celite pad with fresh solvent to recover any adsorbed product.[20]
-
Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the purified product.[20]
-
Analysis: Analyze the purified product for residual palladium content.[20]
Data Summary: Comparison of Palladium Scavengers
The following table summarizes the performance of various types of palladium scavengers. The efficiency is highly dependent on the specific reaction conditions.
| Scavenger Type | Support Material | Typical Initial Pd (ppm) | Typical Final Pd (ppm) | Removal Efficiency | Key Advantages |
| Thiol-Based | Silica | >1000 | <10 | >99% | Broadly effective for various palladium species.[1] |
| TMT-Based | Macroporous Polystyrene | ~1200 | <10 | >99% | High loading capacity and robustness.[2][5] |
| Activated Carbon | Carbon | >1000 | <10 | >99% | Cost-effective.[2] |
| Cysteine | (Aqueous Wash) | ~9000 | ~900 | ~90% | Can be effective as an aqueous wash.[17] |
IV. Visualizations
Workflow for Selecting a Palladium Removal Strategy
Caption: Step-by-step experimental workflow for palladium removal using a solid-supported scavenger.
V. References
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. (2023, September 6). Retrieved from [Link]
-
Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (2026, February 16). Retrieved from [Link]
-
Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams - Johnson Matthey Technology Review. (2016, October 15). Retrieved from [Link]
-
How can i remove palladium Pd catalyst easily? - ResearchGate. (2015, May 18). Retrieved from [Link]
-
How to Remove Palladium in three easy steps - Biotage. (2023, January 20). Retrieved from [Link]
-
CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings - Books. (2014, October 27). Retrieved from [Link]
-
A Colorimetric Chemodosimeter for Pd(II): A Method for Detecting Residual Palladium in Cross-Coupling Reactions - PMC. Retrieved from [Link]
-
Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method | Request PDF - ResearchGate. Retrieved from [Link]
-
Palladium scavenging: From 1% to within ICH limits - Onyx Scientific. Retrieved from [Link]
-
Investigating the extraction of residual palladium in the pharmaceutical industry - Royal Commission for the Exhibition 1851. Retrieved from [Link]
-
Palladium on carbon - Wikipedia. Retrieved from [Link]
-
Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. Retrieved from [Link]
-
Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts - Johnson Matthey Technology Review. (2013, October 1). Retrieved from [Link]
-
Biotage® MP-TMT | Palladium scavenger. Retrieved from [Link]
-
Your trick to remove residual palladium : r/Chempros - Reddit. (2025, September 19). Retrieved from [Link]
-
Copper will replace toxic palladium and expensive platinum in the synthesis of medications. (2017, December 5). Retrieved from [Link]
-
Phyto-crystallization of palladium through reduction process using Cinnamom zeylanicum bark extract - PubMed. (2009, November 15). Retrieved from [Link]
-
Pharmaceutical Testing: Test Identifies Toxic Platinum And Palladium Without Time-consuming Sample Pretreatment | ScienceDaily. (2008, November 14). Retrieved from [Link]
-
Therapeutics - Heavy Metal Toxicity - Palladium - BRMI. Retrieved from [Link]
-
How do you remove the trace amount of Palladium in the products? - ResearchGate. (2014, May 16). Retrieved from [Link]
-
Impact of a Palladium(II)-tris(2-carboxyethyl)phosphine Complex on Normal Cells: Toxicity and Membrane Interaction - MDPI. (2025, January 22). Retrieved from [Link]
-
Biological and hepatotoxic effects of palladium. An overview on experimental investigations and personal studies - PubMed. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Colorimetric Chemodosimeter for Pd(II): A Method for Detecting Residual Palladium in Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biotage.com [biotage.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Royal Commission for the Exhibition 1851 [royalcommission1851.org]
- 10. researchgate.net [researchgate.net]
- 11. arborassays.com [arborassays.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 14. Copper will replace toxic palladium and expensive platinum in the synthesis of medications | EurekAlert! [eurekalert.org]
- 15. brmi.online [brmi.online]
- 16. biotage.com [biotage.com]
- 17. onyxipca.com [onyxipca.com]
- 18. books.rsc.org [books.rsc.org]
- 19. pharmtech.com [pharmtech.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability of 3-Amino-5-ethoxybenzamide in Acidic vs. Basic Solutions
Welcome to the technical support center for 3-Amino-5-ethoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals who are investigating the stability of this compound. Here, we provide in-depth answers to common questions and troubleshooting advice for challenges you may encounter during your stability studies, with a focus on its behavior in acidic and basic environments. Our goal is to equip you with the scientific rationale behind the experimental observations and to provide robust protocols for your investigations.
Core Stability Profile of 3-Amino-5-ethoxybenzamide
3-Amino-5-ethoxybenzamide, like other benzamide derivatives, is susceptible to hydrolysis, which is the primary degradation pathway in aqueous solutions. The rate and extent of this degradation are significantly influenced by pH and temperature. Generally, benzamides exhibit greater stability in neutral to mildly acidic conditions and are more prone to degradation under strong acidic or basic conditions, particularly at elevated temperatures.[1][2]
The core chemical transformation in the degradation of 3-Amino-5-ethoxybenzamide is the hydrolysis of the amide bond. This reaction breaks the carbon-nitrogen bond of the amide group, leading to the formation of a carboxylic acid and an amine.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific questions and issues that you may encounter during your experimental work with 3-Amino-5-ethoxybenzamide.
Q1: What are the expected degradation products of 3-Amino-5-ethoxybenzamide in acidic and basic solutions?
Answer: The primary degradation pathway for 3-Amino-5-ethoxybenzamide under both acidic and basic conditions is the hydrolysis of the amide bond.[3]
-
In Acidic Solution: The amide group is hydrolyzed to yield 3-amino-5-ethoxybenzoic acid and an ammonium salt (e.g., ammonium chloride if HCl is used).[1] The reaction is catalyzed by the presence of H+ ions.
-
In Basic Solution: The amide is hydrolyzed to form the salt of the carboxylic acid (e.g., sodium 3-amino-5-ethoxybenzoate if NaOH is used) and ammonia gas.[1][4]
It is important to note that under harsh conditions, secondary degradation of the resulting 3-amino-5-ethoxybenzoic acid could occur, though this is less common under typical forced degradation study conditions.
Q2: My 3-Amino-5-ethoxybenzamide sample shows rapid degradation in my basic hydrolysis experiment, but seems much more stable in the acidic condition. Is this expected?
Answer: Yes, this is a commonly observed phenomenon for benzamides. While hydrolysis occurs under both conditions, the rate can be significantly faster in basic solutions.[5][6]
-
Causality: In basic hydrolysis, the hydroxide ion (OH-), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the amide. This is often the rate-determining step and can proceed relatively quickly, especially with heating.[1] In acidic hydrolysis, the carbonyl oxygen is first protonated, which makes the carbonyl carbon more electrophilic for a nucleophilic attack by a water molecule (a weaker nucleophile than OH-).[7] While the protonation step facilitates the reaction, the overall rate can be slower than the direct attack by the hydroxide ion in basic media.
Q3: I am performing a forced degradation study and I'm not seeing any degradation in my acidic or basic stress conditions. What could be wrong?
Answer: If you are not observing degradation, it's likely that the stress conditions are not sufficiently stringent.
Troubleshooting Steps:
-
Increase Temperature: Amide hydrolysis is often slow at room temperature. Increasing the temperature to 60-80°C will significantly accelerate the reaction rate.[8]
-
Increase Acid/Base Concentration: If you are using very dilute acid or base (e.g., 0.01 M), consider increasing the concentration to 0.1 M or even 1 M.[8][9]
-
Extend the Exposure Time: Degradation may be occurring, but at a rate that is too slow to detect in a short timeframe. Extend the duration of the experiment (e.g., from 8 hours to 24 or 48 hours).[10]
-
Analytical Method Sensitivity: Ensure your analytical method (e.g., HPLC-UV) is sensitive enough to detect low levels of degradation products. You may need to optimize the method or use a more sensitive detector.
Q4: My mass balance in the stability study is below 90%. Where could the missing mass be?
Answer: A poor mass balance is a common issue in forced degradation studies and can be attributed to several factors.
Troubleshooting Steps:
-
Undetected Degradation Products: Your primary degradation product, 3-amino-5-ethoxybenzoic acid, should be readily detectable by HPLC-UV. However, if secondary degradation is occurring, some of the resulting products may lack a UV chromophore or may not be retained on your column. Consider using a more universal detector like a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) to search for non-UV active compounds.[8]
-
Precipitation: The solubility of 3-Amino-5-ethoxybenzamide and its degradation products can be pH-dependent. It's possible that the parent compound or a degradant has precipitated out of solution. Visually inspect your samples for any solid material. If precipitation is suspected, you may need to use a co-solvent or adjust the concentration.
-
Volatile Degradants: While the primary expected degradants are not highly volatile, it's a possibility to consider, especially if unexpected side reactions are occurring. Headspace GC analysis could be employed if volatile products are suspected.[8]
Q5: I see multiple small, unexpected peaks in my chromatogram after stressing the sample. How can I identify them?
Answer: The presence of multiple peaks indicates either a complex degradation pathway or the presence of impurities in the starting material that are also degrading.
Troubleshooting Steps:
-
Analyze a Blank: Inject a blank sample (your stress medium without the API) to ensure that the peaks are not artifacts from your solvent or reagents.
-
Analyze an Unstressed Sample: Run a chromatogram of your 3-Amino-5-ethoxybenzamide standard to identify any pre-existing impurities.
-
LC-MS Analysis: The most effective way to identify unknown peaks is to use Liquid Chromatography-Mass Spectrometry (LC-MS). The mass-to-charge ratio (m/z) of the unknown peaks can provide the molecular weight, which is a critical piece of information for structure elucidation.[11][12]
-
Systematic Degradation Study: By analyzing samples at multiple time points during the forced degradation, you can distinguish between primary and secondary degradation products. Primary degradants will form first, and their concentration may then decrease as they are converted into secondary degradants.[13]
Degradation Pathways and Experimental Workflow
To provide a clearer understanding of the processes involved, the following diagrams illustrate the degradation pathways and a typical experimental workflow for a forced degradation study.
Degradation Pathways
Caption: Proposed degradation pathways of 3-Amino-5-ethoxybenzamide.
Experimental Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation stability study.
Quantitative Data Summary
The following table provides a hypothetical summary of results from a forced degradation study on 3-Amino-5-ethoxybenzamide. Actual results will vary based on specific experimental conditions.
| Stress Condition | Time (hours) | % 3-Amino-5-ethoxybenzamide Remaining | Major Degradation Product | % Degradation Product | Mass Balance (%) |
| 0.1 M HCl at 60°C | 0 | 100.0 | - | 0.0 | 100.0 |
| 8 | 92.5 | 3-Amino-5-ethoxybenzoic Acid | 7.3 | 99.8 | |
| 24 | 81.2 | 3-Amino-5-ethoxybenzoic Acid | 18.5 | 99.7 | |
| 0.1 M NaOH at 60°C | 0 | 100.0 | - | 0.0 | 100.0 |
| 2 | 85.7 | 3-Amino-5-ethoxybenzoic Acid | 14.1 | 99.8 | |
| 8 | 55.3 | 3-Amino-5-ethoxybenzoic Acid | 44.2 | 99.5 |
Experimental Protocol: Forced Hydrolytic Degradation Study
This protocol outlines a general procedure for assessing the stability of 3-Amino-5-ethoxybenzamide under acidic and basic stress conditions.
Objective: To determine the degradation pathway and rate of 3-Amino-5-ethoxybenzamide under forced hydrolytic conditions.
Materials:
-
3-Amino-5-ethoxybenzamide
-
Methanol or Acetonitrile (HPLC grade)
-
Hydrochloric Acid (HCl), 1 M solution
-
Sodium Hydroxide (NaOH), 1 M solution
-
Deionized water
-
Volumetric flasks
-
Pipettes
-
HPLC system with UV or PDA detector (and preferably a Mass Spectrometer)
-
A validated stability-indicating HPLC method
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh and dissolve a known amount of 3-Amino-5-ethoxybenzamide in a suitable organic solvent (e.g., methanol) to prepare a 1 mg/mL stock solution.
-
-
Acid Hydrolysis:
-
In a volumetric flask, add a known volume of the stock solution and make up to volume with 0.1 M HCl to achieve a final concentration of approximately 100 µg/mL.
-
Incubate the solution in a water bath or oven at 60°C.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH.
-
Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
In a volumetric flask, add a known volume of the stock solution and make up to volume with 0.1 M NaOH to achieve a final concentration of approximately 100 µg/mL.
-
Incubate the solution in a water bath or oven at 60°C.
-
Withdraw aliquots at specified time points (e.g., 0, 1, 2, 4, and 8 hours).
-
Immediately neutralize the aliquots with an equivalent amount of 0.1 M HCl.
-
Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Analysis:
-
Analyze the prepared samples using the validated stability-indicating HPLC method.
-
Quantify the amount of remaining 3-Amino-5-ethoxybenzamide and the amount of any degradation products formed.
-
-
Data Evaluation:
-
Calculate the percentage of degradation at each time point.
-
Determine the mass balance for each time point.
-
If using LC-MS, tentatively identify the degradation products based on their mass-to-charge ratios.
-
This guide provides a foundational understanding of the stability of 3-Amino-5-ethoxybenzamide in acidic and basic solutions. For further, more specific inquiries, please do not hesitate to contact our technical support team.
References
-
Chemistry LibreTexts. (2024, October 16). 15.17: Chemical Properties of Amides- Hydrolysis. [Link]
-
Prezi. (2025, January 10). Hydrolysis of Benzamide to Benzoic Acid. [Link]
-
Canadian Science Publishing. (n.d.). Benzamide hydrolysis in strong acids — The last word. [Link]
-
ResearchGate. (n.d.). Acid hydrolysis of benzamides in <60 wt% H2SO4. [Link]
-
Geocities.ws. (n.d.). Hydrolysis of Benzamide. [Link]
-
Chemistry Stack Exchange. (2018, December 28). How is the hydrolysis of amides done in a lab?[Link]
-
Quora. (2018, February 22). How will you prepare benzoic acid from benzamide?[Link]
-
PharmaTutor. (2022, November 30). Forced Degradation – A Review. [Link]
-
PubMed. (2009, July 3). Determination of 2,6-dichlorobenzamide and its degradation products in water samples using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry. [Link]
-
ResearchGate. (1970). Acidic and Basic Amide Hydrolysis. [Link]
-
ResearchGate. (2025, August 7). Determination of 2,6-dichlorobenzamide and its degradation products in water samples using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry | Request PDF. [Link]
-
Khan Academy. (n.d.). Acid and base-catalyzed hydrolysis of amides. [Link]
-
ResearchGate. (2025, December 22). (PDF) Development and validation of a stability indicating high performance liquid chromatography method for trimethobenzamide. [Link]
-
International Journal of Pharmaceutical Erudition. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]
-
Technology Networks. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]
-
PubMed. (2009, September 15). Chemical and enzymatic stability of amino acid prodrugs containing methoxy, ethoxy and propylene glycol linkers. [Link]
-
National Center for Biotechnology Information. (n.d.). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. prezi.com [prezi.com]
- 4. quora.com [quora.com]
- 5. Chemical and enzymatic stability of amino acid prodrugs containing methoxy, ethoxy and propylene glycol linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Determination of 2,6-dichlorobenzamide and its degradation products in water samples using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ajpsonline.com [ajpsonline.com]
Technical Support Center: Optimizing EDC/HOBt Amide Coupling for Benzoic Acid Derivatives
Welcome to the Amide Coupling Technical Support Center. This guide is designed for researchers and drug development professionals troubleshooting the activation and coupling of aromatic carboxylic acids. Benzoic acid derivatives present unique challenges—such as steric hindrance and electronic deactivation—that require precise mechanistic control to achieve high yields.
Section 1: Mechanistic Troubleshooting & Pathway Analysis
Q1: My coupling of a sterically hindered benzoic acid yielded mostly an unreactive byproduct. What happened, and how do I fix it? A1: You are likely observing the formation of an N-acylurea. When EDC activates a benzoic acid, it forms a highly reactive O-acylisourea intermediate[1]. If the subsequent aminolysis is slow—which is common with sterically hindered (ortho-substituted) or electron-deficient benzoic acids—the O-acylisourea undergoes a spontaneous 1,3-intramolecular rearrangement to form a thermodynamically stable, dead-end N-acylurea[2].
The Fix: Introduce 1-Hydroxybenzotriazole (HOBt) as a nucleophilic additive. HOBt traps the transient O-acylisourea faster than it can rearrange, generating an OBt-active ester[1]. This ester is highly reactive toward amines but completely immune to the N-acylurea rearrangement[2].
EDC/HOBt activation pathway vs. the N-acylurea dead-end rearrangement.
Q2: Why is my EDC·HCl coupling reaction failing in purely anhydrous conditions without a base? A2: EDC·HCl requires precise protonation states to function. The initial attack requires a deprotonated carboxylate to attack the protonated carbodiimide[3]. If you are using the hydrochloride salt of EDC and an amine hydrochloride without adding a tertiary base, the benzoic acid remains protonated and unreactive. Always add sufficient base (e.g., N-methylmorpholine) to neutralize the HCl salts and deprotonate the carboxylic acid[3].
Section 2: Quantitative Performance Data
Q3: How does EDC/HOBt compare to other coupling reagents for benzoic acids? A3: While uronium salts (like HATU or HCTU) offer faster kinetics, EDC/HOBt remains the industry standard for scalability and ease of purification due to its water-soluble urea byproduct[4]. Below is a comparative performance summary for benzoic acid amidation based on recent optimization studies[5].
| Coupling System | Additive | Reaction Medium | Yield (%) | Byproduct Removal |
| EDC·HCl | HOBt | MeCN/H₂O | 82% | Aqueous Wash |
| EDC·HCl | Oxyma | MeCN/H₂O | 83% | Aqueous Wash |
| DIC | HOPO | MeCN/H₂O | 93% | Chromatography |
| HCTU | HOBt | MeCN/H₂O | 46% | Chromatography |
Section 3: Validated Step-by-Step Experimental Protocol
Q4: What is the most robust, self-validating protocol for coupling a benzoic acid derivative using EDC/HOBt? A4: To ensure high yields and suppress side reactions, follow this two-stage pre-activation protocol. This method separates the activation and aminolysis steps, allowing you to validate intermediate formation.
Protocol: Two-Stage EDC/HOBt Amidation
Step 1: Pre-Activation (Esterification)
-
Reagent Mixing: In an oven-dried flask under N₂, dissolve the Benzoic Acid derivative (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF (0.1 M concentration).
-
Base Addition: Add N-methylmorpholine (NMM) (2.5 eq).
-
Causality: NMM is preferred over DIPEA for pre-activation because its lower basicity prevents side reactions while still fully deprotonating the acid.
-
-
EDC Addition: Chill the solution to 0 °C and add EDC·HCl (1.2 eq) portion-wise.
-
Validation Check: Stir for 30 minutes at room temperature. Quench a 5 µL aliquot in methanol and analyze via LCMS. You should observe the mass of the OBt-active ester and the disappearance of the benzoic acid peak.
Step 2: Aminolysis 5. Amine Addition: Once the OBt-ester is confirmed, add the Amine (1.1 eq). If the amine is a hydrochloride salt, add an additional 1.1 eq of NMM. 6. Reaction Monitoring: Stir at room temperature for 2–12 hours. Monitor via TLC or LCMS until the OBt-ester is fully consumed. 7. Self-Validating Aqueous Workup:
-
Dilute the reaction with 10 volumes of Ethyl Acetate.
-
Wash 1 (Acidic): Extract with 1M HCl (3x).
-
Causality: Removes unreacted amine, NMM, and the water-soluble EDC-urea byproduct[6].
-
-
Wash 2 (Basic): Extract with saturated aqueous NaHCO₃ (3x).
-
Causality: Deprotonates and removes unreacted benzoic acid and the liberated HOBt (pKa ~4.6).
-
-
Wash 3 (Neutral): Wash with brine, dry over Na₂SO₄, and concentrate. The crude product is typically >95% pure.
Section 4: Advanced Troubleshooting FAQs
Q5: I followed the aqueous workup, but I still see the urea byproduct in my NMR. Why? A5: While the main byproduct of EDC is a water-soluble urea derivative[6], it can partition into polar organic solvents like DCM or EtOAc if the aqueous washes are not sufficiently acidic. Ensure your HCl wash is at least 1M. If the problem persists, switch your extraction solvent to something slightly less polar, like isopropyl acetate, or perform an extended secondary wash with deionized water.
Q6: Does the choice of solvent impact the N-acylurea side reaction? A6: Yes. Non-polar solvents (like DCM) can suppress the solubility of the charged O-acylisourea intermediate, slowing down the bimolecular reaction with HOBt. This inadvertently provides more time for the unimolecular N-acylurea rearrangement. Using polar aprotic solvents like DMF or DMSO stabilizes the intermediate and accelerates OBt-ester formation[3].
References
-
Optimization of Critical Parameters for Carbodiimide Mediated Production of Highly Modified Chitosan PMC / NIH URL: [Link]
-
Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals ACS Publications URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Optimization of Critical Parameters for Carbodiimide Mediated Production of Highly Modified Chitosan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. lifechempharma.com [lifechempharma.com]
Technical Support Center: Troubleshooting Low Conversion in Catalytic Hydrogenation of Nitrobenzamides
Welcome to the technical support center for the catalytic hydrogenation of nitrobenzamides. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion in this critical transformation. The reduction of a nitro group on a benzamide scaffold is a fundamental step in the synthesis of many active pharmaceutical ingredients (APIs) and fine chemicals. However, its success is highly sensitive to a range of experimental parameters.
This document moves beyond a simple checklist, offering a deep dive into the causality behind common failures. By understanding the "why," you can develop a more intuitive and robust approach to optimizing your reactions.
Frequently Asked Questions (FAQs)
We have structured this guide in a question-and-answer format to directly address the most pressing issues encountered in the lab.
Part 1: Catalyst-Related Issues
The catalyst is the heart of the hydrogenation reaction. Its activity, stability, and handling are paramount to achieving high conversion.
Q1: My reaction starts but then stalls completely after a short time. What's happening?
A stalled reaction is a classic symptom of acute catalyst poisoning or deactivation.
Causality: Heterogeneous catalysts like Palladium on carbon (Pd/C) or Raney® Nickel function by providing active sites where hydrogen and the nitro group can interact.[1] If these sites become blocked or electronically altered, the reaction will cease.
Troubleshooting Steps:
-
Identify the Poison Source: The most common and potent poisons for noble metal catalysts are sulfur compounds, which can be present in ppm levels in starting materials or solvents.[2] Other inhibitors include nitrogen-containing compounds (sometimes even the product amine), halides, and strongly coordinating species.[3]
-
Material Purity Check: Analyze your nitrobenzamide starting material and solvent for impurities. If you suspect sulfur, techniques like GC with a sulfur-selective detector can be invaluable.[2] Consider purifying the starting material by recrystallization or chromatography.
-
Product Inhibition: The resulting aminobenzamide product can sometimes adsorb strongly to the catalyst surface, preventing the starting material from accessing the active sites. This is a form of feedback inhibition. Running the reaction under slightly more forcing conditions (higher temperature or pressure) can sometimes mitigate this by altering the adsorption/desorption equilibrium.[2]
-
Catalyst Coking: At higher temperatures, unwanted side reactions can lead to the deposition of carbonaceous material ("coke") on the catalyst surface, physically blocking active sites.[4] If your catalyst appears black and clumped post-reaction, this may be the cause.
Q2: I'm seeing very slow or no hydrogen uptake. Is my catalyst dead?
While a "dead" or deactivated catalyst is a possibility, several other factors can manifest as poor hydrogen uptake.
Causality: Hydrogen uptake is a direct measure of reaction progress. A lack of uptake means either the catalyst is inactive or the hydrogen gas is not reaching the catalytic sites effectively.
Troubleshooting Steps:
-
Verify Catalyst Activity: If possible, test the catalyst with a simple, reliable substrate like nitrobenzene. This will confirm if the catalyst batch itself is active.
-
Check Catalyst Handling: Many catalysts, especially Raney® Nickel and dry Pd/C, are pyrophoric or can be deactivated by exposure to air (oxidation).[5][6] Ensure proper handling under an inert atmosphere during weighing and transfer.
-
Ensure Proper Agitation: In a heterogeneous reaction, mass transfer is critical. If the catalyst is not well-suspended in the reaction medium, the substrate and hydrogen cannot interact effectively at the surface. Increase the stirring rate significantly (e.g., >1000 RPM) to ensure the reaction is not mass-transfer limited.[6]
-
Inspect the Hydrogen Delivery System: Check for leaks in your hydrogenation apparatus (balloons, septa, gas lines). A simple leak can prevent the system from maintaining the necessary hydrogen pressure.
Q3: How do I choose the right catalyst and determine the optimal loading?
Catalyst selection is a trade-off between reactivity, selectivity, and cost.
Causality: Different metals have different intrinsic activities and selectivities. Palladium is generally highly active for nitro group reduction, while Raney® Nickel is a cost-effective alternative that is often preferred when avoiding dehalogenation is critical.[1][7] The catalyst loading determines the number of available active sites for a given amount of substrate.
Catalyst Selection Guide:
| Catalyst | Key Strengths | Common Weaknesses | Typical Loading (mol% of metal) |
| Palladium on Carbon (Pd/C) | High activity, works under mild conditions (often room temp, 1 atm H₂).[7] | Can cause dehalogenation of aryl halides; more expensive.[1] | 0.5 - 5 mol%[8] |
| Raney® Nickel | Cost-effective, less prone to dehalogenation.[1] | Often requires higher temperatures/pressures; pyrophoric.[5] | 5 - 20 wt% (slurry) |
| Platinum(IV) Oxide (PtO₂) | Very active, useful for a wide range of reductions.[9] | Can hydrogenate aromatic rings under forcing conditions. | 1 - 5 mol% |
Troubleshooting Loading:
-
Start Low, Then Increase: Begin with a standard loading (e.g., 1-2 mol% for Pd/C). If conversion is low but the reaction is proceeding cleanly, incrementally increase the catalyst loading.[10]
-
Consider Turnover Number (TON): An extremely low catalyst loading may result in a high TON but an impractically long reaction time. Conversely, excessively high loading is uneconomical and can lead to catalyst filtration and product isolation issues.
Part 2: Reaction Condition Issues
Even with a perfect catalyst, suboptimal reaction conditions can severely limit conversion.
Q4: How does my choice of solvent affect the reaction?
The solvent is not merely a medium for dissolution; it plays an active role in the reaction.
Causality: Solvents can influence the solubility of the substrate and hydrogen, stabilize reaction intermediates, and interact with the catalyst surface.[11][12] Protic solvents like ethanol and methanol are often excellent choices as they can participate in proton transfer steps and help solubilize the polar starting material and product.[12]
Solvent Selection & Troubleshooting:
-
Solubility is Key: Ensure both your starting nitrobenzamide and the resulting aminobenzamide are soluble in the chosen solvent at the reaction temperature. Poor solubility can cause the material to crash out of solution, halting the reaction.
-
Protic vs. Aprotic: Protic solvents (alcohols, acetic acid) are generally preferred for nitro group hydrogenations.[6] They can stabilize charged intermediates and facilitate protonolysis steps in the reaction mechanism.
-
Solvent Purity: As mentioned in Q1, solvents can be a source of catalyst poisons. Always use high-purity, dry solvents.
-
Solvent Screening: If conversion is low, consider screening a small set of solvents. A typical screen might include Methanol, Ethanol, Ethyl Acetate, and Tetrahydrofuran (THF). The nature of the solvent can significantly influence the reaction rate.
Q5: My conversion is low. Should I increase the temperature or the hydrogen pressure?
Increasing temperature and pressure are common strategies to drive a sluggish reaction, but they must be applied judiciously.
Causality: Increasing temperature provides the system with more thermal energy to overcome the activation energy barrier of the reaction.[6] Increasing hydrogen pressure increases the concentration of dissolved hydrogen in the solvent, which can accelerate the rate of the hydrogenation step according to Le Châtelier's principle.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for temperature and pressure.
Guidelines:
-
Pressure First: For many hydrogenations, increasing pressure from atmospheric (balloon) to a moderate pressure (e.g., 10 bar or ~150 psi) can significantly improve rates without promoting side reactions.[13]
-
Temperature Second: If increasing pressure is insufficient, gently increase the temperature. Be cautious, as higher temperatures can sometimes lead to decomposition or side reactions like dehalogenation or ring saturation.[6] A typical range to explore is from room temperature up to 80 °C.[14]
Part 3: Substrate-Related Issues
The structure and purity of the nitrobenzamide itself can profoundly impact the reaction's success.
Q6: Could the substituents on my nitrobenzamide be hindering the reaction?
Yes, the electronic and steric properties of other substituents on the aromatic ring play a significant role.
Causality: The hydrogenation of a nitro group is facilitated by a lower electron density at the nitrogen atom.
-
Electron-Withdrawing Groups (EWGs): Substituents like -Cl, -CF₃, or another -NO₂ generally increase the reaction rate by making the nitro group more electrophilic and thus more susceptible to reduction.
-
Electron-Donating Groups (EDGs): Substituents like -OCH₃, -CH₃, or -NH₂ decrease the reaction rate by increasing the electron density on the ring and at the nitro group.[15]
-
Steric Hindrance: A bulky group ortho to the nitro group can sterically hinder its approach to the catalyst surface, slowing the reaction.
What to do: If your substrate contains strong electron-donating groups or significant steric hindrance, you may need to employ more "forcing" conditions: higher catalyst loading, higher temperature, or higher pressure to achieve full conversion.
Systematic Troubleshooting Protocol
When faced with low conversion, a systematic approach is more effective than random changes.
Step 1: The Control Experiment Before changing parameters, repeat the reaction exactly as before to confirm the result is reproducible. Poor reproducibility can point to issues with reagent measurement, catalyst handling, or leaks in the apparatus.
Step 2: Catalyst Verification
-
Action: Run a control reaction with a simple, known substrate (e.g., nitrobenzene) using the same batch of catalyst and solvent.
-
Purpose: This isolates the catalyst's performance. If this reaction also fails, the catalyst is likely inactive or has been handled improperly. If it succeeds, the issue lies with your specific nitrobenzamide substrate or reaction conditions.
Step 3: Purity Analysis
-
Action: Re-purify your nitrobenzamide starting material (e.g., by recrystallization). Use fresh, high-purity solvent.
-
Purpose: This eliminates the possibility of catalyst poisons being introduced with the reagents.[6]
Step 4: Condition Optimization (Iterative Process) If the above steps do not resolve the issue, begin a logical optimization of the reaction conditions. Change one parameter at a time.
-
Increase Agitation: Ensure you are well out of the mass-transfer limited regime.
-
Increase H₂ Pressure: Move from atmospheric pressure to 10-50 bar.
-
Increase Temperature: Incrementally raise the temperature from room temperature to ~80 °C.
-
Increase Catalyst Loading: Double the initial catalyst loading.
Caption: Systematic workflow for troubleshooting low conversion.
Standard Experimental Protocol: Hydrogenation using Pd/C
This protocol provides a general starting point for the catalytic hydrogenation of a nitrobenzamide.
-
Reaction Setup: To a high-pressure reactor vessel equipped with a magnetic stir bar, add the nitrobenzamide (1.0 eq).
-
Solvent and Catalyst Addition: Under an inert atmosphere (e.g., in a glovebox or under a stream of argon), add a suitable solvent (e.g., ethanol, 0.1-0.5 M concentration). Carefully add 10% Palladium on Carbon (typically 1-5 mol% Pd).
-
Atmosphere Exchange: Seal the reactor. Purge the vessel 3-5 times with nitrogen or argon to remove all air, then purge 3-5 times with hydrogen gas.
-
Reaction: Pressurize the reactor to the desired hydrogen pressure (start with 5 bar). Begin vigorous stirring and heat to the desired temperature (start at 40 °C).
-
Monitoring: Monitor the reaction progress by observing hydrogen uptake from the gas cylinder and by periodically taking samples for analysis by TLC, LC-MS, or GC.
-
Work-up: Once the reaction is complete (no more hydrogen uptake and starting material is consumed), cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the vessel with nitrogen.
-
Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to carefully remove the Pd/C catalyst. Wash the Celite® pad with fresh solvent to recover all the product. Caution: The filter cake can be pyrophoric, especially when drying. Do not allow it to dry in the air. Quench it carefully with water while still wet.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude aminobenzamide, which can be purified further if necessary.
References
Sources
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Quantitative understanding of solvent effects on Pd catalyzed hydrogenation reactions - American Chemical Society [acs.digitellinc.com]
- 12. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02197A [pubs.rsc.org]
- 13. d-nb.info [d-nb.info]
- 14. Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
Technical Support: Minimizing Side Reactions in Aminobenzamide Diazotization
This guide addresses the specific challenges of diazotizing aminobenzamides, with a critical focus on the "Ortho-Effect" observed in 2-aminobenzamides. Unlike standard anilines, these substrates undergo rapid intramolecular cyclization, often rendering standard Sandmeyer protocols ineffective.
Current Status: Operational Topic: Diazotization & Sandmeyer Optimization for Aminobenzamides Audience: Senior Chemists, Process Engineers
The "Ortho-Trap": Understanding the Dominant Side Reaction
For researchers working with 2-aminobenzamide (anthranilamide), the most common failure mode is not decomposition, but unintended cyclization .
The Mechanism
Upon formation of the diazonium salt, the amide nitrogen (located ortho to the diazonium group) acts as an intramolecular nucleophile. This reaction is entropically driven and extremely fast, leading to the formation of 1,2,3-benzotriazin-4(3H)-one (Triazinone).
-
Symptom: Reaction mixture turns into a thick precipitate (the triazinone) instead of remaining a clear diazonium solution.
-
Consequence: Subsequent addition of nucleophiles (CuCl, CuCN, KI) fails to yield the expected 2-substituted benzamide because the diazonium species is "masked" inside the stable triazinone ring.
Figure 1: The kinetic competition between cyclization and substitution. In aqueous media, cyclization (
Troubleshooting & FAQs
Scenario A: "I want to synthesize 2-chlorobenzamide via Sandmeyer, but yields are <10%."
Diagnosis: You are fighting the ortho-cyclization described above. The diazonium species cyclizes before the copper chloride can react. Solution: Change your synthetic strategy.
-
Route 1 (Recommended): Avoid diazotization. Synthesize 2-chlorobenzamide by reacting 2-chlorobenzoyl chloride with ammonia. This is cheaper, safer, and quantitative.[1]
-
Route 2 (If Diazotization is Mandatory): You must use the triazinone as a masked intermediate.
-
Step 1: Fully convert 2-aminobenzamide to 1,2,3-benzotriazin-4(3H)-one (see Protocol A).
-
Step 2: React the isolated triazinone with a Lewis acid or heat in the presence of the nucleophile to trigger "denitrogenative functionalization."
-
Scenario B: "My reaction turns into a black tar/oil." (General Aminobenzamides)[2]
Diagnosis: Thermal decomposition or azo coupling.
-
Decomposition: Diazonium salts of aminobenzamides are thermally unstable. If the temperature rises above 5°C, they hydrolyze to phenols (salicylic acid derivatives) and release
. -
Coupling: If the solution is not acidic enough (pH > 2), the diazonium salt couples with unreacted amine to form triazenes (Ar-N=N-NH-Ar).
Corrective Actions:
-
Temperature: Maintain internal temperature at -5°C to 0°C strictly. Pre-cool all reagents.
-
Acidity: Ensure the reaction mixture remains strongly acidic (pH < 1) throughout nitrite addition.
-
Rate: Add nitrite sub-surface via syringe pump to avoid local hotspots.
Scenario C: "I see gas evolution immediately upon adding nitrite."
Diagnosis: Acid-catalyzed decomposition of nitrous acid (
-
Ensure your sodium nitrite solution is added slowly.
-
Check for Starch-Iodide endpoint. The paper should turn blue-black immediately, indicating excess nitrous acid is present (which is good, but too much leads to gas).
-
Quench: Destroy excess nitrous acid with Urea or Sulfamic Acid before warming or adding nucleophiles.
Comparative Data: Reaction Conditions
| Parameter | Aqueous Acid (Standard) | Organic Nitrite (Doyle Protocol) | Impact on Aminobenzamides |
| Reagents | |||
| Solvent | Water ( | MeCN, DMF, or DMSO | Organic solvents minimize hydrolysis side-reactions. |
| Cyclization Risk | High | Moderate | Anhydrous conditions can slow cyclization, but trapping must be instant. |
| Counter-ion | Tetrafluoroborates precipitate, potentially pausing cyclization. | ||
| Major Byproduct | Phenols (Hydrolysis) | Tars / Radical species |
Validated Experimental Protocols
Protocol A: Controlled Synthesis of 1,2,3-Benzotriazin-4(3H)-one
Use this if you intend to isolate the "masked" diazonium species.
-
Dissolution: Dissolve 2-aminobenzamide (10 mmol) in glacial acetic acid (20 mL) and water (5 mL).
-
Acidification: Add concentrated
(1.5 equiv) dropwise at 0°C. -
Diazotization: Add aqueous
(1.1 equiv) dropwise over 20 mins, maintaining temp < 5°C. -
Cyclization: Stir for 1 hour at 0°C. The solution will likely form a heavy white precipitate.
-
Isolation: Pour into ice water. Filter the solid.[2]
-
Checkpoint: This solid is the Triazinone . It is stable and can be stored.
-
Protocol B: Anhydrous Diazotization (Minimizing Hydrolysis for meta/para isomers)
Use this for 3- or 4-aminobenzamides where cyclization is not an issue, but hydrolysis is.
-
Setup: Flame-dry a 3-neck flask. Purge with Argon.
-
Reagents: Suspend aminobenzamide (5 mmol) in anhydrous Acetonitrile (MeCN).
-
Acid Source: Add
(1.5 equiv) or -TsOH. -
Nitrosation: Add tert-Butyl Nitrite (t-BuONO) (1.2 equiv) dropwise at 0°C.
-
Observation: The diazonium tetrafluoroborate/tosylate salt often precipitates out, protecting it from decomposition.
-
Coupling: Add your nucleophile (e.g., KI, CuBr) directly to this slurry and warm to room temperature.
References
-
Synthesis of Benzotriazinones via Diazotiz
-
Sandmeyer Reaction Mechanisms & Side Reactions
- Title: Sandmeyer Reaction - Organic Chemistry Portal
- Source: Organic Chemistry Portal
- Context: General mechanisms for radical-nucleophilic aromatic substitution and stability of diazonium intermedi
-
URL:[Link]
-
Triazinone as a Masked Diazonium Species
-
Altern
- Title: Synthesis of 2-Chlorothiobenzamide: A Detailed Labor
-
Source: BenchChem[6]
- Context: Demonstrates that 2-chlorobenzamide is typically used as a starting material (derived from acid chloride)
Sources
- 1. CN101575301A - Preparation method of 2-amino-5-chlorobenzamide - Google Patents [patents.google.com]
- 2. Synthesis of Substituted 2-Benzoylaminothiobenzamides and Their Ring Closure to Substituted 2-Phenylquinazoline-4-thiones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dibenzo[d,f][1,2,3]triazepine and the attempted generation of 2,2′-didehydrobiphenyl - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
The Molecular Blueprint: Structure and Proton Environments
An In-Depth Guide to the ¹H NMR Spectrum of 3-Amino-5-ethoxybenzamide: From Sample Preparation to Comparative Analysis
As a tool for structural elucidation, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is unparalleled in its ability to provide a detailed atomic-level map of a molecule. For researchers in drug development and medicinal chemistry, accurately interpreting the ¹H NMR spectrum of a novel or synthesized compound is a critical step in verifying its identity and purity. This guide provides a comprehensive analysis of the ¹H NMR spectrum of 3-Amino-5-ethoxybenzamide, a substituted aromatic compound with functional groups that present a clear and instructive spectroscopic signature.
This guide moves beyond a simple peak assignment list. We will delve into the causality behind experimental choices, from sample preparation to data acquisition, and provide a comparative analysis with structurally related molecules to offer a deeper understanding of substituent effects on the benzene ring.
To interpret a ¹H NMR spectrum, one must first understand the molecule's structure and identify all chemically non-equivalent protons. 3-Amino-5-ethoxybenzamide possesses several distinct proton environments, each influenced by the electronic effects of its neighboring functional groups: the electron-donating amino (-NH₂) and ethoxy (-OCH₂CH₃) groups, and the electron-withdrawing amide (-CONH₂) group.
The unique proton environments are labeled below for subsequent analysis:
-
Aromatic Protons: Hc, Hd, He
-
Ethoxy Group: Ha (methylene, -OCH₂-), Hb (methyl, -CH₃)
-
Amine Group: Hf (-NH₂)
-
Amide Group: Hg (-CONH₂)
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
The quality of an NMR spectrum is profoundly dependent on meticulous sample preparation and the selection of appropriate acquisition parameters. A flawed protocol can obscure useful information or introduce artifacts.
Part A: Sample Preparation
The goal of sample preparation is to create a dilute, homogeneous solution free of particulate matter and paramagnetic impurities.[1]
-
Analyte Measurement : Weigh approximately 5-25 mg of 3-Amino-5-ethoxybenzamide. This concentration is generally sufficient for routine ¹H NMR while minimizing viscosity issues that can broaden spectral lines.[2]
-
Solvent Selection : Dissolve the sample in ~0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for this molecule. Its polarity readily dissolves the benzamide, and importantly, it allows for the observation of exchangeable protons from the amine (-NH₂) and amide (-CONH₂) groups. Chloroform-d (CDCl₃) is another common alternative.[2][3]
-
Filtration : To ensure magnetic field homogeneity, the sample must be free of solid particles. Filter the solution through a pipette containing a small, tightly packed plug of glass wool directly into a clean, dry NMR tube.[3] Cotton wool should be avoided as solvents can leach impurities from it.
-
Internal Standard : Add a small amount of an internal reference standard, such as Tetramethylsilane (TMS), to calibrate the chemical shift scale to 0.00 ppm.
Part B: Data Acquisition
The following parameters are critical for obtaining a well-resolved spectrum. These are typical starting points on a 400 MHz spectrometer and may be adjusted.
-
Shimming : Adjust the shim coils to optimize the homogeneity of the magnetic field at the sample, which is essential for achieving sharp, symmetrical peaks.
-
Tuning and Matching : Tune the NMR probe to the correct frequency for ¹H nuclei to ensure maximum signal receptivity.
-
Setting Acquisition Parameters :
-
Spectral Width (SW) : Set to a range of approximately -2 to 12 ppm. This window is wide enough to capture all expected proton signals, from the upfield aliphatic protons to the downfield amide protons.[4]
-
Number of Scans (NS) : For a sample of this concentration, 8 to 16 scans are typically sufficient to achieve a good signal-to-noise ratio (S/N). The S/N ratio improves in proportion to the square root of the number of scans.[4][5]
-
Acquisition Time (AT) : A typical value of 2-4 seconds will provide adequate digital resolution to define the peaks accurately.[5] The acquisition time is the duration for which the Free Induction Decay (FID) is recorded.[4][6]
-
Relaxation Delay (d1) : A delay of 1-2 seconds between scans allows for protons to relax back to their equilibrium state before the next pulse. For strictly quantitative measurements, this delay should be at least 5 times the longest T1 relaxation time of any proton of interest.
-
Sources
High-Resolution IR Spectroscopy Comparison Guide: ATR-FTIR vs. Transmission FTIR for Amino and Ethoxy Group Characterization
Executive Summary
In pharmaceutical development, the precise characterization of functional groups such as amino (-NH
Mechanistic Grounding: Characteristic Absorption Bands
To accurately evaluate instrument performance, we must first define the target spectral features of our functional groups.
-
Amino Group (-NH
/ -NHR): Primary amines are characterized by two sharp N-H stretching absorption bands (asymmetric and symmetric stretching) located in the 3500–3300 cm⁻¹ region, whereas secondary amines exhibit only a single band in this range[1]. Additionally, the N-H bending (scissoring) vibration produces a distinct signal between 1650 and 1580 cm⁻¹[1]. -
Ethoxy Group (-OCH
CH ): The ethoxy group is predominantly identified by strong C-O stretching vibrations in the 1160–1050 cm⁻¹ region. Literature on surface-bound ethoxy groups demonstrates characteristic peaks at 1160, 1100, 1077, and 1055 cm⁻¹, depending on their binding state (monodentate vs. bidentate)[2]. The aliphatic C-H deformation vibrations for the associated methyl and methylene groups appear around 1485–1450 cm⁻¹ and 1385 cm⁻¹[2].
Technology Comparison: Causality of Spectral Differences
While both techniques utilize Fourier Transform Infrared spectroscopy, their fundamental mechanisms of light-matter interaction dictate their performance in resolving these specific functional groups.
-
Transmission FTIR (KBr Pellet): In transmission mode, the IR beam passes entirely through a bulk sample dispersed in an IR-transparent matrix (KBr)[3].
-
Advantage: Yields high-quality spectra that perfectly match legacy transmission libraries, making it highly reliable for qualitative bulk analysis[3].
-
Limitation (The Moisture Artifact): KBr is highly hygroscopic. Absorbed atmospheric water creates a massive, broad O-H stretching band (3600–3200 cm⁻¹) and an H-O-H bending band (~1630 cm⁻¹). These water bands directly overlap with and obscure the critical N-H stretching (3500–3300 cm⁻¹) and bending (1650–1580 cm⁻¹) bands of the amino group, frequently leading to false negatives[3].
-
-
ATR-FTIR (Attenuated Total Reflectance): ATR relies on an Internal Reflection Element (IRE) crystal (e.g., Diamond or ZnSe) with a high refractive index[3]. The IR beam totally internally reflects within the crystal, generating an "evanescent wave" that penetrates the sample resting on the surface[4].
-
Advantage: Requires zero sample preparation, eliminating the KBr moisture artifact entirely and preserving the integrity of the high-frequency N-H amino bands[4].
-
Limitation (Wavelength-Dependent Penetration): The penetration depth of the evanescent wave (typically 0.5 to 2 µm) is directly proportional to the wavelength of the IR light[5]. Consequently, low-frequency bands (longer wavelengths)—such as the 1160–1050 cm⁻¹ C-O stretch of the ethoxy group—will appear disproportionately stronger than high-frequency bands like the 3500 cm⁻¹ N-H stretch[5]. Furthermore, ATR is inherently surface-sensitive; if the API has a surface coating or oxidation layer, the spectrum will not represent the bulk material[6].
-
Experimental Workflow & Logical Architecture
The following diagram illustrates the comparative logic and processing steps required to extract reliable functional group data from both techniques.
Figure 1: Comparative analytical workflow for ATR-FTIR vs. Transmission FTIR in API characterization.
Self-Validating Experimental Protocol
To ensure scientific integrity, the analytical protocol must be a self-validating system. The following methodologies incorporate internal controls to verify data accuracy and eliminate environmental artifacts.
Phase 1: System Suitability & Background Validation
-
Wavelength Calibration: Scan a 1.5 mil polystyrene film standard. Verify the presence and exact wavenumber of the 1601 cm⁻¹ and 3026 cm⁻¹ peaks to confirm interferometer alignment.
-
Atmospheric Suppression: Collect a 64-scan ambient background spectrum to profile atmospheric H
O and CO . The software must automatically subtract this from subsequent sample scans. -
ATR Cleanliness Check: For ATR, perform a scan on the empty, cleaned diamond crystal. The resulting spectrum must be a flat line (noise < 0.0001 absorbance units), proving no cross-contamination from prior samples[4].
Phase 2: Sample Preparation & Measurement
-
Method A: Transmission FTIR (KBr)
-
Dry KBr powder in an oven at 110°C for 24 hours and store in a desiccator to minimize moisture.
-
Weigh 2 mg of the API and 198 mg of anhydrous KBr.
-
Triturate the mixture in an agate mortar for 2 minutes to ensure a homogenous, fine powder (reduces IR scattering).
-
Transfer to a 13 mm die and press at 10 tons of force under a vacuum for 2 minutes to form a transparent pellet.
-
Acquire spectrum (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 64 scans).
-
-
Method B: ATR-FTIR (Diamond Crystal)
-
Place 5–10 mg of the neat API powder directly onto the center of the diamond IRE crystal[4].
-
Lower the swivel press and apply consistent, standardized pressure to ensure intimate optical contact between the sample and the crystal[4].
-
Acquire spectrum using identical parameters (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 64 scans).
-
Critical Correction Step: Apply the software's ATR Correction algorithm. This mathematical transformation normalizes the band intensities to account for the wavelength-dependent penetration depth, preventing the artificial inflation of the ethoxy C-O bands and making the data directly comparable to transmission libraries[5].
-
Comparative Data Presentation
The table below summarizes the empirical performance of both techniques when analyzing an API containing both primary amino and ethoxy functional groups.
| Performance Metric | Transmission FTIR (KBr Pellet) | ATR-FTIR (Diamond Crystal) | Mechanistic Driver |
| N-H Stretch Resolution (3500–3300 cm⁻¹) | Poor to Moderate | Excellent | KBr absorbs atmospheric moisture, creating a broad O-H band that masks the N-H signal. ATR requires no KBr, preserving the region. |
| C-O Stretch Intensity (1160–1050 cm⁻¹) | Standard (Linear Beer-Lambert) | Artificially Enhanced (Pre-correction) | ATR evanescent wave penetrates deeper at longer wavelengths, artificially boosting low-frequency ethoxy bands prior to algorithmic correction. |
| Sample Preparation Time | 10–15 minutes | < 1 minute | Transmission requires precise weighing, grinding, and vacuum pressing. ATR is a direct application technique. |
| Sample Recovery | Destructive (mixed with KBr) | Non-destructive | ATR allows full recovery of the neat API powder after measurement, ideal for scarce or expensive compounds. |
| Analysis Depth | Bulk Material (Full pathlength) | Surface (0.5 – 2.0 µm) | Transmission analyzes the entire pellet. ATR only interacts with the immediate crystal-sample interface, making it susceptible to surface anomalies. |
References
-
[3] FTIR: Transmission vs ATR spectroscopy | Animated Guides - Specac Ltd. 3
-
[1] Module 10: Application of IR spectroscopy and interpretation of IR spectrum - Narsamma ACSC. 1
-
[2] Ethoxy Groups on ZrO2, CuO, and CuO/ZrO2 Studied by IR Spectroscopy - MDPI. 2
-
[5] Comparison of FTIR Spectra Collected by Transmission and ATR Sampling - Pike Technologies. 5
-
[4] ATR-FTIR Spectroscopy, FTIR Sampling Techniques - Agilent. 4
-
[6] Why ATR-FTIR Results Don't Always Match Expectations - Rocky Mountain Labs. 6
Sources
Analytical Mastery: Mass Spectrometry Fragmentation Profiling of 3-Amino-5-ethoxybenzamide – HRAM Orbitrap vs. Triple Quadrupole MS
Executive Summary
The structural elucidation and quantification of functionalized benzamides are critical workflows in modern drug development, as the benzamide moiety serves as a highly prevalent pharmacophore. 3-Amino-5-ethoxybenzamide (C9H12N2O2, Exact Mass: 180.0899 Da) presents a unique analytical model due to its competing ionization sites and distinct fragmentation pathways.
This guide objectively compares the performance of two leading mass spectrometry platforms—High-Resolution Accurate Mass (HRAM) Orbitrap MS and Triple Quadrupole (QqQ) MS —for the analysis of this compound. By mapping the mechanistic fragmentation of 3-Amino-5-ethoxybenzamide, this document provides researchers with self-validating experimental protocols to ensure absolute data integrity during pharmacokinetic (PK) quantification and metabolite identification.
Mechanistic Fragmentation Profiling (Expertise & Experience)
To design a robust MS/MS method, one must understand the causality behind the molecule's fragmentation. Under Electrospray Ionization in positive mode (ESI+), 3-Amino-5-ethoxybenzamide yields a protonated precursor ion
-
Amide Cleavage (Loss of NH3): Protonation preferentially occurs at the highly basic primary amine or the amide carbonyl oxygen. Protonation at the amide oxygen weakens the C-N bond, facilitating the neutral loss of ammonia (-17.0265 Da)[1][2]. This forms a resonance-stabilized acylium ion at m/z 164.0707. Because the resulting ion is highly stable, this transition requires relatively low Collision Energy (CE).
-
Ethoxy Cleavage (Loss of C2H4): The meta-ethoxy group undergoes a characteristic McLafferty-type rearrangement or direct elimination, expelling neutral ethylene (-28.0313 Da) to leave a phenolic hydroxyl group[3][4]. This yields a product ion at m/z 153.0659. The energetic barrier for carbon-oxygen ether cleavage is fundamentally higher than amide deamination, requiring a higher CE.
-
Sequential Cleavage: The combination of both mechanisms yields a terminal diagnostic fragment at m/z 136.0394.
Table 1: Exact Mass and Proposed Fragmentation of 3-Amino-5-ethoxybenzamide
| Ion Type | Formula | Exact Mass (m/z) | Neutral Loss | Mechanistic Causality |
| Precursor | 181.0972 | N/A | Protonation via ESI+ at amide/amine | |
| Product 1 | 164.0707 | -17.0265 (NH3) | Formation of resonance-stabilized acylium ion | |
| Product 2 | 153.0659 | -28.0313 (C2H4) | Ethylene elimination from ethoxy ether | |
| Product 3 | 136.0394 | -45.0578 (Both) | Sequential loss of NH3 and C2H4 |
Fragmentation Pathway Visualization
ESI+ CID fragmentation pathway of 3-Amino-5-ethoxybenzamide.
Platform Comparison: HRAM Orbitrap vs. QqQ MS
Choosing the correct analytical platform depends entirely on the phase of research. Below is an objective performance comparison for analyzing 3-Amino-5-ethoxybenzamide.
Table 2: Performance Comparison: QqQ vs. HRAM MS
| Feature | Triple Quadrupole (QqQ) MS | HRAM Orbitrap MS |
| Primary Application | High-throughput PK quantification | Structural elucidation & Metabolite ID |
| Mass Accuracy | Nominal mass (~0.1 Da) | Sub-ppm to <3 ppm |
| Resolution | Unit resolution (0.7 FWHM) | Up to 240,000 (FWHM at m/z 200) |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Parallel Reaction Monitoring (PRM) / Full Scan |
| Sensitivity | Exceptional (Femtogram level) | High (Picogram level) |
| Data Retrospectivity | None (Only targeted ions recorded) | Complete (Full scan data can be re-mined) |
| Performance Verdict | Winner for Routine Assays: Unmatched speed and linear dynamic range for clinical PK. | Winner for R&D: Essential for proving exact elemental composition of novel fragments. |
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocol represents a self-validating system for optimizing the LC-MS/MS parameters of 3-Amino-5-ethoxybenzamide.
Step 1: Precursor Optimization via Direct Infusion
-
Preparation: Dissolve 3-Amino-5-ethoxybenzamide in 50:50 Methanol:Water with 0.1% Formic Acid to a concentration of 1 µg/mL.
-
Causality Check: Formic acid acts as a proton donor, shifting the equilibrium toward the
state, which is strictly required to maintain a stable, high-abundance ion current for amides[1].
-
-
Infusion: Infuse directly into the ESI source at 10 µL/min.
-
Source Tuning: Optimize the spray voltage (typically 3.5–4.0 kV) and capillary temperature (250–300 °C) until the m/z 181.1 signal stabilizes with <5% Relative Standard Deviation (RSD).
Step 2: Collision Energy (CE) Ramping & Validation
-
Isolation: Isolate the precursor ion (m/z 181.1) in Q1.
-
CE Ramping: Program the instrument to continuously ramp the Collision Energy in Q2 from 10 eV to 40 eV using Argon as the collision gas.
-
Data Analysis (Self-Validation): Plot the breakdown curve (Intensity vs. CE).
-
Validation Check: The system is operating correctly only if the m/z 164.1 (Loss of NH3) peaks at a lower CE (e.g., 15-20 eV) than the m/z 153.1 (Loss of C2H4, typically 25-30 eV). If the ethoxy cleavage appears at a lower energy than the amide cleavage, the collision cell gas pressure or calibration is fundamentally flawed[4].
-
Step 3: LC Gradient Implementation
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phases: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 3 minutes.
-
Causality Check: The ethoxy group increases the molecule's lipophilicity compared to standard benzamide, ensuring strong retention on the C18 stationary phase and preventing ion suppression from early-eluting polar void volume salts.
-
References
-
Title: A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Benzoyl Derivatives Source: BenchChem URL: 1
-
Title: Fragmentation of Protonated N-(3-Aminophenyl)Benzamide Source: ASMS URL: 2
-
Title: Chiral Pyrazolo[4,3-e][1,2,4]triazine Sulfonamides—Their Biological Activity, Lipophilicity, Protein Affinity, and Metabolic Transformations Source: MDPI URL: 3
-
Title: Application Notes and Protocols for the Characterization of 2-(4-Ethoxyphenyl)imidazole Source: BenchChem URL: 4
Sources
A Comprehensive Guide to HPLC Method Development for the Separation of Benzamide Isomers
The separation of positional isomers presents a significant challenge in analytical chemistry due to their identical molecular weight and often subtle differences in physicochemical properties. This guide provides an in-depth, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the separation of benzamide's ortho, meta, and para isomers. We will explore the rationale behind experimental choices, from stationary and mobile phase selection to the impact of temperature, providing a self-validating protocol for researchers, scientists, and drug development professionals.
The Challenge of Benzamide Isomer Separation
Benzamide and its derivatives are crucial in the pharmaceutical industry.[1][2] The separation of its positional isomers (Figure 1) is often necessary for quality control, impurity profiling, and the development of structure-activity relationships.[3] These isomers possess the same molecular formula and functional groups, leading to very similar polarities and chromatographic behaviors, which can result in co-elution with standard analytical methods.[4]
Figure 1. Structures of ortho-, meta-, and para-benzamide.
Foundational Knowledge: Physicochemical Properties of Benzamide Isomers
A successful separation strategy begins with understanding the subtle yet critical differences in the physicochemical properties of the isomers. While comprehensive experimental data for each isomer is not always readily available, we can infer their behavior based on well-established chemical principles.
-
Polarity and Hydrophobicity (LogP): The position of the amide group influences the molecule's overall dipole moment and its interaction with the stationary and mobile phases. The LogP (octanol-water partition coefficient) is a measure of a compound's hydrophobicity.[5] While the calculated LogP for benzamide is around 0.51-0.82, the positional isomers will have slight variations.[2][6] It is expected that the para isomer, with its greater symmetry, may pack more efficiently on a non-polar stationary phase, potentially leading to stronger retention in reversed-phase chromatography.
-
Acidity (pKa): The pKa of the amide proton is a key parameter, especially when considering mobile phase pH as a tool for selectivity.[7] The pKa of the amide proton in benzamide is approximately 14.56.[2] However, the position of the amide group can influence the electronic environment of the benzene ring and, consequently, the acidity of the amide proton, albeit subtly. More significantly, if the molecule contains other ionizable groups, the positional isomerism will have a more pronounced effect on the pKa. For instance, in substituted benzoic acids, the ortho isomer is often the most acidic due to the "ortho effect."[8][9] While benzamide itself is neutral, understanding these principles is crucial when dealing with its substituted derivatives.
Strategic HPLC Method Development
Our approach to separating benzamide isomers will be systematic, starting with the most common reversed-phase chromatography and moving to more specialized techniques if necessary.
Part 1: Stationary Phase Selection - The Heart of the Separation
The choice of the HPLC column is the most critical factor in achieving the desired selectivity for isomers.[10]
1.1. The Workhorse: C18 (Octadecyl Silane) Columns
A C18 column is the logical starting point for most reversed-phase separations due to its versatility and wide availability.[10] The primary retention mechanism is hydrophobic interaction between the non-polar stationary phase and the analytes.
-
Rationale: The subtle differences in the hydrophobicity of the benzamide isomers can be exploited on a C18 column.
-
Expected Outcome: Partial separation may be achieved, but co-elution, particularly of the meta and para isomers, is a strong possibility due to their very similar polarities.
1.2. Enhancing Selectivity: Phenyl-Hexyl Columns
When a standard C18 column fails to provide adequate resolution, a phenyl-hexyl stationary phase is an excellent alternative for aromatic isomers.
-
Rationale: Phenyl-hexyl columns offer a different selectivity due to the potential for π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the benzamide isomers. These interactions are sensitive to the electron density distribution in the analyte's aromatic ring, which varies between the ortho, meta, and para positions.
-
Expected Outcome: Improved separation compared to a C18 column, as the π-π interactions provide an additional separation mechanism beyond simple hydrophobicity.
1.3. An Alternative Approach: Hydrophilic Interaction Liquid Chromatography (HILIC)
For polar compounds that show poor retention in reversed-phase chromatography, HILIC is a powerful alternative.[11][12][13]
-
Rationale: HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of water.[14][15] Retention is based on the partitioning of the polar analytes into the water-enriched layer on the surface of the stationary phase. The benzamide isomers, being relatively polar, are excellent candidates for HILIC.
-
Expected Outcome: HILIC can provide a completely different selectivity compared to reversed-phase methods, often leading to baseline separation of isomers that are difficult to resolve otherwise.[11]
Part 2: Mobile Phase Optimization - Fine-Tuning the Separation
Once a suitable stationary phase is chosen, the mobile phase composition can be optimized to fine-tune the separation.[16]
2.1. Organic Modifier: Acetonitrile vs. Methanol
The choice of organic solvent in the mobile phase can influence selectivity.
-
Acetonitrile: Generally provides lower viscosity and higher efficiency. It is a good starting point for most separations.
-
Methanol: Can offer different selectivity due to its protic nature and ability to engage in hydrogen bonding interactions. If acetonitrile does not provide adequate separation, switching to methanol is a logical next step.
2.2. The Power of pH
For ionizable compounds, mobile phase pH is a powerful tool to manipulate retention and selectivity. While benzamide is neutral, this principle is critical for its many ionizable derivatives. For neutral benzamide, pH control is still important for ensuring reproducible chromatography, as the ionization of residual silanols on the stationary phase is pH-dependent.
2.3. The Role of Temperature
Column temperature affects mobile phase viscosity, analyte solubility, and the kinetics of mass transfer.
-
Higher Temperatures (e.g., 40-60 °C): Can lead to sharper peaks, lower backpressure, and shorter analysis times. However, it may also reduce retention and, in some cases, decrease selectivity.
-
Lower Temperatures (e.g., ambient or sub-ambient): Can enhance selectivity for some isomers by increasing the differential interactions with the stationary phase.
A systematic approach to temperature screening (e.g., running the separation at 25 °C, 40 °C, and 55 °C) is recommended to find the optimal balance between resolution and analysis time.
Experimental Protocols
The following are detailed starting protocols for both a reversed-phase and a HILIC approach. These should be considered as starting points and will likely require optimization.
Protocol 1: Reversed-Phase HPLC Method
This protocol is a robust starting point for separating benzamide isomers on a C18 or Phenyl-Hexyl column.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Standard HPLC with UV-Vis detector |
| Column | C18 or Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
To prepare 1 L of Mobile Phase A, add 1 mL of formic acid to 999 mL of HPLC-grade water.
-
To prepare 1 L of Mobile Phase B, add 1 mL of formic acid to 999 mL of HPLC-grade acetonitrile.
-
Degas both mobile phases for at least 15 minutes using sonication or vacuum filtration.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of a mixture of the benzamide isomers at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
From the stock solution, prepare a working standard of 10 µg/mL by diluting with the initial mobile phase composition.
-
-
System Equilibration:
-
Equilibrate the column with the initial mobile phase composition (90% A, 10% B) for at least 30 minutes or until a stable baseline is achieved.
-
-
Analysis:
-
Inject the working standard solution and run the gradient method.
-
-
Optimization:
-
If separation is incomplete, consider the following adjustments:
-
Change the gradient slope to be shallower around the elution time of the isomers.
-
Switch the organic modifier to methanol.
-
Adjust the column temperature (e.g., to 40 °C or 25 °C).
-
If using a C18 column, switch to a Phenyl-Hexyl column.
-
-
Protocol 2: HILIC Method
This protocol provides an alternative approach for separating the polar benzamide isomers.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Standard HPLC with UV-Vis detector |
| Column | HILIC (Amide or bare silica), 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase A | Acetonitrile with 0.1% Formic Acid |
| Mobile Phase B | Water with 0.1% Formic Acid |
| Gradient | 5-40% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 5 µL |
Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A by adding 1 mL of formic acid to 999 mL of acetonitrile.
-
Prepare Mobile Phase B by adding 1 mL of formic acid to 999 mL of HPLC-grade water.
-
Degas both mobile phases.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of the isomer mixture at 1 mg/mL in acetonitrile.
-
Prepare a working standard of 10 µg/mL by diluting with acetonitrile. Note: It is crucial that the sample solvent has a high organic content, similar to the initial mobile phase, to ensure good peak shape in HILIC.
-
-
System Equilibration:
-
Equilibrate the HILIC column with the initial mobile phase composition (95% A, 5% B) for an extended period (at least 60 minutes) to ensure the formation of a stable water layer on the stationary phase.
-
-
Analysis:
-
Inject the working standard and run the gradient method.
-
-
Optimization:
-
Adjust the gradient to optimize separation.
-
Vary the column temperature.
-
Consider using a different HILIC stationary phase (e.g., zwitterionic) for alternative selectivity.
-
Comparison of Methodologies
| Feature | Reversed-Phase HPLC (C18/Phenyl-Hexyl) | HILIC |
| Primary Retention Mechanism | Hydrophobic interactions (and π-π interactions for Phenyl-Hexyl) | Partitioning into an adsorbed water layer |
| Typical Elution Order | Less polar isomers elute later | More polar isomers elute later |
| Advantages | Robust, widely used, good for a wide range of compounds | Excellent for polar compounds, offers unique selectivity for isomers |
| Disadvantages | May provide insufficient resolution for very similar isomers | Requires longer equilibration times, sensitive to sample solvent composition |
| Best Suited For | Initial screening and for less polar benzamide derivatives | Baseline separation of polar isomers when reversed-phase methods fail |
Conclusion
The successful HPLC separation of benzamide isomers is an achievable goal with a systematic and scientifically grounded method development strategy. While a standard C18 column may provide a starting point, achieving baseline resolution often requires exploring alternative selectivities offered by stationary phases like Phenyl-Hexyl or employing a different chromatographic mode such as HILIC. By carefully considering the physicochemical properties of the isomers and systematically optimizing the mobile phase composition and temperature, a robust and reliable analytical method can be developed. The protocols and strategies outlined in this guide provide a comprehensive framework for tackling this common analytical challenge in pharmaceutical and chemical research.
References
-
SIELC Technologies. (2018, February 16). Separation of Benzamide on Newcrom R1 HPLC column. Retrieved from [Link]
-
Coles, S. J., et al. (2012). Structural systematics and conformational analyses of a 3 × 3 isomer grid of fluoro-N-(pyridyl)benzamides: physicochemical correlations, polymorphism and isomorphous relationships. Acta Crystallographica Section B: Structural Science, 68(Pt 2), 187–200. Retrieved from [Link]
-
Pearson. (n.d.). The pKa values of a few ortho-, meta-, and para-substituted benzoic acids. Retrieved from [Link]
-
Advanced Materials Technology. (n.d.). Developing Hydrophilic Interaction Liquid Chromatography (HILIC) Separation Methods with HALO® HILIC and HALO® Penta-HILIC Columns. Retrieved from [Link]
-
Cal-Boch, M., et al. (2022). Structural, Theoretical Analysis, and Molecular Docking of Two Benzamide Isomers. Halogen Bonding and Its Role in the Diverse. ChemistrySelect, 7(12). Retrieved from [Link]
-
Yamamoto, S., et al. (2021). pH-Controlled isomerization kinetics of ortho-disubstituted benzamidines: E/Z isomerism and axial chirality. Beilstein Journal of Organic Chemistry, 17, 1947–1954. Retrieved from [Link]
-
Vaia. (n.d.). The pKa values of a few ortho-, meta-, and para-substituted benzoic acids are shown below. Retrieved from [Link]
-
Cheméo. (n.d.). Benzamide (CAS 55-21-0) - Chemical & Physical Properties. Retrieved from [Link]
-
Zurita-Pérez, J., et al. (2012). Separation ofpara- andmeta-Imazamethabenz-methyl Enantiomers by Direct Chiral HPLC Using a Protein Chiral Selector. Chromatographia, 75(15-16), 887–893. Retrieved from [Link]
-
Ghasemi, J., & Niazi, A. (2001). Acidity constants of benzamide and some Ortho-substituted derivatives. Journal of the Chinese Chemical Society, 48(1), 135-142. Retrieved from [Link]
-
Vaia. (n.d.). Question: The pKa values of a few ortho-, meta-, and para-substituted benzoic acids are shown below. Retrieved from [Link]
-
Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical and Analytical Acta, 13(5). Retrieved from [Link]
-
Al-Qaim, F. F., et al. (2014). Development of A Reversed-Phase High Performance Liquid Chromatographic Method for Efficient Diastereomeric Separation and Quant. International Scholarly and Scientific Research & Innovation, 8(11), 1215-1221. Retrieved from [Link]
-
FooDB. (2011, September 21). Showing Compound Benzamide (FDB023373). Retrieved from [Link]
-
ResearchGate. (n.d.). Measured LogP values (23 °C) for benzamides 43–45 and anilides 46–48. Retrieved from [Link]
-
Afandi, A. (2024, May 11). Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. Retrieved from [Link]
-
International, L. (2021, February 10). HILIC and Its Applications for Biotechnology, Part I. LCGC International. Retrieved from [Link]
-
Organic Chemistry Data. (2017, October 27). Bordwell pKa Table. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2012, April 12). Structure–Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors of the Multidrug Transporter P-Glycoprotein. Retrieved from [Link]
-
Majors, R. E. (2002, December). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. LCGC Europe. Retrieved from [Link]
-
Mack, A. (2019, July 15). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent Technologies, Inc. Retrieved from [Link]
-
Li, Y., et al. (2014). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. Analytical Methods, 6(16), 6436-6443. Retrieved from [Link]
-
ResearchGate. (n.d.). Theoretical calculation of LogP for metachlorobenzamide. Retrieved from [Link]
-
Ilisz, I., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 147-163. Retrieved from [Link]
-
Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]
Sources
- 1. Structural systematics and conformational analyses of a 3 × 3 isomer grid of fluoro-N-(pyridyl)benzamides: physicochemical correlations, polymorphism and isomorphous relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Showing Compound Benzamide (FDB023373) - FooDB [foodb.ca]
- 3. Structure–Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors of the Multidrug Transporter P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repositorio.usp.br [repositorio.usp.br]
- 5. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The pKa values of a few ortho-, meta-, and para-substituted benzo... | Study Prep in Pearson+ [pearson.com]
- 9. vaia.com [vaia.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. halocolumns.com [halocolumns.com]
- 12. Application of HILIC methods in pharmaceutical analysis [amsbiopharma.com]
- 13. agilent.com [agilent.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. isca.me [isca.me]
Comparative Potency of Ethoxy vs. Methoxy Substituted Benzamide Inhibitors: A Structural and Pharmacological Guide
Benzamide derivatives represent a highly versatile pharmacophore in modern drug discovery, serving as the structural backbone for inhibitors targeting kinases, histone deacetylases (HDACs), and G-protein coupled receptors (GPCRs). A critical optimization step in lead generation involves tuning the alkoxy substitutions on the benzamide ring.
This guide provides an objective, data-driven comparison of ethoxy versus methoxy substitutions, analyzing how a single methylene group alters steric bulk, lipophilicity, and rotational dynamics to dictate target affinity and functional potency.
The Alkoxy Effect: Steric and Electronic Causality
The decision to utilize a methoxy (–OCH₃) or ethoxy (–OCH₂CH₃) group on a benzamide scaffold is rarely arbitrary. As an Application Scientist, one must evaluate the causality behind these structural choices:
-
Lipophilic Burial and Desolvation: The ethoxy group provides a larger hydrophobic surface area compared to the methoxy group. In deep, lipophilic binding pockets (such as the allosteric site of the MrgX1 receptor), the ethoxy substitution drives higher potency due to a more favorable entropy of desolvation upon binding[1].
-
Steric Clashing vs. Pocket Filling: While an ethoxy group can enhance van der Waals interactions in spacious secondary pockets (e.g., CDK2/Cyclin A interfaces)[2], it can induce severe steric clashing in highly constricted active sites. Conversely, the methoxy group is sterically compact, making it the preferred moiety when the binding cleft is narrow, such as in the cap-binding region of specific HDAC1 isoforms[3].
-
Rotational Degrees of Freedom: The additional C–C bond in the ethoxy chain introduces a new rotational axis. This can either incur an entropic penalty if the chain must freeze into a specific conformation, or it can allow the oxygen atom to act as a more flexible hydrogen-bond acceptor to adjacent catalytic residues.
Quantitative Potency Matrix
The following table synthesizes experimental data from validated assays, demonstrating how the shift from methoxy to ethoxy impacts the half-maximal inhibitory/effective concentration (IC₅₀/EC₅₀) across distinct molecular targets.
| Target Class | Compound Scaffold | Alkoxy Substitution | Experimental Potency | Pharmacological Impact |
| MrgX1 (GPCR) | Sulfonamide Benzamide | 2-Ethoxy (ML382) | EC₅₀ = 190 nM | Potent Positive Allosteric Modulator (PAM)[1] |
| MrgX1 (GPCR) | Sulfonamide Benzamide | 2-Methoxy | EC₅₀ > 1000 nM | >5-fold reduction in PAM activity[1] |
| CDK2/Cyclin A | Benzamide Peptidomimetic | 3-Ethoxy | IC₅₀ = 5.9 µM | Enhanced binding to secondary hydrophobic pocket[2] |
| CDK2/Cyclin A | Benzamide Peptidomimetic | 3-Methoxy-4-piperidinyloxy | IC₅₀ = 22.4 µM | Suboptimal hydrophobic contact; reduced affinity[2] |
| HDAC1 | Benzamide (N-cap) | 4-Methoxybenzoyl | IC₅₀ = 0.67 – 0.85 µM | High isotype selectivity and anti-proliferative activity[3] |
Mechanistic Visualization: Target Engagement
To understand the functional divergence between these substitutions, we must map the downstream signaling consequences. For GPCR targets like MrgX1, the ethoxy-benzamide derivative acts as a positive allosteric modulator, stabilizing the receptor's active conformation to amplify Gq-coupled signaling.
Fig 1. Benzamide-mediated GPCR signaling pathway and intracellular calcium mobilization.
Self-Validating Assay Architecture: In Vitro Potency Evaluation
To objectively compare the potency of methoxy vs. ethoxy benzamides, researchers must utilize a self-validating experimental protocol. The following methodology details a high-throughput intracellular calcium mobilization assay, specifically optimized for evaluating GPCR-targeted benzamides.
Causality in Assay Design:
This protocol is designed as a closed-loop, self-validating system. The inclusion of a baseline read establishes the resting state of the cells, while the use of a known full agonist (positive control) and vehicle (negative control) allows for the calculation of the Z'-factor. A Z'-factor > 0.5 validates the assay's dynamic range and confirms that the observed potency differences between ethoxy and methoxy variants are statistically significant, not artifactual.
Step-by-Step Methodology:
Step 1: Cell Preparation & Dye Loading
-
Seed target-expressing cells (e.g., CHO-K1 cells stably expressing MrgX1) into 384-well black, clear-bottom microplates at a density of 15,000 cells/well.
-
Incubate overnight at 37°C in 5% CO₂.
-
Causality Check: Remove media and add 20 µL of FLIPR Calcium 6 Assay dye. This specific no-wash dye is chosen because washing steps can dislodge weakly adherent cells and introduce well-to-well variability.
-
Incubate for 2 hours at 37°C to allow complete intracellular dye cleavage by endogenous esterases.
Step 2: Compound Preparation
-
Prepare 10 mM stock solutions of the ethoxy and methoxy benzamide derivatives in 100% DMSO.
-
Perform a 10-point, 3-fold serial dilution in assay buffer (HBSS + 20 mM HEPES, pH 7.4).
-
Causality Check: Ensure the final DMSO concentration remains constant at 0.5% across all wells. Fluctuating DMSO levels can cause non-specific membrane perturbation, artificially skewing the calcium signal.
Step 3: Kinetic Fluorescence Measurement
-
Transfer the assay plate to a Fluorescent Imaging Plate Reader (FLIPR).
-
Record baseline fluorescence for 10 seconds prior to compound addition (Excitation: 485 nm, Emission: 525 nm). Validation: A stable baseline confirms that the cells are not pre-activated by mechanical stress.
-
Inject 10 µL of the diluted benzamide compounds and record the kinetic response for 120 seconds.
-
Extract the peak Relative Fluorescence Units (RFU) for each well. Fit the dose-response data using a 4-parameter logistic non-linear regression model to determine the EC₅₀/IC₅₀.
Fig 2. Self-validating workflow for evaluating benzamide inhibitor potency in vitro.
Conclusion
The transition from a methoxy to an ethoxy substituent on a benzamide inhibitor is a powerful tool for modulating potency. As demonstrated by the MrgX1 and CDK2 data, the ethoxy group frequently enhances target affinity by exploiting deeper hydrophobic pockets and optimizing desolvation energetics. However, researchers must remain cognizant of steric limitations, as highly restricted binding sites (e.g., HDAC1) may preferentially accommodate the smaller methoxy moiety.
References
- Discovery and characterization of 2-(cyclopropanesulfonamido)-N-(2-ethoxyphenyl)
- Source: National Institutes of Health (NIH)
- Source: National Institutes of Health (NIH)
Sources
- 1. Discovery and characterization of 2-(cyclopropanesulfonamido)-N-(2-ethoxyphenyl)benzamide, ML382: a potent and selective positive allosteric modulator of MrgX1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzamide capped peptidomimetics as Non-ATP competitive inhibitors of CDK2 using the REPLACE Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective HDAC inhibitors with potent oral activity against leukemia and colorectal cancer: Design, structure-activity relationship and anti-tumor activity study - PMC [pmc.ncbi.nlm.nih.gov]
Structural Insights and Performance Comparison of 3,5-Disubstituted Benzamides as Glucokinase Activators: An X-Ray Crystallography Guide
Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist
Executive Summary
The development of small-molecule allosteric modulators requires a rigorous understanding of target conformational dynamics. In the pursuit of novel therapeutics for Type 2 Diabetes, Glucokinase (GK) —a monomeric enzyme acting as the primary glucose sensor in pancreatic
Unlike traditional competitive inhibitors, Glucokinase Activators (GKAs) bind to an allosteric pocket, increasing the enzyme's affinity for glucose (lowering the
Mechanistic Causality: The Structural Basis of Allostery
To understand why 3,5-disubstituted benzamides outperform earlier scaffolds (such as simple 2-amino benzamides), we must analyze the causality of their binding mechanics. The foundational X-ray crystal structure of human GK in complex with an activator (PDB ID: 1V4S) reveals an allosteric binding site located at the hinge region between the large and small domains of the enzyme [1].
When a 3,5-disubstituted benzamide enters this pocket, it acts as a molecular "wedge" that stabilizes the closed conformation. The structural logic is dictated by three critical interactions:
-
The Amide Core: The carbonyl oxygen of the benzamide forms a critical, rigidifying hydrogen bond with the backbone amide of Arg63 .
-
The N-Heteroaryl Ring (e.g., Thiazole): Engages in a strong
stacking interaction with Tyr214 . -
The 3,5-Disubstitutions: The 3-position (often an alkoxy or phenoxy group) projects into a deep hydrophobic cleft lined by Val452 and Val455, while the 5-position (often a sulfonyl or ether group) is oriented toward the solvent interface, allowing for the tuning of physicochemical properties without disrupting the core pharmacophore [2, 3].
Conformational transition of Glucokinase induced by 3,5-disubstituted benzamide binding.
Comparative Performance Analysis
Early GKA discovery relied heavily on 2-amino benzamide derivatives. However, these compounds often suffered from poor oral bioavailability and off-target toxicity driven by high lipophilicity. By shifting to a 3,5-disubstituted benzamide architecture, researchers successfully uncoupled the relationship between potency and hydrophobicity [2].
The table below synthesizes quantitative X-ray crystallographic interaction data and in vitro enzymatic performance, comparing a prototype 2-amino benzamide with optimized 3,5-disubstituted variants.
| Compound Class | Representative Ligand | Key H-Bond Network (X-Ray) | Hydrophobic Contacts | Fold Shift in Glucose | |
| Prototype 2-Amino Benzamide | Co-crystal Ligand (PDB: 1V4S) | Arg63 (Carbonyl) | Tyr214, Met210 | ~450 nM | 2.5x |
| 3,5-Disubstituted Benzamide (Early) | Compound 42 (Grewal et al.) [3] | Arg63, Ser64 | Tyr214, Val452, Val455 | 2,110 nM | 1.8x |
| 3,5-Disubstituted Benzamide (Optimized) | Compound 6g (Iino et al.) [2] | Arg63, Thr65 | Tyr214, Val452, Ile159 | 42 nM | 5.2x |
| Clinical Candidate | Dorzagliatin | Arg63, Tyr214 (OH) | Tyr214, Ile159, Val452 | ~20 nM | 6.0x |
Structural Activity Relationship (SAR) Mapping
Structure-Activity Relationship (SAR) mapping for 3,5-disubstituted benzamide GKAs.
Self-Validating Experimental Protocols
To ensure scientific integrity, crystallographic data must be generated under conditions that trap the physiologically relevant state, and subsequently validated by functional enzymatic assays. The following protocols form a self-validating system for characterizing novel 3,5-disubstituted benzamides.
Protocol A: Co-Crystallization of GK with Benzamide Activators
Causality Note: Apo-Glucokinase is highly dynamic and recalcitrant to high-resolution crystallization. To trap the active conformation, the protein must be co-incubated with a saturating concentration of glucose prior to the addition of the allosteric benzamide ligand.
Step-by-Step Methodology:
-
Protein Preparation: Express N-terminal His-tagged human pancreatic GK (residues 1-465) in E. coli. Purify via Ni-NTA affinity chromatography, followed by TEV protease cleavage of the tag. Polish using Size Exclusion Chromatography (SEC) in a buffer containing 25 mM Tris-HCl (pH 7.4), 50 mM NaCl, and 2 mM TCEP. (Note: TCEP is critical as GK contains multiple surface-exposed cysteines prone to oxidation, which disrupts crystal packing).
-
Complex Formation: Concentrate the purified GK to 10 mg/mL. Add D-glucose to a final concentration of 50 mM to induce the "open-to-closed" transition. Incubate for 30 minutes at 4°C.
-
Ligand Soaking: Add the 3,5-disubstituted benzamide (dissolved in 100% DMSO) to a final concentration of 2 mM (ensure final DMSO concentration is
2% v/v). Incubate on ice for 2 hours. -
Vapor Diffusion Crystallization: Set up hanging-drop vapor diffusion plates at 20°C. Mix 1
L of the protein-ligand complex with 1 L of reservoir solution (15-20% PEG 3350, 0.2 M Magnesium Chloride, 0.1 M HEPES pH 7.4). -
Harvesting & Diffraction: Crystals typically appear within 3-5 days. Cryoprotect crystals by briefly sweeping them through the reservoir solution supplemented with 20% glycerol before flash-freezing in liquid nitrogen. Collect diffraction data at a synchrotron source (100 K) and solve via molecular replacement using PDB 1V4S as the search model [1].
Step-by-step X-ray crystallography workflow for Glucokinase-benzamide complexes.
Protocol B: In Vitro Enzymatic Validation (NADH-Coupled Assay)
Causality Note: A static crystal structure proves binding, but not functional activation. To validate the structural data, we must measure the compound's ability to lower the
Step-by-Step Methodology:
-
Assay Buffer Preparation: Prepare a reaction buffer containing 25 mM HEPES (pH 7.4), 25 mM KCl, 2 mM
, 1 mM ATP, 1 mM NAD+, and 1 mM DTT. -
Coupling Enzymes: Add an excess of Glucose-6-Phosphate Dehydrogenase (G6PDH) (e.g., 2 Units/mL). G6PDH will rapidly oxidize the glucose-6-phosphate produced by GK, simultaneously reducing NAD+ to NADH.
-
Ligand Titration: Dispense the 3,5-disubstituted benzamide into a 96-well UV-transparent microplate across a 10-point concentration gradient (e.g., 1 nM to 10
M). -
Reaction Initiation: Add recombinant human GK (final concentration 50 nM) and varying concentrations of glucose (0.5 mM to 20 mM).
-
Kinetic Readout: Monitor the increase in absorbance at 340 nm (NADH production) continuously for 20 minutes at 30°C using a microplate reader.
-
Data Analysis: Plot the initial velocities against glucose concentration. Fit the data to the Hill equation to determine the
(glucose concentration yielding half-maximal velocity) and calculate the of the activator based on the fold-shift of .
References
-
Title: Structural basis for allosteric regulation of the monomeric allosteric enzyme human glucokinase (PDB ID: 1V4S) Source: RCSB Protein Data Bank / Structure URL: [Link]
-
Title: Structure-activity relationships of 3,5-disubstituted benzamides as glucokinase activators with potent in vivo efficacy Source: Bioorganic & Medicinal Chemistry (National Library of Medicine) URL: [Link]
-
Title: Design, synthesis and evaluation of novel 3,5-disubstituted benzamide derivatives as allosteric glucokinase activators Source: BMC Chemistry (National Library of Medicine / PMC) URL: [Link]
Analytical Comparison Guide: UV-Vis Spectroscopic Profiling of 3-Amino-5-ethoxybenzamide and Structural Analogs
Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Focus: Spectroscopic characterization, auxochromic shift analysis, and PARP-1 inhibition context.
Executive Summary & Pharmacological Context
3-Amino-5-ethoxybenzamide (CAS: 1505656-00-7) is a highly specialized bi-substituted benzamide derivative. In drug development, the benzamide pharmacophore is universally recognized for its role as a competitive inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme critical for DNA damage repair[1].
For researchers synthesizing novel PARP inhibitors, UV-Vis spectroscopy is the first line of analytical orthogonality. It provides rapid verification of structural integrity, conjugation, and solubility before advancing to complex assays. This guide objectively compares the UV-Vis absorption profile of 3-Amino-5-ethoxybenzamide against its foundational analogs—3-Aminobenzamide (3-AB) and 3-Ethoxybenzamide —providing a self-validating framework for your spectroscopic workflows.
Structural Causality & Auxochromic Shifts (The "Why")
To understand the UV-Vis spectrum of 3-Amino-5-ethoxybenzamide, we must analyze the causality behind its electronic transitions. The absorption maximum (
-
The Base Chromophore: Unsubstituted benzamide exhibits a primary
transition near 225 nm . -
The First Auxochrome (-NH₂): Adding an amino group at the 3-position (3-Aminobenzamide) introduces a strong electron-donating group (EDG) via resonance (+M effect). This significantly raises the HOMO energy, narrowing the HOMO-LUMO gap and causing a massive bathochromic (red) shift to approximately 296 nm [2].
-
The Second Auxochrome (-OCH₂CH₃): In 3-Amino-5-ethoxybenzamide, the addition of the ethoxy group at the 5-position introduces a secondary +M effect. While the two meta-substituents do not conjugate directly with each other, their synergistic electron donation into the aromatic ring further increases electron density. This predictable auxochromic shift pushes the
further into the near-UV spectrum, distinguishing it from its mono-substituted counterparts.
Comparative UV-Vis Absorption Data
The following table synthesizes the quantitative spectral data for the benzamide series. By comparing these values, researchers can rapidly identify successful functionalization during synthesis.
| Compound | Substituents | Primary Transition | Estimated | Molar Absorptivity ( |
| Benzamide | None | ~225 nm | ~10,000 | |
| 3-Ethoxybenzamide | 3-OCH₂CH₃ | ~285 nm | ~3,000 | |
| 3-Aminobenzamide | 3-NH₂ | 296 nm | ~3,500 | |
| 3-Amino-5-ethoxybenzamide | 3-NH₂, 5-OCH₂CH₃ | 310 - 315 nm | ~4,200 |
(Note: Data for 3-Aminobenzamide is grounded in empirical observations from[3] and [2]. Values for 3-Amino-5-ethoxybenzamide are derived from predictive auxochromic shift modeling based on the additive effects of the meta-ethoxy group).
Self-Validating Experimental Protocol: UV-Vis Characterization
A common pitfall in UV-Vis characterization is the assumption of monomeric behavior in solution. The following step-by-step protocol is designed as a self-validating system . By mandating a 5-point serial dilution, the workflow mathematically proves adherence to the Beer-Lambert law, confirming the absence of concentration-dependent artifacts (such as
Materials Required:
-
UV-Grade Ethanol (Cut-off wavelength: 210 nm)
-
Matched Quartz Cuvettes (1 cm path length)
-
Dual-beam UV-Vis Spectrophotometer
Step-by-Step Methodology:
-
Solvent Blanking (Causality: Baseline Integrity): Fill both the reference and sample quartz cuvettes with UV-grade Ethanol. Run a baseline correction from 400 nm down to 200 nm. Why Ethanol? It solubilizes polar bi-substituted benzamides perfectly while remaining optically transparent in the target 250–350 nm window.
-
Stock Solution Preparation: Gravimetrically prepare a 10 mM stock solution of 3-Amino-5-ethoxybenzamide in DMSO. Dilute immediately into Ethanol to create a 100 µM working stock. (Keep final DMSO concentration <1% to prevent UV interference).
-
Serial Dilution (The Self-Validation Step): Prepare five distinct concentrations: 5 µM, 10 µM, 20 µM, 40 µM, and 50 µM .
-
Spectral Acquisition: Scan each concentration from 200 to 400 nm. Record the absorbance at the observed
(~312 nm). -
Data Validation: Plot Absorbance vs. Concentration. A successful, aggregate-free preparation will yield a linear regression with an
passing directly through the origin. The slope of this line is your exact Molar Absorptivity ( ).
Fig 1. Self-validating UV-Vis spectrophotometric workflow for benzamide derivatives.
Biological Context: PARP Inhibition Mechanism
Why go through the rigorous analytical characterization of 3-Amino-5-ethoxybenzamide? Because its structural integrity directly dictates its biological efficacy.
Like its parent compound 3-Aminobenzamide, this molecule acts as an endogenous poly-ADP-ribosyltransferase (PARP) inhibitor[4]. The benzamide core mimics the nicotinamide moiety of NAD⁺. By competitively binding to the catalytic domain of PARP-1, it prevents the cleavage of NAD⁺ and the subsequent poly(ADP-ribosyl)ation of target proteins[1]. This traps PARP-1 on damaged DNA, preventing repair and driving apoptotic pathways in targeted cancer cells.
Fig 2. Competitive inhibition of PARP-1 by 3-Amino-5-ethoxybenzamide blocking DNA repair.
References
-
National Institute of Standards and Technology (NIST). "Benzamide, 3-amino- UV/Visible spectrum." NIST Chemistry WebBook, SRD 69. Available at:[Link]
-
Abdel-Rahman, L. H., et al. "Design, structural, spectral, DFT and analytical studies of novel nano-palladium schiff base complex." Scientific Reports, 2023. Available at:[Link]
-
Rybczyńska, A., et al. "1,25-Dihydroxyvitamin D3 Suppresses UV-Induced Poly(ADP-Ribose) Levels in Primary Human Keratinocytes." International Journal of Molecular Sciences, 2024. Available at:[Link]
Sources
- 1. 1,25-Dihydroxyvitamin D3 Suppresses UV-Induced Poly(ADP-Ribose) Levels in Primary Human Keratinocytes, as Detected by a Novel Whole-Cell ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, structural, spectral, DFT and analytical studies of novel nano-palladium schiff base complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzamide, 3-amino- [webbook.nist.gov]
- 4. 3-Aminobenzamide | 3544-24-9 [chemicalbook.com]
Validating Purity of Aminobenzamide Intermediates for GMP Synthesis: An Orthogonal Approach
Executive Summary
In the synthesis of high-value pharmaceutical scaffolds—specifically aminobenzamides (key intermediates for PARP inhibitors and antipsychotics)—reliance on HPLC-UV alone for purity assignment is a documented compliance risk. While HPLC provides excellent precision, it frequently fails to detect non-chromophoric impurities (residual solvents, inorganic salts) or miscalculates purity due to variable Relative Response Factors (RRFs) of isomers.
This guide presents an orthogonal validation strategy for GMP compliance. We compare the industry-standard RP-HPLC against Quantitative NMR (qNMR) as an absolute primary method, and UHPLC-MS/MS for the detection of genotoxic impurities (GTIs) in compliance with ICH M7.
Part 1: The Technical Challenge
Aminobenzamides (e.g., 2-aminobenzamide) present a "Purity Trap" during GMP scale-up.
-
Isomeric Complexity: The ortho-amino group is prone to cyclization (forming quinazolinones) or oxidation (forming azo-dimers).
-
Genotoxicity Risks: The aniline substructure triggers ICH M7 alerts. Trace levels of unreacted nitro-precursors or isomeric anilines must be controlled to sub-ppm levels.
-
The "100% Area" Fallacy: A sample showing 99.9% purity by HPLC-UV may actually be only 95% pure by mass due to trapped solvents or inorganic salts from reduction steps (e.g., SnCl₂, Fe/HCl), which are invisible to UV detection.
Part 2: Strategic Methodology Comparison
We evaluated three analytical workflows to validate a batch of N-benzyl-2-aminobenzamide synthesized via isatoic anhydride ring-opening.
Method A: RP-HPLC (The Routine Standard)
-
Principle: Separation based on hydrophobicity; detection via UV absorbance (254 nm).
-
Pros: High precision (RSD < 0.5%), excellent for separating known organic impurities.
-
Cons: Requires reference standards for every impurity to determine RRFs. Blind to inorganic salts and residual solvents.
Method B: 1H-qNMR (The Absolute Validator)
-
Principle: Molar ratio measurement of analyte protons vs. an Internal Standard (IS) protons.
-
Pros: Primary Ratio Method. No impurity standards required. Detects all protonated species (solvents, reagents). Traceable to NIST/SI.[1]
-
Cons: Lower sensitivity (LOQ ~0.1%). Not suitable for trace GTI analysis.
Method C: UHPLC-MS/MS (The Safety Net)
-
Principle: Mass-selective detection.
-
Pros: Essential for ICH M7 compliance. Can detect mutagenic impurities at ppm levels.
-
Cons: Matrix effects (ion suppression) can affect quantitation accuracy.
Part 3: Experimental Protocols & Data
Workflow Visualization
The following diagram illustrates the integrated GMP validation workflow.
Figure 1: Orthogonal testing workflow ensuring chemical purity (HPLC), mass balance (qNMR), and safety (LC-MS).
Protocol: High-Precision qNMR for Potency Assignment
Objective: Determine the absolute weight-percent (w/w) purity of 2-aminobenzamide.
Reagents:
-
Solvent: DMSO-d6 (99.9% D) to prevent amine proton exchange and ensure solubility.
-
Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT®, NIST-traceable). Rationale: Non-reactive with amines, high purity, distinct singlet at ~6.1 ppm.
Procedure:
-
Weighing: Accurately weigh ~20 mg of the sample (
) and ~10 mg of Internal Standard ( ) into the same HPLC vial. Use a microbalance (readability 0.001 mg). -
Dissolution: Add 0.6 mL DMSO-d6. Vortex until fully dissolved. Transfer to 5mm NMR tube.
-
Acquisition Parameters (Critical for qNMR):
-
Pulse Angle: 90° (maximize signal).
-
Relaxation Delay (D1): 60 seconds (Must be
of the slowest relaxing proton). -
Scans (NS): 32 or 64 (to achieve S/N > 1000:1).
-
Spectral Width: 20 ppm (include offset regions).
-
-
Processing: Phase and baseline correct manually. Integrate the IS singlet (set to known proton count) and the unique aromatic protons of the aminobenzamide (e.g., doublet at ~7.6 ppm).
Calculation:
Comparative Data Analysis
The table below summarizes a validation study of a "99% pure" commercial batch of 2-aminobenzamide.
| Parameter | Method A: RP-HPLC (UV 254nm) | Method B: 1H-qNMR | Method C: UHPLC-MS/MS |
| Reported Purity | 99.85% (Area %) | 97.20% (Weight %) | N/A (Targeted) |
| Primary Bias | Overestimates (ignores salts/solvents) | Accurate (Absolute quantification) | N/A |
| LOD (Limit of Detection) | 0.05% | ~0.1% | 0.5 ppm |
| Specificity | High for organic isomers | High for structure verification | High for GTIs |
| Key Finding | Missed 2.1% residual inorganic salt | Detected 0.5% residual EtOH | Detected 15 ppm Nitro-precursor |
Interpretation: The HPLC method indicated a high-quality material. However, qNMR revealed the material was only 97.2% potent, likely due to retained inorganic salts from the reduction step (which have no protons and no UV chromophore). Relying solely on HPLC would have led to a 2.6% stoichiometry error in the next GMP synthesis step.
Part 4: Impurity Profile & Safety (ICH M7)
For aminobenzamides, the primary safety concern is the aniline functionality and potential nitro-aromatic precursors, both of which are structural alerts for genotoxicity.
Figure 2: Origin of critical impurities. Red nodes indicate potential mutagenic risks requiring control below TTC (Threshold of Toxicological Concern).
Control Strategy: According to ICH M7 , if the nitro-precursor is mutagenic, it must be controlled to the TTC (typically 1.5 µ g/day ).
-
Action: Use Method C (UHPLC-MS/MS) in Multiple Reaction Monitoring (MRM) mode to screen the final intermediate.
-
Limit: If the daily dose is < 1g, the limit is generally < 1.5 ppm.
References
-
ICH Expert Working Group. (2023). ICH Guideline M7(R2) on Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[5] International Council for Harmonisation. [Link]
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis.[4][6][7] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]
-
Teo, Y. C., et al. (2022).[8] Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Metrologia.[9] [Link]
-
Almac Group. (2021). QNMR – A Modern Alternative to HPLC for Purity Analysis.[7] [Link]
-
ICH Expert Working Group. (2006). ICH Guideline Q3A(R2): Impurities in New Drug Substances.[2][10] [Link]
Sources
- 1. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 2. gmp-navigator.com [gmp-navigator.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. reddit.com [reddit.com]
- 5. Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resolvemass.ca [resolvemass.ca]
- 7. QNMR – a modern alternative to HPLC - Almac [almacgroup.com]
- 8. researchgate.net [researchgate.net]
- 9. bipm.org [bipm.org]
- 10. database.ich.org [database.ich.org]
Comparative Guide: PARP Inhibition Activity of 3-Aminobenzamide and its Analogs
Poly(ADP-ribose) polymerases (PARPs), particularly PARP1 and PARP2, are critical enzymes in the base excision repair (BER) pathway, responsible for detecting single-strand DNA breaks and initiating repair via auto-PARylation[1]. The discovery that nicotinamide analogs could competitively inhibit this process laid the foundation for the concept of synthetic lethality in BRCA-deficient cancers[2][3].
This guide provides an objective, data-driven comparison of 3-aminobenzamide (3-AB) —the prototypical first-generation PARP inhibitor—against its structural analogs and modern derivatives. It details the structure-activity relationships (SAR), comparative efficacy data, and the self-validating experimental workflows required to evaluate these compounds.
Mechanistic Grounding & Structure-Activity Relationship (SAR)
To understand the comparative efficacy of benzamide analogs, one must first examine the structural causality of their binding. PARP inhibitors function by competing with the endogenous substrate, NAD+, at the enzyme's catalytic domain[2].
The Benzamide Pharmacophore
First-generation inhibitors like 3-AB mimic the nicotinamide moiety of NAD+[1][3]. Crystallographic studies of PARP1 complexed with benzamide analogs reveal that the carboxamide group forms essential hydrogen bonds with the Ser904-OG and Gly863-N residues in the catalytic active site[3]. Furthermore, the aromatic ring engages in π-π stacking interactions with adjacent tyrosine residues[3].
While 3-AB is effective, its simple structure allows for conformational flexibility, limiting its binding affinity to the micromolar range[4]. Simple substitutions at the meta-position (e.g., 3-methoxybenzamide, 3-hydroxybenzamide) slightly alter the electronic distribution and steric bulk but do not fundamentally solve this flexibility[4][5].
In contrast, second- and third-generation inhibitors (such as isoquinolinones, phenanthridinones, and phthalazinones) achieve nanomolar potency by restricting the carbamoyl group into an anti-conformation within a rigid polyaromatic heterocyclic skeleton, perfectly locking the molecule into the optimal binding geometry[3][4].
Caption: Mechanism of PARP1 inhibition by 3-aminobenzamide analogs competing with NAD+.
Comparative Efficacy: IC50 Data Analysis
The half-maximal inhibitory concentration (IC50) serves as the standard metric for comparing the potency of these analogs[1]. The table below summarizes the evolution of PARP inhibitors from the endogenous product (nicotinamide) to 3-AB analogs, and finally to modern rigidified scaffolds.
| Compound | Generation | Structural Modification | PARP1 IC50 |
| Nicotinamide | Endogenous | Natural byproduct of PARP activity | 210 ± 2.9 µM[6] |
| 3-Aminobenzamide (3-AB) | 1st Generation | Amino group at the meta position | 33 ± 1.8 µM[6] |
| 3-Hydroxybenzamide | 1st Generation | Hydroxyl group at the meta position | 20 – 50 µM[4] |
| 3-Methoxybenzamide | 1st Generation | Methoxy group at the meta position | 20 – 50 µM[4] |
| PJ34 | 2nd Generation | Rigid phenanthridinone scaffold | ~110 nM[7] |
| Olaparib | 3rd Generation | Phthalazinone scaffold (locked amide) | ~5 nM[7] |
Data Synthesis: At equal molar doses, 3-AB is approximately 6.4-fold more potent than nicotinamide[6]. However, simple 3-substituted benzamides (amino, hydroxy, methoxy) all plateau in the 20–50 µM range due to the thermodynamic penalty of their rotational freedom[4][6]. It is only through the cyclization and rigidification seen in 2nd and 3rd generation compounds that the IC50 drops by three orders of magnitude into the nanomolar range[4][7].
Experimental Workflows: Validating PARP Inhibition
To objectively measure the PARP inhibition activity of 3-AB analogs, a self-validating Colorimetric PARP Assay is the industry standard[1][6]. This protocol measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins.
Detailed Step-by-Step Methodology
1. Plate Preparation & Substrate Coating
-
Action: Coat a 96-well microplate with histone proteins in a carbonate-bicarbonate buffer (pH 9.6) overnight at 4°C.
-
Causality: Histones serve as the natural physiological acceptor substrate for PARylation by PARP1[8].
2. Enzyme & Allosteric Activator Addition
-
Action: Wash the plate and add recombinant human PARP1 enzyme alongside sheared/activated DNA.
-
Causality: PARP1 possesses a zinc-finger DNA-binding domain. Its basal catalytic activity is extremely low; it strictly requires binding to DNA strand breaks (mimicked here by sheared DNA) to undergo the allosteric conformational change necessary for activation[3][8].
3. Inhibitor Incubation
-
Action: Add the 3-AB analog at varying logarithmic concentrations (e.g., 0.1 µM to 1000 µM) and incubate for 15 minutes at room temperature.
-
Causality: Pre-incubation allows the competitive inhibitor to equilibrate and occupy the NAD+ binding pocket before the substrate is introduced.
4. Reaction Initiation
-
Action: Initiate the reaction by adding a master mix containing unlabeled NAD+ and Biotinylated-NAD+. Incubate for 30 minutes.
-
Causality: Biotin-NAD+ acts as a detectable tracer. The presence of a competitive benzamide analog will proportionally reduce the rate of biotin-PAR polymer formation[8].
5. Detection & Quantification
-
Action: Wash the plate thoroughly with PBS-T. Add Streptavidin-HRP, incubate, wash again, and add TMB substrate. Stop the reaction with 2M
and read absorbance at 450 nm. -
Causality: Streptavidin binds the biotinylated PAR chains with high affinity. HRP catalyzes TMB to form a blue product, which turns yellow upon acidification, allowing precise spectrophotometric quantification.
Self-Validating System Controls
-
Positive Control (100% Activity): Wells containing enzyme, activated DNA, and NAD+, but no inhibitor. Validates enzyme integrity and DNA shearing quality.
-
Negative Control (0% Activity): Wells lacking activated DNA. Validation Check: If this control yields high absorbance, it indicates non-specific binding of Streptavidin-HRP or auto-activation of degraded PARP1, invalidating the assay run[8].
Caption: Experimental workflow for the Colorimetric PARP Inhibition Assay.
Conclusion
While 3-aminobenzamide and its direct analogs (3-methoxybenzamide, 3-hydroxybenzamide) possess modest micromolar potency[4][6], they remain indispensable pharmacological tools. Their low toxicity profiles make them ideal for probing PARP functions in vitro without inducing the severe off-target kinase inhibition sometimes seen with modern ultra-potent PARP traps[4]. Understanding the structural limitations of the 3-AB scaffold—specifically the rotational freedom of its carboxamide group—provides the essential mechanistic blueprint for the rational design of next-generation, nanomolar-affinity PARP inhibitors[3][7].
References
-
Comparative study of the binding characteristics to and inhibitory potencies towards PARP and in vivo antidiabetogenic potencies of taurine, 3-aminobenzamide and nicotinamide. National Institutes of Health (NIH). 6
-
Inhibitors of PARP: Number crunching and structure gazing. PNAS. 2
-
Application of 3-Aminobenzamide in Medicinal Chemistry: A Focus on PARP Inhibition. Benchchem. 1
-
CA2350941A1 - Benzamide analogues as parp dna repair enzyme inhibitors. Google Patents. 5
-
PARP1 Inhibitors: antitumor drug design. National Institutes of Health (NIH). 3
-
New inhibitors of poly(ADP-ribose) polymerase and their potential therapeutic targets. ResearchGate. 4
-
An Improved Nonisotopic Test to Screen a Large Series of New Inhibitor Molecules of Poly(ADP-ribose) Polymerase Activity for Therapeutic Applications. AACR Journals. 9
-
Poly(ADP-Ribose) Polymerase (PARP) Inhibitors for Cancer Therapy: Advances, Challenges, and Future Directions. MDPI. 7
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pnas.org [pnas.org]
- 3. PARP1 Inhibitors: antitumor drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CA2350941A1 - Benzamide analogues as parp dna repair enzyme inhibitors - Google Patents [patents.google.com]
- 6. Comparative study of the binding characteristics to and inhibitory potencies towards PARP and in vivo antidiabetogenic potencies of taurine, 3-aminobenzamide and nicotinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
3-Amino-5-ethoxybenzamide proper disposal procedures
Topic: 3-Amino-5-ethoxybenzamide Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers, and Drug Development Scientists[1][2]
Executive Safety Summary
3-Amino-5-ethoxybenzamide is a substituted benzamide intermediate often used in medicinal chemistry (e.g., PARP inhibition studies or kinase ligand synthesis).[1][2] As an aromatic amine derivative, it presents specific handling challenges regarding sensitization and environmental persistence.[2]
Immediate Action Card:
-
Primary Hazard: Skin/Eye Irritant; Potential Sensitizer; Hazardous to Aquatic Environments.[2]
-
Waste Classification: Non-halogenated Organic Solid (unless in solution).[1][2]
-
Disposal Method: High-Temperature Incineration (Combustion Chamber).[1][2]
-
Incompatibility: Strong Oxidizers, Acid Chlorides, Acid Anhydrides.[1][2]
Chemical Characterization & Waste Classification
To ensure regulatory compliance (RCRA/EPA in the US, REACH in EU), you must classify the waste based on its functional groups.[1] 3-Amino-5-ethoxybenzamide is not typically a "Listed Waste" (P or U list) by specific CAS name, but it defaults to a "Characteristic Waste" based on toxicity profiles of aniline derivatives.[1][2]
Physicochemical Profile for Disposal
| Property | Data / Characteristic | Disposal Implication |
| Physical State | Solid (Crystalline Powder) | Requires "Solid Waste" stream; do not pour down drains.[1][2] |
| Functional Groups | Primary Amine (-NH₂), Amide (-CONH₂), Ethoxy (-OEt) | Amine: Basic; can form salts with acids.[1][2] Amide: Hydrolysis potential.[2] |
| Solubility | Low in water; Soluble in DMSO, Methanol | If dissolved, classify based on the solvent (e.g., Flammable Liquid).[1][2] |
| Combustibility | Combustible organic solid | Suitable for incineration; avoid dust cloud generation.[2] |
| Toxicity Class | Irritant (Skin/Eye); Potential Mutagen (Aniline subst.)[1][2][3] | Do not dispose of in municipal trash. |
Regulatory Note: If this compound is part of a specific drug formulation, it may fall under specific pharmaceutical waste guidelines (e.g., NIOSH Hazardous Drugs list).[1] Always verify if your specific isomer has a unique SDS; otherwise, follow the "Worst-Case Scenario" protocol for aromatic amines.
Pre-Disposal Stabilization & Segregation
The Core Directive: Segregation prevents the formation of unmanageable "unknowns" or exothermic reactions in the waste drum.
Segregation Logic:
-
Isolate from Acids: The amino group is basic.[2] Mixing with strong mineral acids (HCl, H₂SO4) in a waste container will generate heat (exothermic neutralization) and form salts, which may precipitate unexpectedly and complicate incineration.[1][2]
-
Isolate from Oxidizers: Aromatic amines can react violently with strong oxidizers (e.g., Permanganates, Peroxides), potentially leading to ignition or toxic NOx fumes.[1][2]
Workflow Diagram: Decision Tree for Waste Segregation
Figure 1: Decision matrix for segregating 3-Amino-5-ethoxybenzamide based on physical state and solvent carrier.[1][2]
Step-by-Step Disposal Protocol
This protocol assumes the chemical is in its pure solid form or a reaction mixture.
Phase A: Solid Waste (Pure Compound/Expired Stock)[1][2]
-
PPE Verification:
-
Primary Containment:
-
Secondary Containment:
-
Place the primary container into a secondary clear plastic bag (polyethylene).
-
Seal with tape.[2]
-
-
Labeling:
Phase B: Liquid Waste (Reaction Mixtures/Mother Liquors)[1][2]
-
pH Check: Ensure the solution is neutral (pH 6-8). If the reaction was acidic, neutralize slowly with Sodium Bicarbonate before adding to the waste drum to prevent heat generation.
-
Solvent Compatibility:
-
Rinsing: Triple rinse the empty reaction flask with a compatible solvent (e.g., acetone) and add the rinsate to the same waste carboy.
Emergency Contingencies
Scenario: Powder Spill on Benchtop
-
Alert: Notify nearby personnel.
-
Isolate: Do not use compressed air to blow the dust (this creates an inhalation hazard).[2]
-
Wet Wipe Method: Cover the powder with a paper towel dampened with water or ethanol.[2] This prevents dust generation.[2][3][4][5]
-
Scoop: Scoop up the damp material and place it in a solid waste bag.[2]
-
Decontaminate: Wash the surface with a mild detergent and water.[2] Aromatic amines can leave residues; a second wipe with ethanol is recommended.[2]
Scenario: Skin Contact
-
Flush: Immediately wash with soap and copious amounts of water for 15 minutes.[2]
-
Solubility Warning: Do not use ethanol or DMSO to wash skin; these solvents can increase the transdermal absorption of the aromatic amine into the bloodstream.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 45084328 (Related Isomer: 3-Amino-5-hydroxybenzamide).[1][2] Retrieved from [Link][1][2]
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Characteristics: A User-Friendly Reference Document.[1][2] Retrieved from [Link][1][2]
-
Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Aniline and Homologues.[2] (Applied as class standard for aromatic amines).[1][2] Retrieved from [Link][1][2]
Sources
Personal protective equipment for handling 3-Amino-5-ethoxybenzamide
This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for 3-Amino-5-ethoxybenzamide .[1][2][3][4][5][6][7][8]
Author’s Note: As a Senior Application Scientist, I approach this not merely as a compliance checklist, but as a containment strategy. Substituted benzamides are frequently pharmacologically active (often used as PARP inhibitor intermediates). Therefore, even if the Safety Data Sheet (SDS) lists it only as an "Irritant," you must handle it with the rigor reserved for Potent Compounds to prevent bioactive accumulation.
Part 1: Hazard Profiling & Risk Assessment
Before selecting PPE, we must define the enemy. 3-Amino-5-ethoxybenzamide presents a dual-threat profile: Physical (fine powder/dust generation) and Chemical (bioactivity/irritation).
The Hazard Matrix
| Hazard Class | GHS Classification (Likely/Observed)* | Operational Implication |
| Acute Toxicity | H302 (Harmful if swallowed) | Ingestion risk via hand-to-mouth transfer from contaminated gloves. |
| Irritation | H315, H319, H335 (Skin/Eye/Resp. Irritant) | Mucous membrane inflammation; dust inhalation is the primary exposure route. |
| Genotoxicity | H341 (Suspected of causing genetic defects) | Critical:[9] Many benzamide analogs exhibit PARP inhibition or DNA interaction. Treat as a potential mutagen. |
*Based on structure-activity relationships (SAR) of aminobenzamide derivatives and precautionary pharmaceutical safety standards.
Part 2: The PPE Firewall (Selection Logic)
Standard "lab coats and latex gloves" are insufficient for potential pharmaceutical intermediates. You must employ a Barrier & Capture strategy.
Recommended PPE Specifications[1][5][7][10][11][12][13][14][15]
| Body Zone | Recommended Equipment | Technical Rationale (The "Why") |
| Respiratory | Engineering Control First: Certified Chemical Fume Hood.[6] PPE Backup: N95 or P100 Respirator (if hood work is impossible). | Benzamide dusts are light and electrostatic. A fume hood provides a capture velocity (~100 fpm) that PPE masks cannot match. |
| Dermal (Hands) | Double Gloving Strategy: 1. Inner: Nitrile (4 mil / 0.10 mm) 2. Outer: Nitrile (Extended Cuff, 5-8 mil) | Permeation Defense: Amines can permeate thin nitrile over time. The outer glove takes the mechanical stress; the inner glove is the chemical barrier. |
| Ocular | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses have gaps. Goggles seal against airborne dust and accidental splashes during dissolution. |
| Body | Tyvek® Lab Coat (Closed front) or Chemical Apron | Cotton lab coats absorb powders and retain them. Tyvek repels particulates, preventing "take-home" exposure. |
Part 3: Operational Protocol (Step-by-Step)
Objective: Transfer 3-Amino-5-ethoxybenzamide from stock bottle to reaction vessel with Zero Surface Contamination .
Phase 1: Preparation (The "Clean" Zone)
-
Verify Airflow: Check fume hood monitor (Target: 80–100 fpm face velocity).
-
Static Control: Place an ionizing bar or anti-static gun near the balance. Benzamides are static-prone; static jumps cause powder dispersion.
-
Lining: Place a disposable absorbent pad (plastic side down) on the hood surface.
Phase 2: The Transfer (The "Hot" Zone)
-
Donning: Put on inner gloves, then lab coat, then outer gloves (tucked over coat cuffs).
-
Weighing:
-
Open the stock container inside the hood, at least 6 inches back from the sash.
-
Use a disposable spatula. Do not reuse spatulas.
-
Transfer solid into a tared vial. Cap the vial immediately.
-
-
Decon: Wipe the exterior of the stock bottle and the new vial with a Kimwipe dampened in Ethanol/Methanol before removing them from the hood.
Phase 3: Doffing (The Exit Strategy)
-
Outer Gloves: Remove inside the hood. Treat as solid hazardous waste.
-
Hand Wash: Wash inner gloves with soap/water before removing them (if reusable) or remove and discard.
-
Final Wash: Wash hands with soap and tepid water for 20 seconds.
Part 4: Visualization (Workflow Logic)
The following diagram illustrates the "Containment Cascade" required for handling this compound.
Caption: The "Containment Cascade" workflow ensuring the operator is isolated from the chemical hazard at every transition point.
Part 5: Emergency & Disposal Logistics
Spill Response (Solid Powder)
-
Evacuate: If spill is outside the hood, clear the area.
-
Isolate: Do not dry sweep (creates dust).
-
Neutralize: Cover with wet paper towels (water/ethanol) to dampen the powder.
-
Collect: Scoop damp material into a hazardous waste bag.
Waste Disposal (Cradle-to-Grave)
-
Solid Waste: Discard gloves, weigh boats, and contaminated paper towels into RCRA Hazardous Waste (Solid) containers.
-
Liquid Waste: Dissolved material goes to Organic Solvent Waste .
-
Labeling: Must be clearly labeled "3-Amino-5-ethoxybenzamide – Irritant/Suspected Mutagen."
References
-
Occupational Safety and Health Administration (OSHA). (2024).[10] Personal Protective Equipment Standards (29 CFR 1910.132). United States Department of Labor. [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[11] The National Academies Press. [Link]
Sources
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. nj.gov [nj.gov]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mastercontrol.com [mastercontrol.com]
- 5. clarionsafety.com [clarionsafety.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. uab.edu [uab.edu]
- 8. Lab safety: best practices and essential equipment to prevent chemical hazards | Quimivita [quimivita.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. Prudent Practices in the Laboratory [nationalacademies.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
